Thiophene-2-amidoxime
Description
Properties
CAS No. |
1164246-20-1 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Thiophene-2-Amidoxime from Thiophene-2-Carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-amidoxime is a pivotal synthetic intermediate in the development of novel pharmaceutical agents and functional materials. Its structural motifs are found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, thiophene-2-carbonitrile. The document details the underlying reaction mechanism, standardized experimental protocols, and a comparative analysis of reaction conditions and yields. Furthermore, it outlines potential side reactions, purification strategies, and analytical characterization methods. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery.
Introduction
Amidoximes are a class of organic compounds with the general structure RC(NH₂)=NOH. They are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids and are known to act as prodrugs for amidines. This compound, in particular, serves as a crucial building block for the synthesis of various heterocyclic systems with potential therapeutic applications, including but not limited to enzyme inhibitors and antimicrobial agents. The most direct and widely employed method for the preparation of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor.[1] This guide focuses on the practical execution of this transformation for thiophene-2-carbonitrile.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from thiophene-2-carbonitrile proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The reaction is typically base-mediated to generate free hydroxylamine from its hydrochloride salt.
The overall balanced chemical equation is:
C₅H₃NS + NH₂OH·HCl + Base → C₅H₆N₂OS + Base·HCl
A plausible mechanism for this reaction is depicted below. The base deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine, which then attacks the nitrile carbon. A subsequent proton transfer results in the final amidoxime (B1450833) product.
References
Synthesis of Thiophene-2-amidoxime using hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of thiophene-2-amidoxime, a valuable synthetic intermediate in pharmaceutical research. The document provides a comprehensive experimental protocol for its preparation from thiophene-2-carbonitrile using hydroxylamine (B1172632) hydrochloride, alongside a summary of its physicochemical properties. While this compound is primarily utilized as a building block in the synthesis of more complex molecules, this guide also briefly discusses the broader biological context of thiophene (B33073) and amidoxime (B1450833) derivatives, highlighting their potential relevance in drug discovery.
Introduction
This compound, also known as N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic organic compound incorporating both a thiophene ring and an amidoxime functional group. The thiophene moiety is a common scaffold in many pharmaceuticals, known to confer a range of biological activities.[1][2][3] Similarly, the amidoxime group is a versatile functional group and is often employed as a nitric oxide (NO) donor or as a precursor for the synthesis of various heterocyclic systems in medicinal chemistry.[4][5] The convergence of these two structural features in this compound makes it a significant intermediate for the development of novel therapeutic agents.[6][7]
This guide provides a detailed methodology for the synthesis of this compound, focusing on a common and effective route utilizing hydroxylamine hydrochloride.
Synthesis of this compound
The most prevalent and straightforward method for the synthesis of this compound involves the reaction of thiophene-2-carbonitrile with hydroxylamine.[8] The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a base.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[8]
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate (or an equivalent base such as sodium carbonate or triethylamine)
-
Ethanol (absolute)
-
Pressurized sealed vial or a round-bottom flask equipped with a reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a pressurized sealed vial, dissolve thiophene-2-carbonitrile (1 equivalent) in absolute ethanol.
-
To the stirred solution, add hydroxylamine hydrochloride (2-6 equivalents) and potassium carbonate (2-6 equivalents). The base is added to neutralize the hydrochloride and generate free hydroxylamine.
-
Seal the vial and heat the reaction mixture to 90 °C with continuous stirring. If using a round-bottom flask, heat the mixture at reflux.
-
Maintain the reaction at this temperature for 1 to 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent is then evaporated to dryness using a rotary evaporator.
-
The resulting crude this compound can be used without further purification for many applications. If higher purity is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥97% (commercially available)[6] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 1 mg/ml[6] |
| UV Absorption (λmax) | 243, 279 nm[6] |
| Reaction Yield | Can be quantitative under optimized conditions[8] |
| 1H NMR, 13C NMR, IR Data | Specific, experimentally verified spectral data for this compound is not readily available in the public domain. General spectral characteristics are noted below. |
Note on Spectroscopic Data:
-
¹H NMR: Protons on the thiophene ring are expected to appear in the aromatic region (typically δ 7-8 ppm). Signals for the -NH₂ and -OH protons of the amidoxime group would also be present and their chemical shifts can be variable and concentration-dependent.
-
¹³C NMR: Carbon signals for the thiophene ring would be observed in the aromatic region. The carbon of the C=NOH group would also have a characteristic chemical shift.
-
IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), C=N stretching (~1640-1690 cm⁻¹), and vibrations associated with the thiophene ring.
Biological and Pharmacological Context
While specific signaling pathways for this compound have not been elucidated, its structural components are of significant interest in drug development.
-
Thiophene Derivatives: This class of compounds exhibits a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][9][10]
-
Amidoxime Moiety: Amidoximes are recognized as prodrugs that can release nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4] They are also precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with diverse biological activities.[5]
The synthesis of this compound provides a valuable platform for the exploration of new chemical entities that may modulate various biological pathways, leveraging the established pharmacological potential of both the thiophene and amidoxime functionalities.
Caption: Logical relationship of this compound's structural components to potential biological activities.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound, a key intermediate in pharmaceutical and medicinal chemistry. The straightforward synthesis, coupled with the established biological relevance of its constituent moieties, underscores its importance for researchers in the field of drug discovery and development. While detailed spectroscopic characterization data is not widely published, the provided protocol and physicochemical properties offer a solid foundation for the utilization of this compound in further synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. n'-hydroxy-2-thiophenecarboximidamide | CAS#:53370-51-7 | Chemsrc [chemsrc.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Thiophene [webbook.nist.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of Thiophene-2-amidoxime (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Characterization of Thiophene-2-amidoxime
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a synthetic intermediate with applications in pharmaceutical synthesis.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring this information.
Chemical Structure and Properties
-
IUPAC Name: N'-hydroxy-2-thiophenecarboximidamide[1]
-
Synonyms: Thiophene-2-carboxaldehyde oxime
-
Appearance: Crystalline solid[1]
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic methods. The data presented in the following tables are based on typical values for thiophene (B33073) derivatives and related oxime compounds.[5][6][7][8]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 11.5 | Singlet | 1H | N-OH |
| ~7.5 - 7.7 | Doublet of doublets | 1H | Thiophene H5 |
| ~7.2 - 7.4 | Doublet of doublets | 1H | Thiophene H3 |
| ~7.0 - 7.2 | Doublet of doublets | 1H | Thiophene H4 |
| ~5.8 - 6.2 | Singlet (broad) | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C =NOH |
| ~135 - 140 | Thiophene C 2 |
| ~128 - 130 | Thiophene C 5 |
| ~127 - 129 | Thiophene C 3 |
| ~125 - 127 | Thiophene C 4 |
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium-Strong, Broad | O-H stretch |
| 3150 - 3350 | Medium | N-H stretch |
| ~3100 | Weak-Medium | Aromatic C-H stretch[6] |
| 1640 - 1680 | Medium-Strong | C=N stretch |
| 1500 - 1600 | Medium | Aromatic C=C ring stretch[5] |
| 1350 - 1450 | Medium | C-H in-plane bend[9] |
| 1000 - 1200 | Medium | C-N stretch |
| 900 - 950 | Medium-Strong | N-O stretch |
| 650 - 900 | Medium-Strong | C-H out-of-plane bend[6] |
| 600 - 750 | Weak-Medium | C-S stretch[9] |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 142 | High | [M]⁺ (Molecular Ion) |
| 125 | Medium | [M-NH₂-H]⁺ |
| 111 | Medium | [M-NOH-H₂]⁺ |
| 97 | Medium | [C₄H₃S-C]⁺ |
| 84 | High | [C₄H₄S]⁺ (Thiophene) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These protocols are designed for researchers using standard laboratory instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[10] Deuterated solvents are used because the deuterium (B1214612) isotope is invisible in a spectrometer tuned to protons.[10]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
A reference standard like tetramethylsilane (B1202638) (TMS) is typically used to define the 0 ppm point on the chemical shift axis.[10] In modern instruments, the solvent signal is often used as a secondary reference, and the TMS peak is calibrated by the software.[11]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment involves exposing the sample to a range of radio frequencies and detecting the energy emitted as excited nuclei relax to their ground state.[11][12]
-
For ¹³C NMR, a longer acquisition time is generally required due to the low natural abundance (1.1%) and lower intrinsic sensitivity of the ¹³C nucleus.[13]
-
Set appropriate parameters such as spectral width, acquisition time, and number of scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[11]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.[11]
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[14] Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal surface. Apply pressure using the clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder (with the KBr pellet or with the sample on the ATR crystal) into the spectrometer's sample compartment.[14][15]
-
Collect a background spectrum of the empty sample holder or the clean ATR crystal.[15] This is done to eliminate signals from atmospheric CO₂ and water vapor, as well as any absorption from the sample holder or crystal.
-
Collect the sample spectrum. The instrument passes an infrared beam through the sample, and a detector measures the intensity of the transmitted radiation at different frequencies.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.[9] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[15]
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands.
-
Correlate these absorption bands with specific functional groups and bond vibrations within the molecule to confirm its structure.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Effective sample preparation is crucial for obtaining high-quality mass spectra and often involves steps to clean up the sample and remove matrix components that can interfere with the analysis.[16][17]
-
-
Instrument Setup and Data Acquisition:
-
Mass spectrometry involves ionizing the sample, separating the resulting ions based on their mass-to-charge (m/z) ratio, and detecting them.[18]
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with liquid chromatography).
-
Select an ionization method. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for polar molecules like this compound. Electron ionization (EI) is a "hard" technique that can provide valuable fragmentation information.[19]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a precursor ion (e.g., the molecular ion), fragmenting it, and analyzing the resulting product ions.[19]
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Examine the fragmentation pattern to identify characteristic fragment ions. This pattern provides a "fingerprint" that can help confirm the molecular structure.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be measured with high accuracy, which allows for the determination of the elemental composition.[20]
-
Experimental and Analytical Workflow
The logical flow from sample receipt to final structural confirmation is a critical aspect of spectroscopic characterization. The following diagram illustrates this general workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [stenutz.eu]
- 3. チオフェン-2-アミドキシム 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 噻吩-2-酰胺肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. eng.uc.edu [eng.uc.edu]
- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 16. biocompare.com [biocompare.com]
- 17. tecan.com [tecan.com]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Thiophene-2-amidoxime: A Technical Guide to Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime, with the formal name N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of pharmaceuticals and other specialized chemicals.[1][2] It belongs to the amidoxime (B1450833) class of compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom.[3] This unique functional group arrangement makes amidoximes versatile building blocks for synthesizing various heterocycles.[3]
The thiophene (B33073) ring itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The combination of the thiophene nucleus with the reactive amidoxime moiety endows this compound with significant potential for creating novel molecules. Furthermore, amidoximes are recognized for their ability to act as prodrugs, notably as nitric oxide (NO) donors, which adds another layer to their therapeutic relevance.[3][7] This guide provides an in-depth overview of the core chemical properties, reactivity, and experimental considerations for this compound.
Chemical and Physical Properties
This compound is typically a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| IUPAC Name | N'-hydroxythiophene-2-carboximidamide | [8] |
| Synonyms | N'-hydroxy-2-thiophenecarboximidamide | [1] |
| CAS Number | 108443-93-2, 53370-51-7 | [1][9] |
| Molecular Formula | C₅H₆N₂OS | [1][8][9] |
| Molecular Weight | 142.18 g/mol | [2][8][9] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 90-96 °C | [8][9][10] |
| Purity | ≥95% - 97% | [1][8][9] |
| UV Absorption (λmax) | 243, 279 nm | [1] |
| Storage | -20°C for long-term storage | [1][2] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 15-100 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [1][2] |
Spectroscopic Data
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the three protons on the thiophene ring. Additionally, exchangeable protons corresponding to the -NH₂ and -OH groups of the amidoxime moiety would be present. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the amidoxime group.
-
FT-IR: The infrared spectrum would feature characteristic absorption bands corresponding to the various functional groups. Key vibrations would include:
-
O-H stretching (hydroxyl group)
-
N-H stretching (amino group)
-
C=N stretching (oxime)
-
C-S stretching within the thiophene ring, typically observed in the 850-600 cm⁻¹ region.
-
Thiophene ring C=C stretching vibrations, generally found in the 1550-1350 cm⁻¹ range.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the amidoxime functional group, which can participate in a variety of transformations.
Synthesis of this compound
The most common and direct method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[7] This involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of thiophene-2-carbonitrile.
Caption: Synthesis of this compound.
Cyclization Reactions to Form Heterocycles
Amidoximes are invaluable precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. This compound can react with various acylating agents (like acid chlorides or anhydrides) to form an O-acyl intermediate, which then undergoes dehydrative cyclization to yield the corresponding 3-(thiophen-2-yl)-1,2,4-oxadiazole.
Caption: General scheme for 1,2,4-oxadiazole (B8745197) synthesis.
Coordination Chemistry
The amidoxime group, with its nitrogen and oxygen atoms, can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.[11] This property is significant for applications in materials science and the development of metal-based therapeutic agents. The thiophene's sulfur atom is generally a poor donor and typically does not participate in coordination, especially when stronger donor atoms like the amidoxime group are present.[12][13]
Role as a Nitric Oxide (NO) Donor
A key aspect of amidoxime reactivity in a biological context is its role as a prodrug capable of releasing nitric oxide (NO).[7] This transformation is typically a metabolic process, often mediated by cytochrome P450 (CYP450) enzyme systems. The amidoxime is oxidized to an unstable intermediate that subsequently decomposes to release NO and the corresponding amidine. This NO-releasing capability is highly sought after in drug development for cardiovascular and other therapies.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound 96 53370-51-7 [sigmaaldrich.com]
- 10. This compound 96 53370-51-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Guide to the Crystal Structure Analysis of Thiophene-2-amidoxime
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of thiophene-containing compounds, with a specific focus on Thiophene-2-amidoxime. While, to date, a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document outlines the established protocols and expected outcomes of such an analysis. By examining the closely related analogue, Thiophene-2-carboxamide, we can infer the structural characteristics and analytical approach applicable to this compound.
Thiophene (B33073) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] A detailed understanding of their three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and structure-activity relationship (SAR) studies.[2][3]
General Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances.[4] The fundamental principle involves the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms within a crystal.[5] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[4]
Experimental and Analytical Workflow
The process of determining a crystal structure can be systematically broken down into several key stages, from material synthesis to structural refinement and validation.
Caption: General workflow for crystal structure analysis.
Molecular Structure of this compound
The anticipated molecular structure of this compound (C₅H₆N₂OS) is depicted below.[6] Key structural features include the planar five-membered thiophene ring and the amidoxime (B1450833) functional group. Intramolecular and intermolecular hydrogen bonding are expected to play a significant role in its crystal packing.
Caption: Molecular structure of this compound.
Experimental Protocols
The following sections describe the generalized experimental procedures for the synthesis and structural analysis of this compound.
Synthesis of this compound
This compound can be synthesized via the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). A typical procedure would be as follows:
-
Reaction Setup: Thiophene-2-carbonitrile is dissolved in a suitable solvent, such as ethanol.
-
Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added to the solution.
-
Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield crystalline this compound.[6]
Single-Crystal X-ray Diffraction
-
Crystal Selection: A high-quality single crystal of this compound, typically 0.1-0.3 mm in size, is selected under a microscope.[5]
-
Mounting: The crystal is mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and directed at the crystal.[4] The crystal is rotated, and the diffraction pattern is recorded by a detector (e.g., CCD or CMOS).[7]
-
Data Processing: The collected raw data are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl). Corrections for factors such as Lorentz-polarization effects and absorption are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[5] This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.
Crystallographic Data (Analogue: Thiophene-2-carboxamide)
As a reference, the crystallographic data for the closely related compound, Thiophene-2-carboxamide (C₅H₅NOS), is presented below.[8][9] This data provides a reasonable expectation for the type of structural parameters that would be determined for this compound.
| Parameter | Thiophene-2-carboxamide |
| Empirical Formula | C₅H₅NOS |
| Formula Weight | 127.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.891(2) |
| b (Å) | 13.048(4) |
| c (Å) | 7.625(2) |
| α (°) | 90 |
| β (°) | 109.89(3) |
| γ (°) | 90 |
| Volume (ų) | 550.9(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.532 |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | 1264 |
| Unique Reflections | 972 |
| R-int | 0.021 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.118 |
| Goodness-of-fit on F² | 1.04 |
Note: The data presented is for Thiophene-2-carboxamide and serves as an illustrative example.
Conclusion
The crystal structure analysis of this compound, once performed, will provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the development of new therapeutic agents. The protocols and comparative data presented in this guide offer a solid framework for undertaking and interpreting such a study.
References
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. fiveable.me [fiveable.me]
- 6. caymanchem.com [caymanchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thiophene-2-carboxamide [stenutz.eu]
Solubility Profile of Thiophene-2-amidoxime in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of thiophene-2-amidoxime, a key synthetic intermediate in pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting. This document compiles available quantitative data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.
Core Concepts in Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For this compound, the presence of both a polar amidoxime (B1450833) group and a less polar thiophene (B33073) ring suggests a varied solubility profile across different types of organic solvents.
Quantitative Solubility Data
| Organic Solvent | Solvent Type | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | Polar Aprotic | 20 |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 15 |
| Ethanol | Polar Protic | 10 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 1 |
It is important to note that for some solvents, such as DMSO, the use of techniques like ultrasonication may be required to achieve higher concentrations, with some sources indicating solubilities as high as 100 mg/mL under such conditions. The parent compound, thiophene, is generally soluble in a wide range of organic solvents like alcohols and ethers but is insoluble in water.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
2. Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the exact weight of the added solid.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the undissolved solid. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the determination of the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to experimentally determine the solubility under the precise conditions of temperature and in the exact solvent systems to be used.
Quantum Chemical Blueprint for Thiophene-2-amidoxime: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive guide to the quantum chemical calculations of Thiophene-2-amidoxime, a crucial heterocyclic compound with significant potential in drug development. This document is intended for researchers, computational chemists, and scientists in the pharmaceutical industry, offering a detailed framework for understanding the molecule's electronic structure and physicochemical properties.
This compound serves as a key building block in the synthesis of various biologically active molecules, particularly 1,2,4-oxadiazole (B8745197) derivatives, which are known to exhibit a wide range of pharmacological activities. A thorough understanding of its quantum chemical properties is paramount for the rational design of novel therapeutics. This guide outlines detailed experimental and computational protocols, presents comparative quantitative data from closely related molecules, and provides visualizations to facilitate a deeper understanding of the necessary computational workflows.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a critical first step for both experimental and computational studies. A commonly employed and effective method involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632).
Materials and Reagents:
-
2-thiophenecarbonitrile
-
Hydroxylamine (50% w/w in water)
-
Absolute Ethanol
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-thiophenecarbonitrile (1 equivalent) in absolute ethanol, add an excess of hydroxylamine (50% w/w in water, approximately 4 equivalents).
-
Heat the reaction mixture at reflux (approximately 90 °C) for 1.5 to 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield this compound as a solid.
Computational Protocol: Quantum Chemical Calculations
Due to the limited availability of published quantum chemical data specifically for this compound, this section outlines a robust and widely accepted computational methodology based on Density Functional Theory (DFT). This protocol is derived from computational studies on analogous thiophene (B33073) derivatives and amidoximes.
Software: Gaussian 09 or 16 is recommended for these calculations.
Methodology:
-
Geometry Optimization:
-
The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.
-
Perform a full geometry optimization without any symmetry constraints.
-
The B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) is a suitable choice.
-
A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for a more flexible description of bonding.
-
-
Frequency Calculations:
-
Following geometry optimization, perform frequency calculations at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
These calculations also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: Calculate Mulliken charges to understand the charge distribution on each atom within the molecule.
-
Dipole Moment: The total dipole moment and its components should be calculated to understand the molecule's overall polarity.
-
Data Presentation: Comparative Analysis
Table 1: Calculated Electronic Properties of Related Molecules
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Benzamidoxime (B57231) | PM3 | -9.0 | -0.5 | 8.5 | 2.5 |
| 2-Acetylthiophene (B1664040) | G2/G3 (ab initio) | - | - | - | - |
Note: The data for benzamidoxime is based on semi-empirical PM3 calculations, while the study on 2-acetylthiophene focused on thermochemical properties and did not report these specific electronic parameters.
Table 2: Selected Optimized Geometric Parameters of Thiophene (for comparison)
| Parameter | Method | Calculated Value |
| C-S Bond Length | B3LYP/6-31G | 1.714 Å |
| C=C Bond Length | B3LYP/6-31G | 1.370 Å |
| C-C Bond Length | B3LYP/6-31G | 1.423 Å |
| C-S-C Bond Angle | B3LYP/6-31G | 92.2° |
| S-C=C Bond Angle | B3LYP/6-31G | 111.5° |
| C=C-C Bond Angle | B3LYP/6-31G | 112.4° |
Note: This data is for the parent thiophene molecule and serves as a baseline for understanding the geometry of the thiophene ring.
Mandatory Visualizations
To facilitate a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a potential signaling pathway involvement for thiophene-based compounds.
Caption: Computational workflow for this compound.
Caption: Potential signaling pathway modulation by thiophene derivatives.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. While direct computational data for this specific molecule remains to be published, the outlined protocols and comparative data from related compounds offer a robust starting point for researchers. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this compound derivatives and for the rational design of new and more effective therapeutic agents. It is anticipated that this guide will stimulate further computational research into this promising class of molecules, ultimately accelerating the drug discovery and development process.
Thermal Stability and Decomposition of Thiophene-2-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on the general chemistry of thiophene (B33073) and amidoxime (B1450833) functionalities. As of December 2025, specific experimental data on the thermal stability and decomposition of Thiophene-2-amidoxime is not publicly available. The experimental protocols and decomposition pathways described herein are therefore proposed based on established principles and should be adapted and verified through empirical investigation.
Introduction
This compound is a heterocyclic compound incorporating both a thiophene ring and an amidoxime functional group. Thiophene derivatives are of significant interest in medicinal chemistry, often utilized as scaffolds in the development of various therapeutic agents. The amidoxime group can act as a bioisostere for carboxylic acids and is known to be a prodrug for amidines. Understanding the thermal stability and decomposition profile of this compound is crucial for its synthesis, purification, formulation, and storage, particularly in the context of drug development where stability is a critical quality attribute.
This technical guide summarizes the known properties of this compound, provides detailed hypothetical protocols for its thermal analysis, and proposes a plausible decomposition pathway based on the known reactivity of its constituent functional groups.
Physicochemical Properties
The known physicochemical properties of this compound are limited.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂OS | General Chemical Knowledge |
| Molecular Weight | 142.18 g/mol | General Chemical Knowledge |
| Melting Point | 90-96 °C | [1] |
| Appearance | Solid | General Chemical Knowledge |
Proposed Thermal Decomposition Pathways
In the absence of specific experimental data for this compound, a plausible decomposition pathway can be postulated by considering the thermal behavior of the thiophene ring and the amidoxime group.
The unimolecular pyrolysis of thiophene is understood to be primarily initiated by ring-hydrogen migrations, rather than the direct cleavage of the C-S bond.[2][3] The major decomposition products at high temperatures are often thioketene (B13734457) and ethyne.[3] Amidoximes, on the other hand, can undergo various thermal reactions, including dehydration to nitriles, or rearrangement and fragmentation.
A potential decomposition pathway for this compound could initiate with the amidoxime moiety, which is generally less thermally stable than the aromatic thiophene ring. This could be followed by the fragmentation of the thiophene ring at higher temperatures.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound loses mass, indicating decomposition or volatilization, and to quantify this mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
A second heating scan may be performed to observe the behavior of the melt-cooled sample.
-
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks which may indicate decomposition. The peak area of the melting endotherm can be integrated to determine the heat of fusion.
Caption: Workflow for the thermal analysis of this compound.
Summary of Expected Thermal Behavior
Based on the functional groups present, the following thermal behavior is anticipated for this compound:
| Thermal Event | Expected Temperature Range (°C) | Technique | Comments |
| Melting | 90 - 100 | DSC | An endothermic event corresponding to the known melting point.[1] |
| Decomposition Onset | > 150 | TGA | Initial mass loss, likely due to the decomposition of the amidoxime group. |
| Major Decomposition | > 250 | TGA/DSC | Significant mass loss and potential exotherm due to the fragmentation of the thiophene ring and further decomposition. |
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is essential for its application in pharmaceutical development. While specific experimental data is currently lacking, this guide provides a framework for its investigation using standard thermal analysis techniques. The proposed decomposition pathway and experimental protocols offer a starting point for researchers to empirically determine the thermal profile of this compound. The generation of such data will be invaluable for establishing appropriate handling, storage, and processing conditions, thereby ensuring the quality and safety of any potential drug products derived from this compound.
References
An In-depth Technical Guide to Thiophene-2-amidoxime Derivatives and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. The amidoxime (B1450833) functional group is a versatile moiety known to act as a nitric oxide donor and a bioisosteric replacement for carboxylic acids, which can improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives, with a focus on detailed experimental protocols and quantitative data.
Synthesis of this compound Derivatives
The primary and most common method for the synthesis of this compound and its N-substituted derivatives is the reaction of a corresponding thiophene-2-carbonitrile with hydroxylamine (B1172632) or a substituted hydroxylamine. The reaction mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.
General Synthetic Pathways
Two principal methods have been established for the synthesis of the core this compound structure:
-
Reaction with Hydroxylamine Hydrochloride in a Basic Medium: This method involves the treatment of thiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a solvent system like ethanol (B145695)/water. The reaction mixture is typically heated under reflux to drive the reaction to completion.
-
Reaction with Aqueous Hydroxylamine in a Sealed Vessel: A more direct approach involves heating thiophene-2-carbonitrile with an aqueous solution of hydroxylamine in a sealed vessel at elevated temperatures, typically around 90°C, in a solvent such as ethanol.
N-substituted this compound derivatives can be synthesized by employing N-substituted hydroxylamines in similar reaction conditions or by further modification of the parent this compound.
dot
Caption: General synthesis of this compound.
Experimental Protocols
Synthesis of N'-hydroxy-2-thiophenecarboximidamide (this compound)
Method A: Using Hydroxylamine Hydrochloride and Sodium Carbonate
-
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve thiophene-2-carbonitrile (1 equivalent) in a minimal amount of ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of ethanol and water.
-
Add the hydroxylamine solution to the thiophene-2-carbonitrile solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Method B: Using Aqueous Hydroxylamine in a Sealed Vial
-
Materials:
-
Thiophene-2-carbonitrile
-
50% w/w aqueous hydroxylamine
-
Absolute ethanol
-
-
Procedure:
-
In a pressurized sealed vial, dissolve thiophene-2-carbonitrile (1 equivalent) in absolute ethanol.
-
Add aqueous hydroxylamine (4 equivalents) to the stirred solution.
-
Seal the vial and heat the mixture at 90°C for 1 hour.
-
After cooling, evaporate the solvent to dryness to obtain the desired amidoxime, which can often be used without further purification.
-
Quantitative Data
The following table summarizes the synthesis of various thiophene-2-carboxamide derivatives, which are structurally related to amidoximes and for which more comprehensive data is available in the literature. This data can serve as a reference for the characterization of analogous amidoxime derivatives.
| Compound | R1 | R2 | R3 | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | H | H | H | - | - | 7.14-7.50 (m, Ar-H) | 123.2, 128.3, 131.4, 136.8, 158.3, 163.0 |
| 2a | Phenylamino | 4-Methoxyphenyl | CN | 62 | 291-293 | 3.67 (s, 3H, OCH₃), 7.04-7.62 (m, Ar-H), 9.74 (s, 1H, NH), 9.89 (s, 1H, NH), 10.18 (s, 2H, NH₂) | 55.9, 68.1, 98.1, 111.4, 115.1, 121.0, 123.0, 129.2, 131.3, 131.6, 136.4, 136.9, 137.9, 149.2, 151.4, 152.2, 156.2, 164.1, 165.8, 166.8 |
| 3a | OH | 4-Chlorophenylazo | Phenylamino | - | - | 7.20-7.80 (m, Ar-H), 10.2 (s, 1H, OH), 11.5 (s, 1H, NH) | - |
| 5a | CH₃ | 4-Chlorophenylazo | Phenylamino | - | - | 2.50 (s, 3H, CH₃), 7.20-7.80 (m, Ar-H), 11.5 (s, 1H, NH) | - |
| 7a | NH₂ | 4-Chlorophenylazo | Phenylamino | - | - | 5.50 (s, 2H, NH₂), 7.20-7.80 (m, Ar-H), 11.5 (s, 1H, NH) | - |
Note: The data for compounds 3a, 5a, and 7a are for thiophene-2-carboxamide derivatives with substituents at the 3, 4, and 5 positions of the thiophene ring, as detailed in the cited literature. The data for compound 2a is for a 2-phenylamino-thiophene-3-carboxamide derivative.
Biological Activity and Potential Applications
Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The incorporation of the amidoxime moiety is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound. This compound derivatives are being investigated as potential inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Enzyme Inhibition
dot
Caption: Enzyme inhibition by this compound derivatives.
The inhibitory activity of these compounds stems from their ability to bind to the active site of the target enzyme, thereby blocking its catalytic function. The specific interactions can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme's active site. The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their inhibitory potency and selectivity.
Conclusion
This compound derivatives are a promising class of compounds with significant potential in drug discovery and development. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals to explore this exciting area of medicinal chemistry.
Technical Guide: Biological Activity Screening of Novel Thiophene-2-Amidoxime Analogs
Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of novel Thiophene-2-amidoxime analogs is limited. Therefore, this guide provides a comprehensive framework for their screening based on established methodologies for the broader, structurally related class of thiophene (B33073) derivatives, such as thiophene carboxamides and other substituted thiophenes. The presented data and pathways are illustrative examples from existing literature on these related compounds and should be considered as a proxy for the potential activities of this compound analogs.
Introduction
Thiophene-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The thiophene ring's unique electronic and structural characteristics allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.[1] this compound analogs represent a promising, yet underexplored, class of compounds. The amidoxime (B1450833) moiety is a well-known pharmacophore that can act as a nitric oxide donor and participate in various biological interactions. This guide outlines a systematic approach to screening novel this compound analogs for potential therapeutic applications, focusing on anticancer and antimicrobial activities, which are common for thiophene derivatives.
Anticancer Activity Screening
A primary focus for screening novel thiophene derivatives is their potential as anticancer agents.[1] Many analogs have been reported to inhibit cancer-specific protein targets, including crucial kinases like VEGFR-2, and to induce apoptosis.[2][3][4]
Quantitative Data: In Vitro Cytotoxicity of Thiophene Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiophene derivatives against common cancer cell lines, as reported in the literature. This data serves as a benchmark for evaluating novel this compound analogs.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | 1.98 ± 0.11 | [2] |
| 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | 2.45 ± 0.13 | [2] |
| 4c | HepG2 (Liver) | 3.023 ± 0.16 | Doxorubicin | 1.98 ± 0.11 | [2] |
| 4c | PC-3 (Prostate) | 3.12 ± 0.18 | Doxorubicin | 2.45 ± 0.13 | [2] |
| 2b | Hep3B (Liver) | 5.46 | Doxorubicin | - | [5] |
| 2d | Hep3B (Liver) | 8.85 | Doxorubicin | - | [5] |
| 5 | HepG-2 (Liver) | 2.3x higher than Sorafenib | Sorafenib | - | [3] |
| 21 | HepG-2 (Liver) | 1.7x higher than Sorafenib | Sorafenib | - | [3] |
| 14d | HCT116 (Colon) | - | - | - | [4] |
| 14d | MCF7 (Breast) | - | - | - | [4] |
| 14d | PC3 (Prostate) | - | - | - | [4] |
| 14d | A549 (Lung) | - | - | - | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation and survival.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Anticancer Screening Workflow & Signaling Pathway
Caption: General workflow for in vitro anticancer activity screening.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Investigating the Tautomerism of Thiophene-2-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidoximes are a critical functional group in medicinal chemistry, known for their role in bioisosteric replacement and as prodrugs. Their biological activity is intrinsically linked to their tautomeric state, which can influence their physicochemical properties, such as lipophilicity, acidity, and receptor binding affinity. This technical guide provides an in-depth exploration of the tautomerism of Thiophene-2-amidoxime, a heterocyclic compound of interest in drug discovery. While direct experimental data on the tautomerism of this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous structures and theoretical studies to present a comprehensive overview. We will delve into the potential tautomeric forms, the experimental methodologies to investigate their equilibrium, and present hypothetical data to illustrate the expected outcomes of such studies.
Introduction to Amidoxime (B1450833) Tautomerism
Amidoximes can exist in two primary tautomeric forms: the oxime form and the hydroxylamine (B1172632) form. The equilibrium between these tautomers is influenced by various factors, including the electronic nature of the substituents, the solvent, and the pH of the medium. For this compound, the tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime moiety.
The two principal tautomers are:
-
(Z)-Thiophene-2-carboximidamide, N-hydroxy (Oxime form)
-
1-(Thiophen-2-yl)-N-hydroxy-methanimine (Hydroxylamine form)
Theoretical studies on similar aromatic and heterocyclic amidoximes suggest that the oxime form is generally the more stable tautomer.
Potential Tautomeric Forms of this compound
The tautomerism of this compound can be visualized as the equilibrium between the oxime and hydroxylamine forms. The thiophene (B33073) ring, being an electron-rich aromatic system, can influence this equilibrium through resonance effects.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols for Investigating Tautomerism
The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments that could be employed to investigate the tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.
-
¹H NMR Spectroscopy:
-
Objective: To identify the signals corresponding to the protons of each tautomer and determine their relative concentrations.
-
Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent effect on the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K). The chemical shifts of the N-OH and NH₂ protons are particularly informative. The oxime tautomer is expected to show a characteristic signal for the N-OH proton and two distinct signals for the NH₂ protons. The hydroxylamine tautomer would exhibit different chemical shifts for the OH and NH protons.
-
Data Analysis: Integrate the signals corresponding to each tautomer to calculate the equilibrium constant (K_t).
-
-
¹³C NMR Spectroscopy:
-
Objective: To observe the chemical shift of the carbon atom in the C=N bond, which will differ significantly between the two tautomers.
-
Data Acquisition: Acquire ¹³C NMR spectra under the same conditions as the ¹H NMR experiments. The chemical shift of the amidoxime carbon will be a key indicator of the predominant tautomeric form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule in different solvents and at different pH values, which can be correlated with shifts in the tautomeric equilibrium.
-
Objective: To identify the absorption maxima (λ_max) for each tautomer.
-
Methodology:
-
Prepare dilute solutions of this compound in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm.
-
Analyze the changes in the position and intensity of the absorption bands to infer the predominant tautomeric form in each solvent.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.
-
Objective: To calculate the relative energies of the oxime and hydroxylamine tautomers in the gas phase and in different solvents.
-
Methodology:
-
Construct the 3D structures of both tautomers.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Incorporate solvent effects using a continuum solvation model (e.g., PCM).
-
Calculate the relative Gibbs free energies (ΔG) to determine the theoretical tautomeric equilibrium constant.
-
Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data that could be expected from the experimental investigation of this compound tautomerism, based on studies of analogous compounds.
Table 1: Hypothetical ¹H NMR Data for this compound Tautomers in DMSO-d₆
| Proton | Oxime Form Chemical Shift (ppm) | Hydroxylamine Form Chemical Shift (ppm) |
| N-OH | 10.5 (s, 1H) | - |
| NH₂ | 6.2 (s, 2H) | - |
| OH | - | 8.5 (s, 1H) |
| NH | - | 7.0 (s, 1H) |
| Thiophene H3 | 7.1 (d, 1H) | 7.0 (d, 1H) |
| Thiophene H4 | 7.0 (t, 1H) | 6.9 (t, 1H) |
| Thiophene H5 | 7.5 (d, 1H) | 7.4 (d, 1H) |
Table 2: Hypothetical Tautomeric Equilibrium Constants (K_t) in Various Solvents
| Solvent | Dielectric Constant | K_t = [Hydroxylamine]/[Oxime] | Predominant Form |
| Chloroform | 4.81 | 0.05 | Oxime |
| Acetonitrile | 37.5 | 0.15 | Oxime |
| Ethanol | 24.5 | 0.25 | Oxime |
| Water | 80.1 | 0.40 | Oxime |
Table 3: Hypothetical Relative Energies from DFT Calculations (B3LYP/6-311++G(d,p))
| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |
| Oxime | 0.00 | 0.00 |
| Hydroxylamine | +5.2 | +2.8 |
Experimental and Computational Workflow
The investigation of this compound tautomerism follows a logical workflow, integrating both experimental and computational approaches for a comprehensive understanding.
Caption: Workflow for investigating tautomerism.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity and has significant implications for its application in drug development. Although direct experimental data is scarce, a combination of spectroscopic methods, particularly NMR, and computational chemistry can provide a detailed understanding of its tautomeric equilibrium. The presented methodologies and hypothetical data serve as a robust framework for researchers to initiate and conduct a thorough investigation into the tautomerism of this and related heterocyclic amidoximes. Such studies are essential for the rational design of new therapeutic agents with optimized pharmacological profiles.
Thiophene-2-amidoxime: A Versatile Scaffold in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-amidoxime has emerged as a critical building block in heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic systems. Its unique structural features, combining the aromatic thiophene (B33073) ring with the reactive amidoxime (B1450833) functionality, have positioned it as a valuable precursor for the development of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of biologically active heterocycles. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to facilitate its application in research and drug discovery.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base to generate hydroxylamine in situ from its hydrochloride salt.
Experimental Protocol: Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound is as follows:
-
Reagents and Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Methanol
-
Standard laboratory glassware and reflux apparatus
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbonitrile in methanol.
-
Add hydroxylamine hydrochloride and potassium carbonate to the solution. The typical molar ratio of thiophene-2-carbonitrile to hydroxylamine hydrochloride to potassium carbonate is 1:1.5:1.5.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to dissolve the inorganic salts.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water) to afford pure this compound as a crystalline solid.[1]
-
This compound in the Synthesis of Heterocycles
This compound serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, including 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. These reactions typically involve the cyclization of the amidoxime moiety with different electrophilic reagents.
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are readily synthesized by the reaction of this compound with acid anhydrides or acyl chlorides.[2][3] The reaction proceeds through an initial O-acylation of the amidoxime followed by a cyclodehydration step.[2]
-
Reagents and Materials:
-
This compound
-
Appropriate acid anhydride (B1165640) (e.g., acetic anhydride, benzoic anhydride)
-
Pyridine (B92270) or another suitable base
-
Solvent (e.g., dioxane, toluene)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as pyridine or dioxane.
-
Add the corresponding acid anhydride to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-(thiophen-2-yl)-5-substituted-1,2,4-oxadiazole.
-
Synthesis of 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through a multi-step process. A common route involves the reaction with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized.
-
Reagents and Materials:
-
This compound
-
Carbon disulfide
-
Potassium hydroxide
-
Appropriate electrophile (e.g., alkyl halide) for substitution at the thiol group.
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol containing potassium hydroxide.
-
Add carbon disulfide dropwise at room temperature and stir for several hours to form the potassium dithiocarbazate salt.
-
Add hydrazine hydrate and reflux the mixture to form the 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol.
-
The resulting thiol can be further functionalized by reaction with various electrophiles in the presence of a base to yield a variety of 2-substituted-5-(thiophen-2-yl)-1,3,4-thiadiazoles.
-
Synthesis of 1,2,4-Triazines
Thiophene-substituted 1,2,4-triazines can be prepared from this compound through condensation reactions with α-ketoaldehydes or related 1,2-dicarbonyl compounds.[4]
-
Reagents and Materials:
-
This compound
-
Appropriate 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 3-(thiophen-2-yl)-substituted-1,2,4-triazine.
-
Biological Activities of Thiophene-Derived Heterocycles
Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, making them attractive candidates for drug discovery. The most notable activities include anticancer, antibacterial, and antifungal properties.
Quantitative Biological Data
The biological efficacy of various thiophene-derived heterocycles has been quantified and is summarized in the tables below.
Table 1: Anticancer Activity of Thiophene-Derived Heterocycles
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-carboxamide | 2b | Hep3B | 5.46 | [5] |
| Thiophene-carboxamide | 2e | Hep3B | 12.58 | [5] |
| 1,3,4-Thiadiazole | 8a | A549 | 1.62 | [6] |
| 1,3,4-Thiadiazole | 8d | A549 | 2.53 | [6] |
| 1,3,4-Thiadiazole | 8e | A549 | 2.62 | [6] |
| 1,3,4-Thiadiazole | ST10 | MCF-7 | 49.6 | [7] |
| 1,3,4-Thiadiazole | ST10 | MDA-MB-231 | 53.4 | [7] |
| 1,3,4-Oxadiazole | 3c | HT-29 | >50 | [8] |
| 1,3,4-Oxadiazole | 3e | MDA-MB-231 | 23.8 (at 50 µM) | [8] |
Table 2: Antimicrobial Activity of Thiophene-Derived Heterocycles
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative | 4 | A. baumannii (Col-R) | 16 (MIC50) | [9] |
| Thiophene Derivative | 5 | A. baumannii (Col-R) | 16 (MIC50) | [9] |
| Thiophene Derivative | 8 | A. baumannii (Col-R) | 32 (MIC50) | [9] |
| Thiophene Derivative | 4 | E. coli (Col-R) | 8 (MIC50) | [9] |
| Thiophene Derivative | 5 | E. coli (Col-R) | 32 (MIC50) | [9] |
| Thiophene Derivative | 8 | E. coli (Col-R) | 32 (MIC50) | [9] |
| Spiro–indoline–oxadiazole | 17 | C. difficile | 2-4 | [10] |
| Benzo[b]thiophene | 25 | S. aureus | 16 | [11] |
| Benzo[b]thiophene | 26 | S. aureus | 16 | [11] |
| Benzo[b]thiophene | 25 | C. albicans | 16 | [11] |
| Benzo[b]thiophene | 26 | C. albicans | 16 | [11] |
| Thiophene-based heterocycle | 12 | A. fumigates | More potent than Amphotericin B | [12] |
| Thiophene-based heterocycle | 19 | A. fumigates | More potent than Amphotericin B | [12] |
Signaling Pathways and Experimental Workflows
Inhibition of the COX-2 Signaling Pathway
Several thiophene derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[13][14] The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 signaling pathway by thiophene derivatives.
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating new heterocyclic drug candidates from this compound follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: A generalized workflow for heterocyclic drug discovery.
Conclusion
This compound stands as a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. Its accessibility and versatile reactivity enable the construction of a wide range of molecular architectures, leading to the discovery of potent anticancer, antibacterial, and antifungal agents. The detailed protocols and compiled biological data within this guide are intended to serve as a valuable resource for chemists and pharmacologists, fostering further innovation in the development of novel therapeutics based on the thiophene scaffold. The provided visualizations of a key signaling pathway and a typical drug discovery workflow offer a conceptual framework for the strategic application of this compound in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis, Properties, and Biological Significance of Thiophene-2-amidoxime and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. While many complex thiophenes are isolated from the plant kingdom, simpler derivatives like this compound are primarily accessible through chemical synthesis. This guide provides a comprehensive overview of the discovery of natural thiophenes, the detailed synthetic protocols for this compound, its physicochemical properties, and the biological activities of related compounds. A key focus is placed on the mechanism of action for amidoximes, particularly their role as nitric oxide (NO) donors via enzymatic activation. This document serves as a technical resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction to Thiophene-Containing Compounds
Thiophenes are five-membered aromatic heterocyclic compounds containing a single sulfur atom. This structural motif is a cornerstone in drug discovery, imparting unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. The thiophene nucleus is found in a wide array of approved drugs, demonstrating its versatility and importance. Thiophene and its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3]
While the broader thiophene family includes compounds discovered in nature, this compound, formally known as N'-hydroxy-2-thiophenecarboximidamide, is recognized as a synthetic intermediate, valued for its utility in pharmaceutical synthesis.[4] The amidoxime (B1450833) functional group (-C(=NOH)NH2) is of particular interest as it can act as a bioisostere for carboxylic acids and, more significantly, as a prodrug moiety capable of releasing nitric oxide (NO) under physiological conditions.[5]
Discovery and Natural Occurrence of Thiophenes
The discovery of thiophene compounds in nature dates back to investigations of plants from the Asteraceae family.[6] These naturally occurring thiophenes are typically secondary metabolites, often characterized by chains of two or more thiophene rings (bithiophenes, terthiophenes) and substituted with acetylenic (alkynyl) side chains.[6] They are found in various genera such as Tagetes (marigolds), Echinops, and Porophyllum.[6][7] These compounds are believed to function as part of the plant's chemical defense system against pathogens, insects, and nematodes.[7]
The isolation of these natural products typically involves extraction from plant material (e.g., roots, aerial parts) using organic solvents, followed by chromatographic purification techniques to separate the complex mixtures.[8]
In contrast, a thorough review of the literature indicates that This compound is not a known natural product. Its discovery and availability are the result of chemical synthesis, where it serves as a valuable building block for creating more complex molecules with potential therapeutic applications.
Synthesis and Isolation of this compound
The most prevalent and efficient method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor.[5] For this compound, the starting material is thiophene-2-carbonitrile.
General Synthesis Workflow
The overall process involves the reaction of the nitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base, followed by workup and purification to isolate the final product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the common method for amidoxime synthesis.[5]
-
Reagents and Setup:
-
Thiophene-2-carbonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
Solvent: Ethanol and Water (e.g., 4:1 v/v)
-
A round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add thiophene-2-carbonitrile, hydroxylamine hydrochloride, and sodium carbonate.
-
Add the ethanol/water solvent mixture to the flask.
-
Heat the mixture to reflux (typically 60-80°C) with stirring.[5]
-
Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the remaining residue, which may result in the precipitation of the product.
-
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product remains in the aqueous layer, perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate (B1210297) (3x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
-
Physicochemical and Biological Properties
Physicochemical Data for this compound
The following table summarizes key physical and chemical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 53370-51-7 / 108443-93-2 | [4][9] |
| Molecular Formula | C₅H₆N₂OS | [4][9] |
| Molecular Weight | 142.18 g/mol | [9] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 90-96 °C | [9] |
| Purity | ≥96-97% | [4][9] |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml | [4] |
| UV λmax | 243, 279 nm | [4] |
Quantitative Biological Activity of Related Thiophene Compounds
While specific quantitative biological data for this compound is limited in publicly accessible literature, numerous studies have reported the activity of structurally related thiophene derivatives. The following tables summarize some of this data to provide context for the potential applications of this chemical class.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Organism(s) | Activity Metric | Value (µM/ml or mg/L) | Reference(s) |
| Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene | S. aureus, B. subtilis, E. coli, S. typhi | MIC | 0.81 µM/ml | [2][8] |
| Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene | C. albicans, A. niger | MIC | 0.91 µM/ml | [2][8] |
| Disubstituted thiophene benzamides | Colistin-Resistant A. baumannii | MIC₅₀ | 16 mg/L | [1] |
| Disubstituted thiophene benzamides | Colistin-Resistant E. coli | MIC₅₀ | 8 mg/L | [1] |
Table 2: Antioxidant and Anticancer Activity of Thiophene Derivatives
| Compound Class | Activity Type | Metric | Value (µM or other) | Reference(s) |
| Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene | Antioxidant (DPPH assay) | IC₅₀ | 45.33 | [2][8] |
| Thiophene pyrazole (B372694) hybrids | Anti-inflammatory (COX-2) | IC₅₀ | 0.31 - 1.40 µM | [10] |
| 2-Amino-thiophene derivatives | Anti-inflammatory (15-LOX-1) | - | Potent Inhibition | [10] |
| Phenyl-thiophene-carboxamides | Anticancer (Hep3B cell line) | IC₅₀ | 5.46 µM |
Mechanism of Action: Amidoximes as Nitric Oxide Donors
A primary mechanism of biological action for amidoximes is their ability to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. This NO release is not spontaneous but is catalyzed by heme-containing enzymes, particularly the cytochrome P450 (CYP) family in the liver.[5][7]
The process involves the NADPH-dependent reduction of the CYP heme iron, which then activates molecular oxygen. This activated oxygen species oxidizes the amidoxime functional group. The oxidative cleavage of the C=N(OH) bond results in the formation of the corresponding amide or nitrile metabolite and the release of nitric oxide.[7] This enzymatic conversion makes amidoxime-containing compounds effective prodrugs for targeted NO delivery.
Conclusion
This compound stands as a synthetically accessible and versatile chemical intermediate. While its direct lineage is not from natural product isolation, it belongs to the broader, biologically significant family of thiophenes. The true potential of this compound lies in its functional groups: the thiophene core provides a stable and effective scaffold for drug design, and the amidoxime moiety offers a pathway for bioactivation, particularly as a nitric oxide donor. The quantitative data from related compounds highlight the promise of this structural class in developing novel therapeutics for infectious, inflammatory, and proliferative diseases. The detailed synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to explore and exploit the chemistry of this compound and its derivatives in drug discovery and development.
References
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 96 53370-51-7 [sigmaaldrich.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of Thiophene-2-amidoxime Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanisms of Thiophene-2-amidoxime, a crucial intermediate in pharmaceutical synthesis. Leveraging computational chemistry, this document explores the key reaction pathways, including its formation, tautomeric equilibria, and subsequent cyclization reactions. The content is structured to provide actionable insights for researchers in drug discovery and development, with a focus on the underlying theoretical principles governing these transformations.
Synthesis of this compound from Thiophene-2-carbonitrile
The primary route for the synthesis of this compound is the nucleophilic addition of hydroxylamine (B1172632) to thiophene-2-carbonitrile. Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated a detailed mechanistic pathway for this industrially significant reaction.[1]
The reaction is understood to proceed through a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This leads to the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: Subsequently, an intramolecular or solvent-assisted proton transfer occurs from the nitrogen of the hydroxylamine moiety to the nitrogen of the former nitrile group, yielding the final amidoxime (B1450833) product.
Computational models indicate that the reaction can be catalyzed by both acids and bases, which facilitate the proton transfer step and lower the overall activation energy. The choice of solvent also plays a critical role, with polar protic solvents capable of stabilizing the charged intermediates and transition states through hydrogen bonding.[1]
Computational Methodology for Synthesis Mechanism
The reaction mechanism is typically investigated using DFT calculations. A common approach involves geometry optimization of reactants, intermediates, transition states, and products.
Table 1: Summary of a Typical Computational Protocol for Synthesis Mechanism
| Parameter | Description |
| Software | Gaussian, ORCA, Spartan |
| Functional | B3LYP, M06-2X, ωB97X-D |
| Basis Set | 6-311+G(d,p), def2-TZVP |
| Solvation Model | Polarizable Continuum Model (PCM) or SMD to simulate solvent effects (e.g., in ethanol (B145695) or water). |
| Task | Geometry optimization (Opt), frequency calculations (Freq) to confirm minima and transition states (one imaginary frequency), and Intrinsic Reaction Coordinate (IRC) analysis. |
| Property Calculated | Gibbs free energies (ΔG), activation energies (ΔG‡), and reaction enthalpies (ΔH). |
Experimental Protocol for Synthesis
A representative experimental procedure for the synthesis of this compound from thiophene-2-carbonitrile and hydroxylamine is as follows:
-
Reagent Preparation: A solution of hydroxylamine hydrochloride is prepared in a suitable solvent, such as ethanol. An equivalent amount of a base (e.g., sodium carbonate or triethylamine) is added to generate free hydroxylamine in situ.[2]
-
Reaction: Thiophene-2-carbonitrile is added to the hydroxylamine solution.
-
Heating: The reaction mixture is heated under reflux for a period ranging from a few hours to 24 hours, depending on the scale and specific conditions. Reaction progress is monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Experimental workflow for the synthesis of this compound.
Tautomerism in this compound
This compound can exist in two primary tautomeric forms: the amide-oxime form and the imino-hydroxylamine form. Theoretical studies on analogous systems, such as thiophene-2-carbohydrazide, provide a strong basis for understanding this equilibrium.[3][4]
The amide-oxime tautomer is generally found to be the more stable form. The stability is attributed to greater resonance stabilization and favorable intramolecular hydrogen bonding possibilities.
Computational Investigation of Tautomerism
DFT calculations are employed to determine the relative stabilities of the tautomers and the energy barrier for their interconversion. The methodology is similar to that used for reaction mechanisms.
Table 2: Computational Data for Tautomerism of an Analogous Aromatic Amidine System
| Tautomer / Transition State | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Reference Compound |
| Amide-oxime (more stable) | 0.00 | - | N-hydroxy amidine[5] |
| Imino-hydroxylamine (less stable) | 4-10 | - | N-hydroxy amidine[5] |
| Transition State (TS) | 33-71 | 33-71 | N-hydroxy amidine[5] |
Note: Data is for a general N-hydroxy amidine system, as specific data for this compound was not available in the searched literature. The high activation barrier suggests that interconversion is slow under standard conditions.
The transition state for the tautomerization involves the intramolecular migration of a proton. The high calculated activation energy indicates that this is a kinetically slow process at room temperature, suggesting that the tautomers do not readily interconvert without a catalyst or external energy input.[5]
Tautomeric equilibrium of this compound.
Cyclization to form 3-(Thiophen-2-yl)-1,2,4-oxadiazole Derivatives
A significant reaction of amidoximes is their cyclization with acylating agents to form 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry.[6][7] For this compound, this reaction provides a route to 3-(thiophen-2-yl)-1,2,4-oxadiazoles.
The mechanism involves two key steps:
-
O-Acylation: The amidoxime is first acylated at the oxygen atom by an acylating agent (e.g., an acid chloride or anhydride), forming an O-acylamidoxime intermediate.
-
Cyclization-Dehydration: The O-acylamidoxime then undergoes an intramolecular cyclization, with the amino group attacking the carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole (B8745197) ring.[6]
Theoretical Pathway for Cyclization
Computational modeling of this reaction would involve locating the transition states for both the acylation and the subsequent cyclization-dehydration steps. The overall reaction is typically thermodynamically favorable due to the formation of the stable aromatic oxadiazole ring.
Proposed pathway for the formation of a 1,2,4-oxadiazole derivative.
Conclusion
The theoretical study of this compound reaction mechanisms, supported by computational chemistry, offers profound insights into its synthesis, stability, and reactivity. The formation from thiophene-2-carbonitrile proceeds via a nucleophilic addition-proton transfer mechanism. The molecule exists predominantly in the more stable amide-oxime tautomeric form, with a high energy barrier for interconversion. Furthermore, its facile cyclization to form 1,2,4-oxadiazole derivatives highlights its utility as a versatile building block in medicinal chemistry. The computational protocols and mechanistic understanding detailed in this guide serve as a valuable resource for the rational design of synthetic routes and the development of novel therapeutic agents.
References
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics via FWO and KAS models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and amide [image] imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics via FWO and KAS models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
A Chemoinformatic Guide to the Thiophene-2-amidoxime Scaffold: A Foundation for Drug Discovery
This document provides a comprehensive technical overview of the Thiophene-2-amidoxime scaffold, a promising starting point for the development of novel therapeutics. While direct biological data on the unsubstituted scaffold is limited due to its primary role as a synthetic intermediate, this guide outlines a complete chemoinformatic workflow.[1][2] We will explore its potential through the analysis of closely related thiophene (B33073) derivatives, detailing computational methods, representative biological data, and key experimental protocols.
The this compound scaffold integrates two critical pharmacophoric elements. The thiophene ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3][4][5] The amidoxime (B1450833) functional group is significant as a bioisostere of carboxylic acids and, notably, as a potential enzymatic source of nitric oxide (NO), a key signaling molecule in various physiological processes.[6][7]
Physicochemical and Pharmacokinetic Profile (ADMET)
A crucial first step in drug development is the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This chemoinformatic analysis helps to identify candidates with favorable drug-like properties and flag potential liabilities early in the discovery pipeline. While specific data for this compound is not available, Table 1 summarizes predicted properties for representative thiophene derivatives from published studies, illustrating the typical data generated in such an analysis.[8][9][10]
Table 1: Predicted Physicochemical and ADMET Properties of Representative Thiophene Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Toxicity Class |
| Thiophene Derivative A | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 | IV |
| Thiophene Derivative B | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 | IV |
| Thiophene Derivative C | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 | III |
| Thiophene Derivative D | < 500 | < 5 | ≤ 5 | ≤ 10 | 1 | IV |
Data is representative and compiled from general findings on thiophene derivatives.[8][9][10] Toxicity classes range from I (highly toxic) to VI (non-toxic).
Computational Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is invaluable for screening virtual libraries of compounds and prioritizing those with the highest predicted binding affinity for synthesis and biological testing. The following table presents docking scores for various thiophene derivatives against different biological targets, showcasing the scaffold's potential for diverse therapeutic applications.
Table 2: In Silico Docking Scores of Representative Thiophene Derivatives Against Various Protein Targets
| Compound Type | Protein Target | PDB ID | Docking Score (kcal/mol) |
| Thiophene Derivative | Salmonella typhi DNA Gyrase B | 5ZTE | -7.8 |
| Thiophene-2-carboxamide | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | 4P8C | -8.5 |
| Thiophene Derivative | Cyclooxygenase-2 (COX-2) | 1CX2 | -9.5 to -11.0 |
| Thiophene-Oxadiazole | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -10.6 |
Scores are representative examples from various studies to illustrate the potential binding affinities of thiophene-based compounds.[4][8][11][12]
Biological Activity Profile
In vitro biological assays are essential to validate the predictions made through computational models. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Table 3 provides a summary of quantitative biological data for several thiophene analogs.
Table 3: Biological Activity of Representative Thiophene Derivatives
| Compound Type | Target / Organism | Assay Type | Activity Value |
| Amino thiophene-2-carboxamide | S. aureus | MIC | 16.87 µM |
| Amino thiophene-2-carboxamide | P. aeruginosa | Inhibition Zone | 20 mm |
| Thiophene-thiazole derivative | MCF-7 (Breast Cancer) | IC50 | 5.23 µM |
| Tetrahydrobenzothiophene | Acetylcholinesterase (AChE) | % Inhibition | 60% |
| Thiophene derivative | A. baumannii (Colistin-Resistant) | MIC50 | 16-32 mg/L |
Data is representative and compiled from various studies on substituted thiophene derivatives.[3][11][13][14][15]
Methodologies and Protocols
Detailed and reproducible protocols are the cornerstone of scientific research. This section outlines standard methodologies for the synthesis, biological evaluation, and computational analysis of compounds derived from the this compound scaffold.
Synthesis Protocol: From Nitrile to Amidoxime
The this compound scaffold is typically synthesized from its corresponding nitrile precursor, Thiophene-2-carbonitrile.
Reaction: Thiophene-2-carbonitrile + Hydroxylamine (B1172632) → this compound
Procedure:
-
Preparation: A solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, water) is prepared.
-
Base Addition: A base, such as sodium carbonate or potassium hydroxide, is added to the hydroxylamine solution to liberate the free hydroxylamine.
-
Reaction: Thiophene-2-carbonitrile is added to the reaction mixture.
-
Heating: The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Biological Assay Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.[3][16]
-
Treatment: The cell medium is replaced with fresh medium containing various concentrations of the test compound, and the plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.
Computational Protocol: Molecular Docking Workflow
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the thiophene derivative is generated. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Grid Generation: A binding site is defined on the receptor, typically centered on the active site occupied by a known inhibitor or predicted by binding site detection algorithms. A grid box is generated to encompass this site.
-
Docking Execution: A docking algorithm (e.g., using software like AutoDock or MOE) is run to systematically sample conformations of the ligand within the grid box and score them based on a scoring function.[3][4][8]
-
Analysis: The resulting poses are analyzed based on their binding energy scores and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Visualized Workflows and Relationships
Graphical representations are essential for understanding complex processes and relationships in chemoinformatics. The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the this compound scaffold.
Figure 1: A typical chemoinformatic workflow for drug discovery starting from a core scaffold.
Figure 2: Hypothesized bioactivation pathway of the amidoxime moiety to release nitric oxide.[7]
Figure 3: Logical diagram of Structure-Activity Relationships (SAR) observed in related thiophene-2-carboxamide derivatives.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols: Thiophene-2-amidoxime as a Precursor for 1,2,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-oxadiazoles utilizing thiophene-2-amidoxime as a key precursor. The 1,2,4-oxadiazole (B8745197) moiety is a significant pharmacophore in drug discovery, and its synthesis from readily available starting materials is of great interest. Thiophene-containing compounds also hold a prominent place in medicinal chemistry, making the combination of these two heterocycles a valuable strategy for the development of novel therapeutic agents.
Introduction
The synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazoles can be efficiently achieved through the reaction of this compound with various acylating agents, followed by cyclodehydration. This process typically involves a two-step sequence where an intermediate O-acyl amidoxime (B1450833) is formed and subsequently cyclized to the desired 1,2,4-oxadiazole. One-pot procedures have also been developed to streamline this transformation, offering a more efficient route to these valuable compounds. The choice of acylating agent (e.g., acyl chloride, anhydride (B1165640), or carboxylic acid) and reaction conditions can be tailored to achieve desired substitutions at the 5-position of the oxadiazole ring.
General Reaction Pathway
The fundamental chemical transformation involves the acylation of the hydroxylamine (B1172632) group of this compound, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 5-substituted-3-(thiophen-2-yl)-1,2,4-oxadiazoles using different acylating agents.
Protocol 1: Two-Step Synthesis using Acyl Chlorides (e.g., Benzoyl Chloride)
This protocol describes the synthesis of 5-phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Step 1: O-Acylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
If using DCM, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq) to scavenge the HCl byproduct.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude O-benzoyl-thiophene-2-amidoxime.
Step 2: Cyclodehydration to 5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
-
The crude O-benzoyl-thiophene-2-amidoxime can be purified by recrystallization or used directly in the next step.
-
Dissolve the intermediate in a high-boiling point solvent such as toluene (B28343) or xylene.
-
Heat the solution to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Alternatively, cyclization can be promoted by adding a base such as sodium acetate (B1210297) and heating.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 5-phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Protocol 2: Two-Step Synthesis using Anhydrides (e.g., Acetic Anhydride)
This protocol outlines the synthesis of 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Step 1: O-Acylation of this compound
-
Suspend this compound (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Heat the mixture at a moderate temperature (e.g., 60-80 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to quench the excess anhydride.
-
The precipitated O-acetyl-thiophene-2-amidoxime is collected by filtration, washed with water, and dried.
Step 2: Cyclodehydration to 5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
-
The dried O-acetyl-thiophene-2-amidoxime is heated at a temperature above its melting point or in a high-boiling solvent (e.g., xylene) until the cyclization is complete as monitored by TLC.
-
The resulting 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole is then purified by column chromatography or recrystallization.
Protocol 3: One-Pot Synthesis from this compound and Carboxylic Acid Esters
This protocol is adapted from a general method for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[1]
-
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL), add the desired carboxylic acid ester (e.g., methyl benzoate, 1.2 mmol).
-
Add powdered sodium hydroxide (B78521) (NaOH) (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours depending on the specific ester used.
-
Upon completion, pour the reaction mixture into cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Experimental workflows for 1,2,4-oxadiazole synthesis.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 5-substituted-3-(thiophen-2-yl)-1,2,4-oxadiazoles. Please note that yields can vary depending on the specific substrates and optimization of reaction conditions.
| 5-Substituent (R) | Acylating Agent | Method | Solvent | Base | Temperature | Time | Yield (%) |
| Phenyl | Benzoyl Chloride | Two-Step | Pyridine or DCM | Et3N (if DCM) | RT then Reflux | 4-8 h | Moderate to Good |
| Methyl | Acetic Anhydride | Two-Step | Acetic Anhydride | - | 60-80 °C then Heat | 2-4 h | Moderate to Good |
| Aryl/Alkyl | Carboxylic Acid Ester | One-Pot | DMSO | NaOH | Room Temp. | 4-24 h | Poor to Excellent[1] |
Troubleshooting and Optimization
-
Low Yields in Two-Step Synthesis: Ensure anhydrous conditions during the acylation step, as moisture can hydrolyze the acylating agent and the intermediate. The cyclodehydration step may require optimization of temperature and reaction time.
-
Side Reactions: In the acylation step, N-acylation can sometimes compete with the desired O-acylation. Using milder conditions and a non-nucleophilic base can help to minimize this.
-
Purification Challenges: The final products can often be purified by column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is also an effective purification method.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a variety of 3-(thiophen-2-yl)-1,2,4-oxadiazoles. The choice of synthetic route, whether a two-step or a one-pot procedure, allows for flexibility in accessing a range of 5-substituted derivatives. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore this important class of heterocyclic compounds.
References
Application of Thiophene-2-amidoxime in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a nucleophilic amidoxime (B1450833) functional group attached to an aromatic thiophene (B33073) ring, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The thiophene moiety itself is a well-established pharmacophore present in numerous approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, improving metabolic stability and pharmacokinetic properties. The amidoxime group is a key synthon for the construction of various five-membered heterocycles, most notably 1,2,4-oxadiazoles, which are recognized as privileged structures in medicinal chemistry due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on 1,2,4-oxadiazole (B8745197) derivatives exhibiting anticancer and antimicrobial activities.
Key Applications of this compound
The primary application of this compound in bioactive molecule synthesis is its role as a precursor for 3-(thiophen-2-yl)-1,2,4-oxadiazoles. This transformation is typically achieved through a condensation reaction with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. The resulting 1,2,4-oxadiazole ring acts as a rigid scaffold, allowing for the precise spatial orientation of various substituents that can interact with biological targets.
Anticancer Agents
Thiophene-containing 1,2,4-oxadiazoles have emerged as a promising class of anticancer agents. The thiophene ring often occupies a hydrophobic pocket in the target protein, while the 1,2,4-oxadiazole core and its substituents can form crucial hydrogen bonds and other interactions. For instance, derivatives of 3-(thiophen-2-yl)-1,2,4-oxadiazole have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[1]
Antimicrobial Agents
The structural motif derived from this compound has also been incorporated into novel antimicrobial agents. The combination of the thiophene ring and the 1,2,4-oxadiazole heterocycle can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[2]
Data Presentation: Biological Activity of Thiophene-Derived Bioactive Molecules
The following table summarizes the quantitative biological activity data for representative bioactive molecules synthesized from thiophene precursors.
| Compound ID | Target/Cell Line | Biological Activity | IC50/MIC (µM) | Reference |
| 11b | MCF-7 (Breast Cancer) | Antiproliferative | 6.55 | [1] |
| HCT-116 (Colon Cancer) | Antiproliferative | 8.20 | [1] | |
| 15 | MCF-7 (Breast Cancer) | Antiproliferative | 9.35 | [1] |
| HCT-116 (Colon Cancer) | Antiproliferative | 8.76 | [1] | |
| 11a | MCF-7 (Breast Cancer) | Antiproliferative | 11.36 | [1] |
| HCT-116 (Colon Cancer) | Antiproliferative | 10.82 | [1] | |
| 16 | MCF-7 (Breast Cancer) | Antiproliferative | 15.25 | [1] |
| HCT-116 (Colon Cancer) | Antiproliferative | 17.75 | [1] | |
| 9a | Gram-positive bacteria | Antibacterial | - | [2] |
| Gram-negative bacteria | Antibacterial | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to bioactive 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Synthesis of this compound from Thiophene-2-carbonitrile
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium carbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid.
Protocol 2: General Procedure for the Synthesis of 5-substituted-3-(thiophen-2-yl)-1,2,4-oxadiazoles
Materials:
-
This compound
-
Substituted carboxylic acid (1 equivalent)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1 equivalent) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Upon completion of the O-acylation step (monitored by TLC), add toluene to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 12-16 hours to effect cyclodehydration.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-substituted-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Visualizations
References
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-2-amidoxime in the Preparation of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thiophene-2-amidoxime as a functional organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs). The unique combination of the electron-rich thiophene (B33073) ring and the strong metal-chelating amidoxime (B1450833) group presents significant opportunities for creating MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.
Introduction: The Potential of this compound in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including drug delivery and catalysis.[1][2]
The choice of the organic linker is crucial in determining the final properties of the MOF. This compound is a promising linker due to its bifunctional nature:
-
Thiophene Moiety : The sulfur-containing aromatic ring can engage in specific interactions and provides a rigid backbone for the framework. Thiophene-based materials are known for their applications in electronics and catalysis.
-
Amidoxime Group (-C(NH₂)=NOH) : This functional group is an exceptionally strong chelating agent for various metal ions.[3] Its incorporation into a MOF structure can enhance stability and introduce specific binding sites for guest molecules or catalytic activity. The presence of both a nitrogen and an oxygen donor atom allows for versatile coordination modes.[4][5]
The hypothetical MOF derived from this linker, tentatively named Thiophene-Amidoxime MOF (TAM-MOF), is expected to exhibit high stability and functional pores, making it a prime candidate for advanced applications.
Experimental Protocols
Synthesis of Thiophene-Amidoxime MOF (TAM-MOF) - A Hypothetical Protocol
This protocol describes a general solvothermal method for the synthesis of a hypothetical zinc-based MOF using this compound. Solvothermal synthesis is a common and effective method for producing high-quality MOF crystals.[6]
Materials:
-
This compound (C₅H₆N₂OS)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Solution Preparation : In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Sonication : Sonicate the mixture for 15 minutes to ensure the formation of a homogeneous solution.
-
Reaction : Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
Cooling : After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Product Collection : Collect the resulting crystalline product by centrifugation or filtration.
-
Washing : Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and subsequently with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation : Activate the MOF by heating the washed crystals under a vacuum at 150°C for 12 hours. This step is crucial to remove the guest solvent molecules from the pores, making the internal surface area accessible.[6]
-
Storage : Store the activated TAM-MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Caption: Solvothermal synthesis workflow for the hypothetical TAM-MOF.
Characterization of TAM-MOF
To confirm the successful synthesis and to determine the physicochemical properties of the TAM-MOF, a series of characterization techniques should be employed.[7][8][9]
1. Powder X-Ray Diffraction (PXRD):
-
Purpose : To verify the crystallinity and phase purity of the synthesized material.
-
Protocol : A small amount of the activated MOF powder is placed on a sample holder and analyzed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared to simulated patterns or known phases to confirm the structure.
2. Thermogravimetric Analysis (TGA):
-
Purpose : To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Protocol : A sample of the MOF is heated under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to approximately 600°C. Weight loss at different temperatures indicates solvent removal and framework decomposition.
3. Nitrogen Adsorption-Desorption Analysis:
-
Purpose : To determine the specific surface area (BET method), pore volume, and pore size distribution.[10][11]
-
Protocol : An activated sample is degassed and then exposed to nitrogen gas at 77 K. The amount of nitrogen adsorbed at various relative pressures is measured to generate an isotherm, from which the textural properties are calculated.
4. Scanning Electron Microscopy (SEM):
-
Purpose : To visualize the crystal morphology and size distribution of the MOF particles.
-
Protocol : A small amount of the MOF powder is mounted on an SEM stub using carbon tape and sputter-coated with a thin layer of gold or platinum to ensure conductivity before imaging.
Caption: Workflow for the characterization of synthesized TAM-MOF.
Quantitative Data Summary
While experimental data for the hypothetical TAM-MOF is not available, the following table summarizes typical quantitative data for other thiophene-based MOFs and amidoxime-functionalized MOFs reported in the literature, providing a benchmark for expected values.
| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Feature/Application |
| Thiophene-Based MOFs | ||||
| DUT-68[12] | Zr | ~1081 | - | High iodine adsorption |
| MOF-5[13] | Zn | ~921 | - | Hydrogen storage |
| NU-100[14] | Zr | ~6140 | 2.82 | High surface area |
| Amidoxime-Functionalized MOFs | ||||
| UiO-66-AO[15] | Zr | - | - | Uranium adsorption (227.8 mg/g capacity) |
| MIL-53(Al)-AO[16] | Al | - | - | Enhanced uranium sorption |
Application Notes for Drug Development
MOFs are increasingly investigated as advanced drug delivery systems due to their high drug loading capacity and potential for controlled release.[17][18] A MOF constructed from this compound could offer several advantages in this field.
Drug Loading and Release
The porous structure of TAM-MOF can serve as a reservoir for therapeutic agents. The loading of drugs can be achieved through simple immersion of the activated MOF in a concentrated drug solution. The drug molecules are adsorbed into the pores via host-guest interactions.
The release of the encapsulated drug can potentially be triggered by specific stimuli in the target physiological environment, such as a change in pH.[18] For instance, the acidic microenvironment of tumor tissues could protonate the linker or the drug, disrupting the host-guest interactions and triggering drug release. The amidoxime and thiophene functionalities could also be engineered to interact specifically with certain drugs, allowing for a tunable release profile.
Potential as a Catalytic Nanomedicine
The metal nodes within the MOF structure can act as Lewis acid sites, potentially catalyzing specific reactions.[1] This opens the possibility of designing a "pro-drug" delivery system where the MOF not only carries a drug but also catalyzes its conversion to an active form at the target site, thereby enhancing therapeutic efficacy and reducing side effects.
Caption: Logical workflow for drug delivery using TAM-MOF.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. covalentmetrology.com [covalentmetrology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-2-Amidoxime in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a valuable building block in the design of enzyme inhibitors. This document explores the potential of thiophene-2-amidoxime and its closely related analogs in the development of kinase inhibitors. While direct evidence for this compound as a potent kinase inhibitor is not extensively documented in current literature, its structural relatives, such as thiophene-carboxamides and -carboximidamides, have demonstrated significant inhibitory activity against various kinases and other important enzymes implicated in disease.
This application note provides a summary of the available data on relevant thiophene derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to guide researchers in this promising area of drug discovery.
Data Presentation: Kinase and Enzyme Inhibitory Activities of Thiophene Derivatives
The following table summarizes the quantitative inhibitory activities of various thiophene derivatives against their respective kinase and enzyme targets. It is important to note the distinction between kinases and other enzymes like urokinase-type plasminogen activator (uPA), a serine protease, and neuronal nitric oxide synthase (nNOS).
| Compound Class | Specific Derivative | Target Kinase/Enzyme | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Thiophene-3-carboxamide (B1338676) | Compound 14d | VEGFR-2 | IC50: 191.1 nM | Enzymatic assay | [1] |
| Thiophene-carboxamide | Compound 24 | JAK2 | IC50: < 100 nM | Enzymatic assay | [2] |
| Thiophene-3-carboxamide | Not specified | JNK | Potent inhibition | In vitro and in-cell assays | [3] |
| Benzo[b]thiophene-2-carboxamidine | B428 | uPA | IC50: 0.32 µM | Plasminogen-linked assay | |
| Benzo[b]thiophene-2-carboxamidine | B623 | uPA | IC50: 0.07 µM | Plasminogen-linked assay | |
| Thiophene-2-carboximidamide | Compound 13 | nNOS | Ki: 5 nM | Enzymatic assay | [4] |
| Thiophene-2-carboximidamide | Compound 14 | nNOS | Ki: 5 nM | Enzymatic assay | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases that are targeted by thiophene derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from thiophene-2-carbonitrile.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol (B145695) or other suitable solvent
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Dissolve thiophene-2-carbonitrile in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask. The base is used to neutralize the HCl released from hydroxylamine hydrochloride.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of thiophene derivatives against a specific kinase. This can be adapted for various kinases such as VEGFR-2, JAK2, or JNK.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, JAK2)
-
Kinase substrate (specific peptide for the kinase)
-
ATP (Adenosine triphosphate)
-
Test compound (Thiophene derivative)
-
Kinase assay buffer (containing MgCl2, MnCl2, DTT, etc.)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Add the ADP-Glo™ reagent to convert the ADP produced to a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the discovery and evaluation of novel kinase inhibitors and the logical relationship in a structure-activity relationship (SAR) study.
Conclusion
While this compound itself has not been extensively reported as a direct kinase inhibitor, the broader class of thiophene-containing small molecules represents a fertile ground for the discovery of novel therapeutic agents. The data on structurally related thiophene-carboxamides and -carboximidamides against important targets like VEGFR-2, JAK2, uPA, and nNOS highlight the potential of this scaffold. The protocols and workflows provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize thiophene-based compounds in their quest for new and effective enzyme inhibitors for various disease indications. Further investigation into the kinase inhibitory potential of this compound and its derivatives is warranted and could lead to the development of novel drug candidates.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cyclization of Thiophene-2-amidoxime with Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazoles through the cyclization of thiophene-2-amidoxime with anhydrides. The 1,2,4-oxadiazole (B8745197) moiety is a significant pharmacophore in medicinal chemistry, and its combination with a thiophene (B33073) ring is a promising strategy for the development of novel therapeutic agents. Thiophene-containing compounds and 1,2,4-oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This protocol offers a general yet robust method for researchers engaged in drug discovery and organic synthesis.
Introduction
The synthesis of five-membered heterocyclic compounds is of great interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The reaction of amidoximes with anhydrides provides a direct and efficient route to 3,5-disubstituted-1,2,4-oxadiazoles. This application note details a representative protocol for the cyclization of this compound with acetic anhydride (B1165640) to yield 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole, a key intermediate for further functionalization in drug development programs.
Data Presentation
The following table summarizes various reported conditions for the cyclization of amidoximes with anhydrides to form 1,2,4-oxadiazoles, providing a comparative overview for reaction optimization.
| Amidoxime Reactant | Anhydride | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |
| 4-Bromobenzamidoxime | Acetic Anhydride | None | None | Heat (3-4 min) | 3-4 min | >80% | [1] |
| Benzamidoximes | Acetic Anhydride | None | None | Room Temperature | 18 h | N/A | [1] |
| Nʹ-hydroxypyrazine-2-carboximidamide | Acetic Anhydride | Toluene (B28343) | None | Heating | N/A | N/A | [1] |
| General Amidoximes | Various Anhydrides | Dichloromethane | Diisopropylethylamine | 23 °C | N/A | N/A | |
| General Amidoximes | Acetic Anhydride | Xylene | None | Heating | N/A | N/A | [1] |
Experimental Protocols
General Protocol for the Synthesis of 5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
This one-pot procedure is adapted from a general method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and anhydrides.[1]
Materials:
-
This compound
-
Acetic Anhydride
-
Toluene or Xylene (optional, as solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Anhydride: Add acetic anhydride (1.5 - 2.0 eq). The reaction can be performed neat or with a solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the excess acetic anhydride and acetic acid formed.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
-
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Representative Signaling Pathway in Drug Discovery
Caption: Inhibition of a kinase signaling pathway by a thiophene-1,2,4-oxadiazole derivative.
References
Thiophene-2-amidoxime as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-amidoxime is a versatile heterocyclic ligand with significant potential in coordination chemistry. Its structure, incorporating both a thiophene (B33073) ring and an amidoxime (B1450833) group, offers multiple coordination sites, making it a subject of interest for the development of novel metal complexes with diverse applications, including catalysis, materials science, and medicinal chemistry. The thiophene moiety can engage in π-interactions or coordinate through its sulfur atom, while the amidoxime group provides strong N,O-chelation capabilities. This combination allows for the formation of stable and structurally diverse metal complexes.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-cyanothiophene with hydroxylamine (B1172632). This method is a standard procedure for the preparation of amidoximes from their corresponding nitriles.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of amidoximes from nitriles.[1][2]
Materials:
-
2-Cyanothiophene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Distilled water
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separating funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanothiophene (1 equivalent) in ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium carbonate or triethylamine (2-3 equivalents) to the solution. The base is necessary to liberate the free hydroxylamine.[1]
-
Heat the reaction mixture to reflux (typically 60-80°C) and stir for several hours (4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, as well as by melting point determination.
Coordination Chemistry of this compound
This compound is expected to act as a versatile ligand, capable of coordinating to a wide range of transition metals. The coordination can occur through different modes, primarily involving the nitrogen and oxygen atoms of the amidoxime group to form a stable five-membered chelate ring. The thiophene sulfur atom may also participate in coordination, leading to different coordination geometries.
Experimental Protocol: Synthesis of a Generic Metal(II) Complex of this compound
This protocol is a general guideline adapted from procedures for the synthesis of metal complexes with similar ligands.[3][4]
Materials:
-
This compound (ligand)
-
A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Ethanol or Methanol
-
A suitable base (e.g., NaOH, Et₃N), if deprotonation of the ligand is required
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution dropwise to the ligand solution at room temperature with continuous stirring.
-
If the ligand needs to be deprotonated for coordination, a stoichiometric amount of a suitable base can be added to the ligand solution before the addition of the metal salt.
-
The reaction mixture is typically stirred for a period ranging from a few hours to overnight at room temperature or with gentle heating, which may result in the precipitation of the metal complex.
-
Collect the precipitated solid by filtration, wash it with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Characterization of Metal Complexes: The formation and structure of the metal complexes can be investigated using various analytical techniques:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N, N-O, and NH₂ groups upon complexation. New bands corresponding to metal-ligand bonds (M-N, M-O) may also be observed in the far-IR region.[5]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
-
Elemental Analysis: To determine the stoichiometry of the metal complex.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry.
Quantitative Data
Table 1: Expected Stability Trend for this compound Metal(II) Complexes
| Metal Ion | Expected Relative Stability |
| Mn(II) | Low |
| Fe(II) | Moderate |
| Co(II) | Moderate-High |
| Ni(II) | High |
| Cu(II) | Very High |
| Zn(II) | Moderate |
This table is based on the Irving-Williams series and is a qualitative prediction in the absence of specific experimental data for this compound.
Potential Applications and Biological Activity
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10] The coordination of these ligands to metal ions can enhance their biological efficacy. Metal complexes of thiophene-derived Schiff bases have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3] It is plausible that metal complexes of this compound could also exhibit interesting biological properties, making them promising candidates for drug development.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific metal ions and reaction conditions. Researchers should consult the primary literature for more detailed procedures and safety information. The information on biological activity is based on related compounds and serves as a guide for potential areas of investigation for this compound and its metal complexes.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Thiophene-2-Amidoxime Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] The amidoxime (B1450833) group, in particular, is a known pharmacophore that can act as a nitric oxide donor and can be bioisosteric to other functional groups, making it an attractive moiety for drug design.[2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic leads.[4][5] This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign designed to identify and characterize this compound derivatives as inhibitors of a target kinase.
Target Selection and Assay Principle
For this application note, we will focus on a generic tyrosine kinase, herein referred to as "Target Kinase," which is implicated in a cancer-related signaling pathway. The selected HTS assay is a fluorescence polarization (FP)-based competition assay. This assay format is robust, sensitive, and well-suited for HTS.[5]
The principle of the FP assay is based on the binding of a small fluorescently labeled ligand (tracer) to the larger Target Kinase. The tracer, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, the tracer's tumbling is restricted, leading to a high fluorescence polarization signal. In a competitive screening format, compounds from the library that bind to the kinase's active site will displace the fluorescent tracer, causing a decrease in fluorescence polarization. This change in signal is directly proportional to the inhibitory activity of the test compound.
Data Presentation: Quantitative Analysis of Screening Results
Following the HTS campaign, hit compounds are typically subjected to further analysis to confirm their activity and determine their potency. The data below represents a summary of a hypothetical screen of a focused library of this compound derivatives.
Table 1: Summary of Primary High-Throughput Screening Data
| Compound ID | Structure | % Inhibition at 10 µM | Hit Confirmation |
| T2A-001 | This compound | 5.2 | No |
| T2A-002 | 5-Chloro-thiophene-2-amidoxime | 65.8 | Yes |
| T2A-003 | 5-Bromo-thiophene-2-amidoxime | 72.1 | Yes |
| T2A-004 | 5-Phenyl-thiophene-2-amidoxime | 85.4 | Yes |
| T2A-005 | 5-(4-Chlorophenyl)-thiophene-2-amidoxime | 92.3 | Yes |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| T2A-002 | 8.5 | 1.1 | 0.98 |
| T2A-003 | 5.2 | 1.0 | 0.99 |
| T2A-004 | 1.8 | 0.9 | 0.97 |
| T2A-005 | 0.75 | 1.2 | 0.99 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP)-Based High-Throughput Screening Assay
Objective: To identify inhibitors of Target Kinase from a library of this compound derivatives.
Materials:
-
Target Kinase (recombinant, purified)
-
Fluorescent Tracer (specific for the Target Kinase)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Test Compounds (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 2X solution of Target Kinase in Assay Buffer.
-
Prepare a 2X solution of the Fluorescent Tracer in Assay Buffer.
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the appropriate wells of the 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Add 5 µL of the 2X Target Kinase solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.
-
Add 5 µL of the 2X Fluorescent Tracer solution to all wells. The final volume in each well will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the minimum control (tracer only).
-
mP_max is the average millipolarization of the maximum control (kinase + tracer).
Protocol 2: IC50 Determination for Confirmed Hits
Objective: To determine the potency of the confirmed hit compounds.
Procedure:
-
Prepare serial dilutions of the hit compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point dose-response curve.
-
Follow the same procedure as in Protocol 1, dispensing the serially diluted compounds instead of a single concentration.
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Thiophene-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime is a pivotal pharmaceutical intermediate utilized in the synthesis of a variety of therapeutic agents. Its structural motif is a key component in compounds targeting a range of diseases. The efficient and safe production of this compound in large quantities is therefore a critical step in the drug development and manufacturing pipeline.
These application notes provide a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible process suitable for kilogram-scale production. The protocol emphasizes safety, efficiency, and the quality of the final product, ensuring it meets the stringent requirements for pharmaceutical intermediates.
Synthesis Pathway
The most common and industrially viable method for the synthesis of this compound is the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1] This reaction is typically carried out in a suitable solvent, such as ethanol (B145695).
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
Materials:
-
2-Thiophenecarbonitrile (≥98% purity)
-
Sodium Carbonate (anhydrous, ≥99.5% purity)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ethyl Acetate (B1210297) (reagent grade)
-
n-Heptane (reagent grade)
Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemical-resistant gloves.[2][3][4][5][6]
Scale-up Synthesis Protocol (Kilogram Scale)
This protocol is designed for a target yield of approximately 1 kg of this compound. Adjustments to reagent quantities and equipment size should be made for different scales.
Step 1: Reaction Setup
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2-thiophenecarbonitrile (e.g., 1.0 kg, 9.16 mol).
-
Add ethanol (e.g., 10 L) to the reactor and start agitation to dissolve the nitrile.
Step 2: Reagent Preparation and Addition
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (e.g., 0.95 kg, 13.7 mol) and sodium carbonate (e.g., 0.73 kg, 6.88 mol) in deionized water (e.g., 5 L). Caution: The dissolution of sodium carbonate is exothermic.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the reactor containing the 2-thiophenecarbonitrile solution over a period of 1-2 hours. Maintain the internal temperature of the reactor between 20-30 °C using the jacketed cooling system.
Step 3: Reaction
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75-80 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.
-
Add deionized water (e.g., 10 L) to the residue and stir for 30 minutes.
-
Filter the resulting solid product using a Nutsche filter.
-
Wash the filter cake with deionized water (2 x 2 L) to remove inorganic salts.
Step 5: Purification by Recrystallization
-
Transfer the crude, wet product to a clean reactor.
-
Add a suitable solvent system for recrystallization, such as a mixture of ethyl acetate and n-heptane. The optimal ratio should be determined experimentally, but a starting point could be dissolving the crude product in a minimal amount of hot ethyl acetate and then adding n-heptane until turbidity is observed, followed by cooling.
-
Heat the mixture to dissolve the solid completely.
-
Slowly cool the solution to 0-5 °C to induce crystallization.
-
Hold at this temperature for at least 2 hours to ensure complete precipitation.
-
Filter the purified crystals and wash with cold n-heptane (2 x 1 L).
Step 6: Drying
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the scale-up synthesis of this compound.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Thiophenecarbonitrile | 109.14 | 1.00 | 9.16 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 0.95 | 13.7 | 1.5 |
| Sodium Carbonate | 105.99 | 0.73 | 6.88 | 0.75 |
Table 2: Typical Yield and Purity
| Parameter | Specification |
| Appearance | White to off-white solid[7] |
| Melting Point | 90-96 °C[8][9] |
| Yield (Typical) | 80-90% |
| Purity (HPLC) | ≥98.0% |
Table 3: Analytical Characterization
| Analytical Method | Expected Results |
| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, OH), 7.78 (dd, 1H, thiophene-H), 7.50 (dd, 1H, thiophene-H), 7.10 (dd, 1H, thiophene-H), 5.90 (s, 2H, NH₂) ppm.[10] |
| ¹³C NMR (DMSO-d₆) | δ 151.3, 136.0, 131.6, 124.6, 120.9, 119.8, 116.5, 114.5, 13.9 ppm.[10] |
| IR (KBr) | ν 3450-3300 (N-H, O-H str), 1650 (C=N str), 1580 (N-H bend) cm⁻¹. |
| Mass Spectrometry (ESI+) | m/z 143.0 [M+H]⁺. |
Safety Considerations
-
Hydroxylamine Hydrochloride: This compound is corrosive, a skin and eye irritant, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5][6] Handle with extreme care in a well-ventilated area, wearing appropriate PPE.[2][3][4][5][6] In case of contact, rinse immediately with plenty of water.[2][5]
-
2-Thiophenecarbonitrile: This compound is harmful if swallowed or in contact with skin. Handle with care and avoid inhalation of dust or vapors.
-
Reaction Exotherm: The reaction between hydroxylamine and nitriles can be exothermic. Controlled addition of reagents and efficient temperature monitoring are crucial to prevent a runaway reaction.
-
Pressure Build-up: When heating the reaction mixture, ensure the reactor is properly vented through a reflux condenser to avoid pressure build-up.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound, a key pharmaceutical intermediate. By following these guidelines, researchers and drug development professionals can safely and efficiently produce high-purity material suitable for further synthetic transformations in the development of new medicines. Adherence to the safety precautions is paramount throughout the process.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. チオフェン-2-アミドキシム 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Studies on the synthesis of amidoximes from nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene Derivatives in the Design of Novel Antimicrobial Agents
An Overview of Thiophene-2-Carboxamides and Related Derivatives as Potential Antimicrobial Agents
Introduction
Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] Thiophene derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[2][3] This document focuses on the application of thiophene derivatives, particularly those with nitrogen-containing functionalities at the 2-position, such as carboxamides and amino groups, in the development of novel antimicrobial agents. While the specific term "thiophene-2-amidoxime" did not yield extensive dedicated research in the context of antimicrobial development, this report consolidates findings on structurally related and highly relevant thiophene-2-carboxamide and 2-aminothiophene derivatives, which represent a promising avenue for combating drug-resistant pathogens.
The emergence of multi-drug resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action.[2] Thiophene derivatives are attractive candidates due to their synthetic accessibility and the tunability of their biological activity through various substitutions on the thiophene ring.[4] This document provides a summary of their antimicrobial efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of key experimental workflows.
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
The antimicrobial activity of various thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected thiophene derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [5][6][7] | |
| Escherichia coli (Col-R) | 8 (MIC50) | [5][6][7] | ||
| Thiophene Derivative 5 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [5][6][7] | |
| Escherichia coli (Col-R) | 32 (MIC50) | [5][6][7] | ||
| Thiophene Derivative 8 | Acinetobacter baumannii (Col-R) | 32 (MIC50) | [5][6][7] | |
| Escherichia coli (Col-R) | 32 (MIC50) | [5][6][7] | ||
| Compound S1 | Staphylococcus aureus | Escherichia coli | 0.81 (µM/ml) | [2] |
| Bacillus subtilis | Salmonella typhi | 0.81 (µM/ml) | [2] | |
| Compound 7b | Staphylococcus aureus | Pseudomonas aeruginosa | - | [3][8] |
| Bacillus subtilis | - | [3][8] | ||
| Compound 4a | Escherichia coli (ESBL-producing) | - | [9][10] | |
| Compound 4c | Escherichia coli (ESBL-producing) | - | [9][10] |
Note: MIC50 refers to the minimum concentration that inhibits 50% of the screened strains.[5][6][7] Col-R indicates colistin-resistant strains.[5][6][7] ESBL refers to extended-spectrum β-lactamase.[9][10] '-' indicates that the specific MIC value was not provided in the abstract, but the compound was reported to have high activity.
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound ID | Fungal Strain | MIC (µM/ml) | Reference |
| Compound S4 | Aspergillus niger | 0.91 | [2] |
| Candida albicans | 0.91 | [2] | |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 to 4 (µg/ml) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiophene derivatives and the evaluation of their antimicrobial activity, based on protocols described in the cited literature.
Protocol 1: Synthesis of Thiophene-2-Carboxamide Derivatives
This protocol is a generalized procedure based on the synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues.[9][10]
Materials:
-
Thiophene-2-carbonyl chloride
-
Substituted 2-aminopyridine (B139424)
-
Pyridine (B92270) (as solvent and base)
-
Dichloromethane (B109758) (DCM) as solvent
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
Dissolve the substituted 2-aminopyridine (1 equivalent) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thiophene-2-carbonyl chloride (1.1 equivalents) to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]
Materials:
-
Synthesized thiophene compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 3: Agar (B569324) Well Diffusion Method for Antimicrobial Screening
This is a common method for preliminary screening of antimicrobial activity.[9]
Materials:
-
Synthesized thiophene compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Micropipettes
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the thiophene compound solution (at a known concentration) into each well.
-
A well with the solvent (e.g., DMSO) serves as a negative control, and a standard antibiotic can be used as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate key workflows and concepts in the development of thiophene-based antimicrobial agents.
Caption: General workflow for the synthesis and purification of thiophene derivatives.
Caption: Workflow for antimicrobial screening of synthesized thiophene compounds.
Caption: A simplified model of the proposed antimicrobial mechanism of action for certain thiophene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acylation of Thiophene-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-amidoxime and its derivatives are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities. N-acylation of the amidoxime (B1450833) moiety can lead to novel compounds with modified pharmacokinetic and pharmacodynamic properties. This document provides a detailed experimental protocol for the N-acylation of this compound. The protocol is divided into two main stages: the synthesis of the starting material, this compound, and its subsequent N-acylation.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632).[1]
Materials and Reagents:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water to the flask.
-
The reaction mixture is heated to reflux (approximately 60-80°C) and stirred for 6-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a solid.
Part 2: N-acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base. While O-acylation is a common reaction pathway for amidoximes, the use of a non-polar solvent and a hindered base can favor N-acylation.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane or THF in a two-neck round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.5 eq) to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, to the stirred solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for an additional 4-16 hours.
-
Monitor the reaction by TLC to check for the consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the N-acylated this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂OS | [2] |
| Molecular Weight | 142.18 g/mol | [2] |
| Melting Point | 90-96 °C | [2] |
| Appearance | Solid | [2] |
Table 2: Expected Spectroscopic Data for N-Acylated this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically downfield), shifts in the signals of the thiophene (B33073) ring protons, and signals corresponding to the acyl group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal from the acyl group and shifts in the signals of the thiophene ring carbons. |
| IR Spectroscopy | A characteristic C=O stretching band for the amide (around 1650-1680 cm⁻¹), N-H stretching vibrations, and disappearance of the O-H stretch of the starting amidoxime.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the N-acylated product. |
Mandatory Visualization
Caption: Workflow for the synthesis and N-acylation of this compound.
Caption: General reaction scheme for the N-acylation of this compound.
References
Application Notes and Protocols: Synthesis of Thiophene-2-Amidine Derivatives from Thiophene-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of thiophene-2-amidine derivatives, leveraging thiophene-2-amidoxime as a key starting material. The protocols outlined below offer robust approaches for generating a diverse range of amidine compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
Thiophene-containing compounds are a significant class of heterocycles in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Amidines are also recognized as important pharmacophores that can engage in various biological interactions. The synthesis of thiophene-amidine derivatives, therefore, represents a promising avenue for the development of novel therapeutic agents. This document details synthetic protocols, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.
Synthetic Methodologies
Two primary synthetic routes for the preparation of thiophene-2-amidine derivatives are presented: a direct photochemical approach from this compound and an alternative Pinner reaction starting from thiophene-2-carbonitrile.
Protocol 1: Photochemical Synthesis of N-Aryl-Thiophene-2-carboxamidines from this compound
This modern approach offers a rapid and efficient synthesis of N-aryl-thiophene-2-carboxamidines via the reduction of N-arylthiophene-2-carboxamidoximes promoted by UV-vis light. This method avoids the harsh conditions often associated with traditional reduction methods.[3]
Experimental Protocol:
-
Preparation of N-Aryl-Thiophene-2-carboxamidoxime: Synthesize N-aryl-thiophene-2-carboxamidoximes according to established literature procedures.[3]
-
Photochemical Reaction:
-
In a quartz reaction vessel, dissolve the N-aryl-thiophene-2-carboxamidoxime (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Irradiate the solution with a UV-vis lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The optimal reaction time is approximately 20 minutes.[3]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-thiophene-2-carboxamidine.
-
Logical Workflow for Photochemical Synthesis
Caption: Workflow for the photochemical synthesis of N-aryl-thiophene-2-carboxamidines.
Protocol 2: Synthesis of Thiophene-2-carboximidamide (B1620697) via Pinner Reaction
The Pinner reaction provides a classical and reliable method for the synthesis of amidines from nitriles. This protocol outlines the synthesis of the parent thiophene-2-carboximidamide.
Experimental Protocol:
-
Formation of the Pinner Salt:
-
Suspend thiophene-2-carbonitrile (1.0 eq.) in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the cooled solution (0 °C) until saturation.
-
Stir the mixture at room temperature for 12-24 hours.
-
-
Ammonolysis:
-
Cool the reaction mixture containing the Pinner salt to 0 °C.
-
Bubble anhydrous ammonia (B1221849) gas through the solution until the pH is basic.
-
Allow the mixture to stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove ammonium (B1175870) chloride.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield thiophene-2-carboximidamide hydrochloride.
-
Experimental Workflow for Pinner Reaction
Caption: Workflow for the synthesis of thiophene-2-carboximidamide via the Pinner reaction.
Data Presentation
The following tables summarize representative quantitative data for synthesized thiophene-amidine derivatives and related compounds.
Table 1: Synthesis of N-Substituted Thiophene-2-amidines
| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | N-Phenyl-thiophene-2-carboxamidoxime | Photochemical | High | N/A | [3] |
| 2 | Thiophene-2-carbonitrile | Pinner Reaction | Good | N/A | - |
| 3 | N-(p-Tolyl)-thiophene-2-carboxamidoxime | Photochemical | High | N/A | [3] |
| 4 | N-(p-Chlorophenyl)-thiophene-2-carboxamidoxime | Photochemical | High | N/A | [3] |
Note: "N/A" indicates data not available in the cited literature. "High" and "Good" are qualitative descriptions from the source.
Table 2: Characterization Data for Representative Thiophene (B33073) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Thiophene-2-carbaldehyde | 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | 183.1, 144.0, 136.5, 135.2, 128.4 | [4] |
| 3-Nitro-N-phenylthiophen-2-amine | 8.01 (d, J=5.9 Hz, 1H, H-5), 7.42-7.38 (m, 2H, Ar-H), 7.25-7.21 (m, 3H, Ar-H), 6.51 (d, J=5.9 Hz, 1H, H-4), 10.1 (s, 1H, NH) | 150.2, 139.1, 129.5, 125.0, 124.8, 122.3, 119.9, 118.9 | [5] |
| N-Phenethylthiophene-2-carboxamide | 7.45 (dd, J=5.0, 1.1 Hz, 1H), 7.35-7.15 (m, 6H), 7.00 (dd, J=5.0, 3.6 Hz, 1H), 6.25 (br s, 1H), 3.60 (q, J=6.9 Hz, 2H), 2.85 (t, J=6.9 Hz, 2H) | 162.7, 139.3, 138.8, 129.8, 128.8, 128.6, 127.9, 126.4, 41.3, 35.6 | [6] |
Potential Biological Activities and Signaling Pathways
Thiophene-amidine derivatives are promising candidates for drug development due to their potential to interact with key biological targets.
Anti-inflammatory Activity: COX-2 Inhibition
Certain thiophene derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by thiophene-amidine derivatives.
Antimicrobial Activity: DNA Gyrase Inhibition
A class of antibacterial thiophenes has been identified that targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. These compounds act as allosteric inhibitors, binding to a pocket remote from the active site and stabilizing the DNA-cleavage complex, ultimately leading to bacterial cell death.[2][7]
Signaling Pathway: Allosteric Inhibition of DNA Gyrase
Caption: Allosteric inhibition of DNA gyrase by thiophene-amidine derivatives.
Conclusion
The synthetic protocols and biological insights provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel thiophene-amidine-based therapeutic agents. The versatility of the this compound starting material, coupled with the potent biological activities of the resulting amidine derivatives, underscores the potential of this chemical space for addressing unmet medical needs.
References
- 1. Amidine synthesis by imidoylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Thiophene-2-Amidoxime Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, thiophene-2-amidoxime derivatives are emerging as a promising scaffold for the development of novel anticancer agents. The presence of the amidoxime (B1450833) functional group can enhance the therapeutic potential of the thiophene (B33073) core, potentially through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.[2][3][4][5] These application notes provide a comprehensive guide to the in vitro evaluation of this compound derivatives against various cancer cell lines, summarizing key quantitative data and detailing essential experimental protocols.
Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiophene derivatives against a panel of human cancer cell lines. This data provides a comparative view of the cytotoxic potential of these compounds.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Thiophene Derivative 3b | HepG2 (Hepatocellular carcinoma) | 3.105 ± 0.14 | [2] |
| PC-3 (Prostate cancer) | 2.15 ± 0.12 | [2] | |
| Fused Thiophene Derivative 4c | HepG2 (Hepatocellular carcinoma) | 3.023 | [2] |
| PC-3 (Prostate cancer) | 3.12 | [2] | |
| Thiophene Carboxamide 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [6] |
| Thiophene Carboxamide 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [6] |
| 2-(thiophen-2-yl)-1H-indole 4g | HCT-116 (Colon cancer) | 7.1 ± 0.07 | [3] |
| 2-(thiophen-2-yl)-1H-indole 4a | HCT-116 (Colon cancer) | 10.5 ± 0.07 | [3] |
| 2-(thiophen-2-yl)-1H-indole 4c | HCT-116 (Colon cancer) | 11.9 ± 0.05 | [3] |
| Thiophene/Thieno[2,3-d]pyrimidine 5 | HepG-2 (Hepatocellular carcinoma) | 5.3 ± 1.6 | [7] |
| MCF-7 (Breast adenocarcinoma) | 7.301 ± 4.5 | [7] | |
| Thiophene/Thieno[2,3-d]pyrimidine 8 | HepG-2 (Hepatocellular carcinoma) | 3.3 ± 0.90 | [7] |
| MCF-7 (Breast adenocarcinoma) | 4.132 ± 0.5 | [7] | |
| Thienopyrimidine derivative 5f | MCF-7 (Breast adenocarcinoma) | More potent than erlotinib (B232) and doxorubicin | [8] |
| Quinoline diamidoxime 20 | A549 (Lung adenocarcinoma) | - | [9] |
| HeLa (Cervical carcinoma) | 7.15 | [9] | |
| SW620 (Colorectal adenocarcinoma) | 7.24 | [9] | |
| Aryl bisamidine 5 | HeLa (Cervical carcinoma) | 0.80 | [9] |
| HepG2 (Hepatocellular carcinoma) | 0.64 | [9] | |
| SW620 (Colorectal adenocarcinoma) | 0.22 | [9] | |
| Coumarine amidine 11 | HeLa (Cervical carcinoma) | nM range | [9] |
| HepG2 (Hepatocellular carcinoma) | nM range | [9] | |
| SW620 (Colorectal adenocarcinoma) | nM range | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. After 24 hours of cell attachment, replace the old media with media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: The cell cycle distribution is analyzed by measuring the DNA content of cells using flow cytometry. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[3]
Visualizations
Experimental Workflow
Caption: Overall workflow for the in vitro evaluation of this compound derivatives.
Putative Signaling Pathways Targeted by Thiophene Derivatives
Caption: Putative signaling pathways modulated by thiophene derivatives in cancer cells.
Logical Relationship of Apoptosis and Cell Cycle Arrest
Caption: Logical flow from compound treatment to inhibition of cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new thienylnicotinamidines: Proapoptotic profile and cell cycle arrest of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiophene-2-amidoxime in Solid-Phase Synthesis: A Prospective Analysis and Methodological Guide
For Immediate Release
[City, State] – [Date] – While direct, documented applications of thiophene-2-amidoxime as a reagent in solid-phase organic synthesis remain specialized, its chemical properties position it as a potent building block for the combinatorial synthesis of diverse heterocyclic libraries. This application note explores the potential of this compound by detailing established solid-phase synthesis protocols for analogous amidoximes, particularly in the construction of 1,2,4-oxadiazoles, and provides a framework for its prospective use in drug discovery and materials science.
Amidoximes are versatile precursors in the synthesis of various heterocycles, valued for their role in creating compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The thiophene (B33073) moiety itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The combination of the reactive amidoxime (B1450833) functional group with the thiophene core in this compound suggests significant potential for generating novel molecular scaffolds in a high-throughput solid-phase synthesis format.
Application Notes
This compound can be envisioned as a key reagent in solid-phase organic synthesis for the generation of libraries of thiophene-containing heterocycles. The primary application, based on the known reactivity of amidoximes, is in the synthesis of 3-substituted-1,2,4-oxadiazoles. In this approach, an array of carboxylic acids can be coupled with a resin-bound substrate, followed by reaction with this compound and subsequent cyclization to yield a library of compounds with a constant thiophene-substituted 1,2,4-oxadiazole (B8745197) core and diverse peripheral functionalities.
This strategy is highly amenable to combinatorial chemistry and parallel synthesis, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies in drug development. The solid-phase methodology offers advantages of simplified purification and the ability to drive reactions to completion using excess reagents.
Prospective Synthesis of 1,2,4-Oxadiazoles using this compound on a Solid Support
The proposed synthetic workflow involves the immobilization of a suitable building block onto a solid support, followed by coupling with a carboxylic acid, reaction with this compound, and subsequent cyclization to form the desired 1,2,4-oxadiazole.
Caption: Prospective workflow for the solid-phase synthesis of thiophene-substituted 1,2,4-oxadiazoles.
Experimental Protocols
The following are generalized protocols for key steps in the solid-phase synthesis of 1,2,4-oxadiazoles, which can be adapted for the use of this compound.
Protocol 1: General Procedure for Solid-Phase Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is adapted from established methods for the synthesis of 1,2,4-oxadiazoles on a solid support.[4]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Carboxylic Acid Coupling: Couple the desired carboxylic acid (3 equivalents) to the deprotected amine on the resin using a suitable coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Agitate the reaction mixture for 2-4 hours. Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Amidoxime Formation (if starting from a nitrile): If the coupled carboxylic acid contains a nitrile group, it can be converted to an amidoxime directly on the resin. Treat the resin-bound nitrile with hydroxylamine (B1172632) hydrochloride (10 equivalents) and a base such as DIEA (10 equivalents) in ethanol/DMF at 60-80°C for 12-24 hours. Wash the resin thoroughly.
-
Acylation of the Amidoxime: Treat the resin-bound amidoxime with an acylating agent (e.g., an acid chloride or another carboxylic acid activated with a coupling reagent) to form the O-acyl amidoxime intermediate.
-
Cyclization: Induce cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved by heating the resin in a suitable solvent like toluene (B28343) or by using a milder reagent such as tetra-N-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature.[4]
-
Cleavage: Cleave the final product from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v).
-
Purification: Precipitate the cleaved product in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Note: For the direct use of this compound, it would react with a resin-bound activated carboxylic acid, followed by cyclization.
Data Presentation
The following table summarizes representative data from the solid-phase synthesis of 1,2,4-oxadiazoles, illustrating typical yields and purities that could be expected when adapting these methods for this compound.
| Amidoxime Precursor | Carboxylic Acid | Cyclization Method | Purity (%) | Overall Yield (%) | Reference |
| Resin-bound benzamidoxime | 4-Chlorobenzoic acid | Heat in toluene | >90 | 65 | Adapted from[4] |
| Resin-bound acetamidoxime | Benzoic acid | TBAF in THF | >95 | 72 | Adapted from[4] |
| Propionamidoxime | Resin-bound 4-cyanobenzoic acid | Heat in xylene | >85 | 58 | General protocol |
Logical Relationships in 1,2,4-Oxadiazole Formation
The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative proceeds through a key O-acyl amidoxime intermediate followed by cyclodehydration.
Caption: Key steps in the formation of a 1,2,4-oxadiazole from this compound.
Conclusion
While the specific application of this compound as a reagent in solid-phase organic synthesis is an emerging area, the foundational methodologies for utilizing amidoximes in this context are well-established. The protocols and workflows presented here provide a comprehensive guide for researchers and drug development professionals to explore the potential of this promising building block. The solid-phase synthesis of thiophene-containing heterocyclic libraries, particularly 1,2,4-oxadiazoles, represents a significant opportunity for the discovery of novel therapeutic agents and functional materials. Further research into the direct application and optimization of protocols for this compound is warranted.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Development of analytical methods for Thiophene-2-amidoxime quantification
Application Note: Quantitative Analysis of Thiophene-2-amidoxime
AN-2025-12-11
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details robust and validated analytical methods for the quantitative determination of this compound, a key synthetic intermediate in pharmaceutical development. A primary high-performance liquid chromatography (HPLC) method with UV detection is presented, offering high sensitivity and selectivity. Additionally, a secondary UV-Visible spectrophotometric method is described for rapid, routine quantification. Protocols for sample preparation, method validation in accordance with ICH guidelines, and data analysis are provided.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this intermediate is essential for process optimization, quality control, and stability testing. This document provides detailed protocols for two analytical methods developed for the quantification of this compound in solution.
Analytical Methods
Two distinct analytical methods have been developed and validated to provide flexibility in laboratory settings.
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for high-resolution separation and quantification.
-
Secondary Method: UV-Visible Spectrophotometry for rapid and direct quantification.
Method 1: RP-HPLC-UV for this compound Quantification
This method is recommended for accurate and selective quantification of this compound, especially in the presence of impurities or in complex matrices.
Experimental Protocol: RP-HPLC-UV
2.1.1. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2.1.2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Analytical balance
-
pH meter
2.1.3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 279 nm |
| Run Time | 15 minutes |
2.1.4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
2.1.5. Method Validation:
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 80% to 120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Specificity | No interference from blank or placebo | Peak purity > 99% |
Data Presentation: HPLC Method
Table 1: Linearity Data for this compound by HPLC-UV.
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1517.3 |
Table 2: Accuracy and Precision Data for this compound by HPLC-UV.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
|---|---|---|---|---|
| 10 | 9.9 | 99.0 | 1.2 | 1.4 |
| 50 | 50.6 | 101.2 | 0.8 | 1.1 |
| 100 | 98.5 | 98.5 | 0.6 | 0.9 |
Method 2: UV-Visible Spectrophotometry for this compound Quantification
This method is suitable for rapid, routine analysis of this compound in solutions where interfering substances are minimal.
Experimental Protocol: UV-Visible Spectrophotometry
2.3.1. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Methanol (UV grade)
2.3.2. Instrumentation:
-
Double-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2.3.3. Measurement Parameters:
| Parameter | Value |
| Wavelength Scan | 200 - 400 nm |
| Quantification Wavelength (λmax) | 279 nm |
| Blank | Methanol |
2.3.4. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range.
Data Presentation: UV-Visible Spectrophotometry Method
Table 3: Linearity Data for this compound by UV-Visible Spectrophotometry.
| Concentration (µg/mL) | Absorbance at 279 nm |
|---|---|
| 1 | 0.052 |
| 2.5 | 0.130 |
| 5 | 0.261 |
| 10 | 0.523 |
| 15 | 0.785 |
| 20 | 1.046 |
Mass Spectrometry for Structural Confirmation
While not a quantitative method in this protocol, Mass Spectrometry (MS) can be used for the confirmation of the identity of this compound.
Expected Fragmentation: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 143.02 would be expected. Key fragments may arise from the loss of hydroxylamine (B1172632) (-NHOH) or cleavage of the thiophene (B33073) ring.
Visualizations
References
Application of Thiophene-2-amidoxime in the Synthesis of Agricultural Chemicals
Abstract: Thiophene-2-amidoxime is a versatile synthetic intermediate for the preparation of various heterocyclic compounds with significant applications in the agrochemical industry. This document provides detailed application notes and protocols for the synthesis of thiophene-containing agricultural chemicals, particularly focusing on the formation of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) scaffolds, which are known to exhibit fungicidal, herbicidal, and insecticidal properties. The protocols are intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Introduction
The thiophene (B33073) moiety is a critical pharmacophore in numerous commercial agrochemicals, valued for its broad-spectrum biological activity.[1][2] When incorporated into heterocyclic systems such as oxadiazoles (B1248032), the resulting compounds often exhibit enhanced efficacy as fungicides, herbicides, or insecticides.[3][4][5] this compound serves as a key precursor for the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives, a class of compounds with demonstrated potential in crop protection.[6] Additionally, while not a direct precursor, understanding the synthesis of related 1,3,4-oxadiazole isomers from thiophene-2-carbohydrazide (B147627) provides a broader context for the development of thiophene-based agrochemicals.[7][8]
This document outlines the synthesis of representative thiophene-containing oxadiazoles and summarizes their biological activities.
Synthesis of Thiophene-Containing Agrochemicals
Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole Derivatives
A primary application of this compound is in the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives. This is typically achieved through the condensation and subsequent cyclization of the amidoxime (B1450833) with a carboxylic acid or its activated form (e.g., acyl chloride).
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Thiophene-2-amidoxime synthesis
Technical Support Center: Thiophene-2-amidoxime Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most widely used and generally reliable method is the reaction of Thiophene-2-carbonitrile with hydroxylamine (B1172632).[1] This is typically achieved by using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in an alcohol solvent like ethanol (B145695) or methanol (B129727).[1] The reaction mixture is usually heated to facilitate the conversion.[1]
Q2: Why is a base required when using hydroxylamine hydrochloride? A2: Hydroxylamine hydrochloride is a salt. A base is required to neutralize the hydrochloride, generating the free hydroxylamine (NH₂OH) in situ, which is the reactive nucleophile that attacks the nitrile carbon.[1] Typically, 2 to 6 equivalents of a base like triethylamine or sodium carbonate are used.[1]
Q3: What are the optimal reaction conditions (temperature, time, solvent)? A3: Optimal conditions can vary, but a common starting point is refluxing the reactants in ethanol or methanol for a period ranging from 1 to 48 hours, depending on the substrate's reactivity.[1] Heating the reaction at temperatures between 60-80°C is a frequently employed strategy to reduce reaction time.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time.
Q4: What are the potential side products I should be aware of? A4: The primary side product of concern is the hydrolysis of the starting nitrile (Thiophene-2-carbonitrile) to the corresponding amide (Thiophene-2-carboxamide).[2] This can occur if there is excess water in the reaction mixture or during workup. Unreacted starting material can also be a significant impurity if the reaction does not go to completion.
Q5: How can I best purify the final this compound product? A5: Purification can typically be achieved through crystallization or column chromatography.[3] For crystallization, solvent systems such as ethanol/water or dichloromethane (B109758) mixed with petroleum ether can be effective.[3] If using column chromatography, a common mobile phase is a mixture of ethyl acetate (B1210297) and a non-polar solvent like n-hexane or petroleum ether.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Generation of Free Hydroxylamine | Ensure the base used is of good quality, dry, and added in sufficient molar excess (at least 1 equivalent to neutralize the HCl, often more to drive the reaction). |
| Incomplete Reaction | Monitor the reaction using TLC. If starting material persists, consider increasing the reaction time or temperature. Refluxing in ethanol (approx. 78°C) is a standard approach.[1] |
| Low Quality or Degraded Reagents | Use freshly opened or properly stored Thiophene-2-carbonitrile and hydroxylamine hydrochloride. Hydroxylamine can degrade over time. |
| Incorrect Solvent | Ensure you are using a suitable solvent like ethanol or methanol. The reagents must be soluble enough to react effectively. |
Problem 2: Significant Impurity Detected (Likely Thiophene-2-carboxamide)
| Potential Cause | Recommended Solution |
| Presence of Water | Use anhydrous (dry) solvents and reagents to minimize the hydrolysis of the nitrile starting material to the amide byproduct.[2] |
| Workup Conditions | Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the workup phase, as this can promote hydrolysis. |
| Reaction Temperature Too High | While heating is necessary, excessively high temperatures for prolonged periods might contribute to side reactions. Stick to the reflux temperature of the chosen alcohol solvent. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Fails to Crystallize | Try adding a non-polar "anti-solvent" (like hexane (B92381) or petroleum ether) dropwise to a concentrated solution of your product in a polar solvent (like ethyl acetate or dichloromethane) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Co-elution of Impurities during Chromatography | If the product and a major impurity have similar polarity, adjust the solvent system for column chromatography. Try using a shallower gradient or a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). |
| Product is Water-Soluble | If the product is lost to the aqueous phase during extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. |
Data Presentation: Optimizing Reaction Conditions
The following table presents representative data on how reaction parameters can influence the yield of an aromatic amidoxime (B1450833) synthesis.
| Entry | Reactant Ratio (Nitrile:NH₂OH·HCl) | Base (Na₂CO₃ equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1.2 | 1.5 | 60 | 8 | 55 |
| 2 | 1 : 1.5 | 2.0 | 80 (Reflux) | 8 | 85 |
| 3 | 1 : 1.5 | 2.0 | 80 (Reflux) | 24 | 92 |
| 4 | 1 : 2.0 | 2.5 | 80 (Reflux) | 24 | 94 |
| 5 | 1 : 1.5 | 1.0 | 80 (Reflux) | 24 | 78 |
Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.
Experimental Protocol
Synthesis of this compound from Thiophene-2-carbonitrile
This protocol is a standard procedure adapted from common literature methods for amidoxime synthesis.[1]
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃), anhydrous
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Ethanol (or Methanol), anhydrous
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Deionized Water
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Ethyl Acetate
-
Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Thiophene-2-carbonitrile (1.0 eq).
-
Add anhydrous ethanol to dissolve the nitrile (approx. 5-10 mL per gram of nitrile).
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Add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium carbonate (2.0 eq) to the solution.
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Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting nitrile spot has been consumed (typically 8-24 hours).
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After completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of ethanol.
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Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with deionized water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica (B1680970) gel column chromatography.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Thiophene-2-amidoxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632).[1] This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol. The mixture is generally heated to reflux to drive the reaction to completion.
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: The two main byproducts encountered during the synthesis of this compound are Thiophene-2-carboxamide and Thiophene-2-carboxylic acid.[2][3] The formation of the amide is a common side reaction in amidoxime (B1450833) synthesis from nitriles, particularly with aromatic nitriles.[4] The carboxylic acid can be formed through the hydrolysis of the nitrile starting material or the amidoxime product, especially if reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, it is crucial to control the reaction conditions carefully.
-
For Thiophene-2-carboxamide: Using an appropriate stoichiometry of hydroxylamine and ensuring anhydrous conditions can help reduce the formation of the amide. Some studies suggest that the choice of solvent and base can also influence the ratio of amidoxime to amide.[4]
-
For Thiophene-2-carboxylic acid: Avoiding excessive heat and prolonged reaction times can mitigate the hydrolysis of the nitrile and the amidoxime. Ensuring the reaction is carried out under an inert atmosphere can also be beneficial.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves recrystallization or column chromatography.
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Recrystallization: This method is effective if the solubility differences between the desired product and the byproducts are significant. Solvents such as ethanol, water, or mixtures thereof can be explored.[5]
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Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating this compound from the less polar Thiophene-2-carboxamide and the more polar Thiophene-2-carboxylic acid. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of hydroxylamine. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. A typical condition is refluxing for 6 hours.[1] - Use fresh or properly stored hydroxylamine hydrochloride. - Optimize the purification method (recrystallization solvent system or chromatography gradient). |
| High Percentage of Thiophene-2-carboxamide Byproduct | - Reaction conditions favoring amide formation (e.g., presence of water, specific base/solvent system). - The electronic properties of the thiophene (B33073) ring may promote this side reaction. | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. - Experiment with different bases (e.g., triethylamine vs. sodium carbonate). - Adjust the stoichiometry of hydroxylamine. An excess of hydroxylamine may favor amidoxime formation. |
| Presence of Thiophene-2-carboxylic Acid in the Final Product | - Hydrolysis of the starting nitrile or the amidoxime product. - Extended reaction times at high temperatures. - Acidic workup conditions. | - Reduce the reaction time and/or temperature. - Perform the reaction under an inert atmosphere to prevent oxidative degradation. - Use a neutral or slightly basic workup procedure. The carboxylic acid can be removed by a mild basic wash during extraction. |
| Difficulty in Separating the Product from Byproducts | - Similar polarities and solubilities of the desired product and byproducts. | - For column chromatography, use a shallow gradient of the more polar solvent to improve separation. - For recrystallization, try a variety of solvent systems and consider slow cooling to promote the formation of pure crystals. A mixed solvent system might be effective. |
Quantitative Data
The following table provides an illustrative example of the expected product and byproduct distribution in a typical synthesis of this compound. Please note that actual yields and byproduct percentages may vary depending on the specific experimental conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield/Percentage |
| This compound | 142.18 | 70-80% | |
| Thiophene-2-carboxamide | 127.16 | 15-25% | |
| Thiophene-2-carboxylic acid | 128.15 | <5% |
Experimental Protocols
Key Experiment: Synthesis of this compound from Thiophene-2-carbonitrile
This protocol is based on a general procedure for the synthesis of amidoximes.
Materials:
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Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
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Ethanol
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Water
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Ethyl acetate
-
Hexane
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water.
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Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 6 hours.[1] Monitor the progress of the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate this compound from the byproducts.
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Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Side reactions in this compound synthesis.
References
- 1. N-HYDROXY-THIOPHENE-2-CARBOXAMIDINE|lookchem [lookchem.com]
- 2. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Purification challenges of Thiophene-2-amidoxime and solutions
Welcome to the technical support center for the purification of Thiophene-2-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-purity this compound for your experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for common issues encountered during the purification of this compound.
Question 1: What are the most common impurities in crude this compound and how can I identify them?
Answer: Common impurities in crude this compound often originate from starting materials, side reactions, or degradation. Key impurities may include:
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Unreacted Thiophene-2-carbonitrile: The starting material for the synthesis of this compound.
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Thiophene-2-carboxamide: Formed by the hydrolysis of the amidoxime (B1450833) group.
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Dimeric byproducts: Can form through various side reactions.
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Residual reagents: Such as hydroxylamine (B1172632) and base used in the synthesis.
These impurities can be identified using analytical techniques such as:
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Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your crude product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can resolve closely related impurities. A typical starting method could be a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities.
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Mass Spectrometry (MS): Can be used to determine the molecular weight of impurities, aiding in their identification.[1]
Question 2: My crude this compound is an oil and won't crystallize. What should I do?
Answer: Oiling out during recrystallization is a common issue. Here are several strategies to induce crystallization:
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Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
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Solvent system modification: Your solvent may be too good a solvent, even at low temperatures. Try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
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Slow cooling: Allow the solution to cool to room temperature slowly and then place it in a refrigerator or freezer. Rapid cooling can sometimes favor oil formation over crystallization.[2]
Question 3: I am seeing significant product loss during recrystallization. How can I improve the yield?
Answer: Product loss during recrystallization is often due to the compound's partial solubility in the cold solvent or using an excessive amount of solvent. To improve the yield:
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Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling.
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Choose the right solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests to find the optimal solvent or solvent mixture.
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Cool the solution thoroughly: Ensure the crystallization mixture is cooled to a low enough temperature (e.g., in an ice bath) to maximize the precipitation of the product.
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Wash the crystals with cold solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Question 4: My compound appears to be degrading on the silica (B1680970) gel column during chromatography. What are the possible reasons and solutions?
Answer: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel. Degradation can manifest as streaking on TLC plates or the appearance of new, lower Rf spots.
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Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the mobile phase.
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Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded-phase silica gel (e.g., diol or cyano).
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Work quickly: Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution, while still achieving adequate separation.
Question 5: I am struggling to separate a close-running impurity by column chromatography. What can I do to improve the separation?
Answer: Improving the resolution of closely eluting compounds requires optimizing the chromatographic conditions:
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Fine-tune the mobile phase: Small changes in the solvent polarity can have a significant impact on separation. Try varying the ratio of your solvents in small increments (e.g., from 9:1 to 9.5:0.5 hexane:ethyl acetate).
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Change the solvent system: Sometimes, changing the nature of the solvents can alter the selectivity of the separation. For example, you could try a mobile phase of dichloromethane/methanol or toluene/ethyl acetate (B1210297).
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Use a longer column: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.
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Reduce the sample load: Overloading the column can lead to band broadening and poor separation. Use a smaller amount of crude material relative to the amount of silica gel.
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. Please note that these values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Starting Purity (Crude) | Final Purity (HPLC) | Typical Yield | Key Parameters |
| Recrystallization | ~85-90% | >98% | 60-80% | Solvent: Ethanol (B145695)/Water or Ethyl Acetate/Hexane |
| Column Chromatography | ~85-90% | >99% | 70-90% | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
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Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a stir bar and 10 mL of ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 0.1 g) and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL).
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Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.
Protocol 2: Purification of this compound by Column Chromatography
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TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal Rf value for the product should be around 0.3.
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL).
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Synthesis of Thiophene-2-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thiophene-2-amidoxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of Thiophene-2-carbonitrile with hydroxylamine (B1172632).[1] This reaction is typically carried out in the presence of a base to generate hydroxylamine in situ from hydroxylamine hydrochloride.[1]
Q2: What are the key reaction parameters to control for a high yield of this compound?
A2: The crucial parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The molar ratio of reactants, particularly the excess of hydroxylamine, can also significantly impact the yield.[1][2]
Q3: What is the primary byproduct I should be aware of during the synthesis?
A3: The most common byproduct is Thiophene-2-carboxamide, which is formed through the hydrolysis of either the starting nitrile or the product amidoxime (B1450833), especially under harsh basic conditions or elevated temperatures.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Staining with an appropriate agent, such as potassium permanganate, can help visualize the starting material, product, and any significant byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: Is this compound a stable compound?
A5: this compound is generally stable under standard conditions. However, it can be susceptible to hydrolysis to the corresponding amide under strongly acidic or basic conditions, or at elevated temperatures for prolonged periods.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reactivity. | - Increase the reaction temperature. Amidoxime syntheses are often performed at reflux in solvents like ethanol (B145695) or methanol (B129727) to reduce reaction time.[1] - Increase the molar excess of hydroxylamine hydrochloride and the base. - Ensure the base is strong enough to effectively deprotonate hydroxylamine hydrochloride. |
| Poor quality of starting materials. | - Use freshly distilled or purified Thiophene-2-carbonitrile. - Ensure hydroxylamine hydrochloride and the base are dry and of high purity. | |
| Formation of Significant Amount of Thiophene-2-carboxamide | Reaction conditions are too harsh, favoring hydrolysis. | - Use a milder base. For instance, organic bases like triethylamine (B128534) can be preferable to strong inorganic bases. - Lower the reaction temperature and shorten the reaction time.[2] - Use an aqueous solution of hydroxylamine, which may not require a base and can lead to shorter reaction times.[1] |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Difficult Purification of the Final Product | Co-crystallization of the product with unreacted starting materials or byproducts. | - Optimize the recrystallization solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, can be effective.[3][4] - Consider column chromatography for purification if recrystallization is ineffective. A common mobile phase is a mixture of ethyl acetate and hexane.[3] |
| Oiling out during recrystallization. | - Ensure the solution is not supersaturated before cooling. Add a small amount of the "good" solvent if the solution becomes cloudy too quickly. - Slow cooling is crucial for the formation of pure crystals. Allow the solution to cool to room temperature before placing it in an ice bath.[5] | |
| Inconsistent Yields Between Batches | Variability in reaction setup and conditions. | - Standardize all reaction parameters, including the rate of addition of reagents, stirring speed, and heating method. - Ensure consistent quality of all reagents and solvents. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Amidoxime Synthesis
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Amidoxime (%) | Yield of Amide (%) | Reference |
| 1 | K₂CO₃ (2) | Methanol | Reflux | - | 95 | - | [6] |
| 2 | Na₂CO₃ (2) | Ethanol | 90 (MW) | 1 | - | - | [7] |
| 3 | KOtBu (10) | DMSO | 0 to RT | 18 | - | 85 | [7] |
| 4 | Triethylamine (1.6) | Water | 25 | 6 | 81 | Not detected | [2] |
| 5 | Triethylamine (1.6) | Water | 80 | 1 | 43 | 29 | [2] |
| 6 | Triethylamine (2.3) | Water | 25 | 6 | 61 | - | [2] |
| 7 | Triethylamine (6) | Water | 25 | 6 | 0 | 52 | [2] |
Note: The yields presented are for analogous aryl amidoxime syntheses and are intended to illustrate the impact of different reaction conditions. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using an Inorganic Base
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Thiophene-2-carbonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 - 2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
Protocol 2: "Green" Synthesis of this compound using an Organic Base
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve Thiophene-2-carbonitrile (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in water.
-
Base Addition: Add triethylamine (1.6 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
Work-up: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize from an appropriate solvent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cyclization of Thiophene-2-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of Thiophene-2-amidoxime to form 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the cyclization of this compound?
The primary and most common product is a 3-(thiophen-2-yl)-1,2,4-oxadiazole derivative. The substituent at the 5-position of the oxadiazole ring is determined by the acylating agent used in the reaction.
Q2: What are the common methods for cyclizing this compound?
There are two main approaches for the synthesis of 1,2,4-oxadiazoles from amidoximes:
-
Two-Step Protocol: This involves the initial O-acylation of the amidoxime (B1450833) to form an O-acylamidoxime intermediate, which is then isolated and subsequently cyclized under basic or thermal conditions. This method offers good control over the reaction but requires an additional isolation step.[1]
-
One-Pot Synthesis: This method involves the direct reaction of the amidoxime with a carboxylic acid derivative (like an ester or acid chloride) or an aldehyde in the presence of a base, without isolating the intermediate. This approach is more time-efficient.[2]
Q3: What are some common acylating agents used for this reaction?
Common acylating agents include:
-
Carboxylic acid anhydrides (e.g., acetic anhydride)
-
Acyl chlorides
-
Carboxylic acids activated with coupling agents (e.g., DCC, EDC, HBTU)[3]
-
Orthoesters (e.g., triethyl orthoacetate)
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave irradiation can be a valuable tool to accelerate the cyclization of the O-acyl amidoxime intermediate, often leading to significantly shorter reaction times and potentially higher yields.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of this compound.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated if you are using one. For reactions with anhydrides or acyl chlorides, ensure they are of good quality and used in appropriate stoichiometric amounts. The reaction can be monitored by TLC to confirm the consumption of the starting amidoxime. |
| Inefficient Cyclodehydration | The cyclization of the O-acylamidoxime intermediate is often the rate-limiting step. For thermally promoted cyclization, ensure adequate heating (refluxing in a high-boiling solvent like toluene (B28343) or xylene may be necessary). For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective. Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1] |
| Decomposition of Starting Material or Product | The thiophene (B33073) ring can be sensitive to harsh acidic or oxidative conditions. Ensure that the reaction conditions are not overly aggressive. If using strong acids or oxidants, consider milder alternatives. |
Issue 2: Formation of Multiple Products or Impurities
| Probable Cause | Recommended Solution |
| Formation of N-acylated byproduct | While O-acylation is generally favored, N-acylation can sometimes occur, especially with highly reactive acylating agents. Using milder conditions or a less reactive acylating agent can help to minimize this. |
| Hydrolysis of the O-acylamidoxime intermediate | This is a common side reaction, particularly in the presence of water. Ensure that all reagents and solvents are anhydrous, especially when using base-mediated cyclization methods. |
| Formation of a 1,2,4-oxadiazin-5-one derivative | If using maleic or fumaric esters as the electrophile, the formation of a six-membered 1,2,4-oxadiazin-5-one ring can occur instead of the expected five-membered oxadiazole. The choice of base and the stoichiometry of the reactants can influence the reaction pathway.[5] |
| Unreacted Starting Materials | If TLC or other analysis shows significant amounts of unreacted this compound or acylating agent, consider increasing the reaction time, temperature, or the amount of catalyst or base. |
Issue 3: Difficulty in Product Purification
| Probable Cause | Recommended Solution |
| Co-elution of product and impurities | Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. A gradient elution might be necessary. Common solvent systems for similar heterocyclic compounds include ethyl acetate/hexane or dichloromethane/methanol mixtures. |
| Product is an oil or difficult to crystallize | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If crystallization fails, purification by column chromatography is the best alternative. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-(Thiophen-2-yl)-5-methyl-1,2,4-oxadiazole
This protocol involves the acylation of this compound with acetic anhydride (B1165640), followed by thermal cyclization.
Step 1: O-Acetylation of this compound
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In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to obtain the crude O-acetylated intermediate.
Step 2: Cyclization to 3-(Thiophen-2-yl)-5-methyl-1,2,4-oxadiazole
-
The crude O-acetylated intermediate can be heated at a high temperature (e.g., in refluxing xylene) for several hours until the cyclization is complete (monitored by TLC).
-
Alternatively, the intermediate can be dissolved in an appropriate solvent and treated with a base to induce cyclization at a lower temperature.
-
After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
This is a general one-pot procedure that can be adapted for this compound.
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To a solution of this compound (1 equivalent) in DMSO, add powdered NaOH or KOH (2-3 equivalents).
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To this suspension, add the corresponding carboxylic acid ester (1.1 equivalents) at room temperature.
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Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.[4]
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Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography.
Data Presentation
Table 1: Comparison of General Synthetic Routes for 1,2,4-Oxadiazoles
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Two-Step Protocol | Amidoxime, Acylating Agent (e.g., Acetic Anhydride), Base (optional) | Step 1: Acylation (e.g., reflux in toluene). Step 2: Cyclization (e.g., reflux in xylene or base-mediated). | Good control over each step. | Requires isolation of the intermediate, longer overall reaction time. |
| One-Pot (Superbase) | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | Room temperature, 4-24 hours. | Time-efficient, mild conditions.[4] | May not be suitable for all substrates, potential for side reactions. |
| Microwave-Assisted | O-acylamidoxime intermediate | Microwave irradiation (e.g., 150°C for 15 min).[6] | Very short reaction times, often high yields. | Requires specialized microwave reactor. |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the cyclization of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
Technical Support Center: Thiophene-2-amidoxime Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-2-amidoxime. The primary focus is to address and prevent the common issue of dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic intermediate used in pharmaceutical synthesis.[1] Like many amidoxime-containing compounds, its stability can be a concern, particularly its tendency to form dimers. This dimerization can reduce the yield of the desired product and introduce impurities that are difficult to remove, impacting subsequent experimental steps and the overall efficiency of drug development processes.
Q2: What is the primary cause of this compound dimerization?
The primary cause of this compound dimerization is believed to be oxidative coupling. Thiophene (B33073) and its derivatives are known to be susceptible to oxidation, which can lead to the formation of dimers and other degradation products.[2][3] This process can be influenced by several factors, including exposure to air (oxygen), temperature, pH, and the presence of certain catalysts.
Q3: How can I detect the dimerization of this compound in my sample?
Dimerization and other degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A fast HPLC-UV method can be developed to monitor the purity of this compound and the formation of its dimer over time.[4]
Troubleshooting Guide: Preventing Dimerization
This guide provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant dimer formation observed after synthesis and workup. | Oxidative conditions during reaction or purification. Exposure to atmospheric oxygen, especially at elevated temperatures, can promote dimerization. | 1. Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Low Temperature: Perform the reaction and purification at the lowest effective temperature. |
| Degradation of this compound during storage. | Improper storage conditions. Long-term storage at ambient temperature and exposure to light and air can lead to gradual dimerization and degradation. | 1. Temperature Control: Store this compound as a solid at low temperatures, preferably at -20°C for long-term storage.[1] 2. Light Protection: Store in an amber vial or a container protected from light. 3. Inert Atmosphere: For solutions, store under an inert atmosphere. |
| Dimerization occurs when dissolving the compound for experiments. | pH of the solvent. The stability of amidoximes can be highly dependent on the pH of the solution. Neutral or basic conditions may accelerate degradation. | pH Adjustment: Dissolve this compound in a slightly acidic buffer (e.g., pH 4-6). The protonated form of the amidoxime (B1450833) is generally more stable. |
| Rapid degradation in the presence of certain reagents. | Presence of oxidizing agents or metal catalysts. Certain reagents can catalyze the oxidative dimerization of thiophene derivatives. | Reagent Purity: Ensure all reagents and solvents are free from peroxides and metal impurities. Avoid using strong oxidizing agents unless required by the reaction protocol. |
| General oxidative degradation. | Presence of free radicals. Oxidative stress from various sources can lead to the formation of reactive radical species that can initiate dimerization. | Use of Antioxidants: Add a small amount of a suitable antioxidant to the solution. See the experimental protocols below for details. |
Experimental Protocols
Protocol 1: Stabilization of this compound Solutions with Antioxidants
This protocol describes the use of Butylated Hydroxytoluene (BHT) or Ascorbic Acid to inhibit the oxidative dimerization of this compound in solution.
Materials:
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This compound
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Solvent (e.g., DMSO, Ethanol)
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Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mg/mL in ethanol)
-
L-Ascorbic Acid
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Inert gas (Nitrogen or Argon)
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Amber vials
Procedure:
-
Solvent Preparation: If possible, use a degassed solvent to minimize dissolved oxygen.
-
Dissolving this compound:
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Weigh the desired amount of this compound into an amber vial.
-
Add the solvent to achieve the desired concentration. For example, to prepare a 10 mM solution in DMSO.[1]
-
-
Addition of Antioxidant:
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For BHT: Add the BHT stock solution to the this compound solution to a final concentration of 0.01-0.1% (w/v).
-
For Ascorbic Acid: Add solid L-Ascorbic Acid directly to the solution to a final concentration of 1-5 mM.
-
-
Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) for 1-2 minutes to displace any headspace oxygen.
-
Storage: Seal the vial tightly and store at the recommended temperature (e.g., -20°C for long-term storage).
Protocol 2: General Handling and Storage Recommendations
To maximize the stability of this compound, follow these general best practices:
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Solid Storage: Store solid this compound in a tightly sealed container at -20°C.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible.
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pH Control: If the experimental conditions allow, use a slightly acidic buffer to maintain the pH between 4 and 6.
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Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing catalytic impurities.
Data Presentation
| Parameter | Condition | Expected Impact on Dimerization | Relative Stability |
| Temperature | Elevated (e.g., > 40°C) | Increased rate of dimerization | Low |
| Ambient (e.g., 20-25°C) | Moderate rate of dimerization | Moderate | |
| Refrigerated (e.g., 4°C) | Slow rate of dimerization | High | |
| Frozen (e.g., -20°C) | Very slow rate of dimerization | Very High | |
| pH | Acidic (pH < 6) | Dimerization is inhibited | High |
| Neutral (pH ~7) | Moderate rate of dimerization | Moderate | |
| Basic (pH > 8) | Increased rate of dimerization | Low | |
| Atmosphere | Air (Oxygen present) | Dimerization is promoted | Low |
| Inert (Nitrogen/Argon) | Dimerization is significantly inhibited | High | |
| Additives | Antioxidant (e.g., BHT) | Dimerization is inhibited | High |
| No Additive | Susceptible to oxidation | Low |
Visualizations
Caption: Plausible pathway for the oxidative dimerization of this compound.
References
Technical Support Center: Optimization of Catalyst Selection for Thiophene-2-amidoxime Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving thiophene-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
This compound is a versatile building block. The most common catalytic reactions involve its synthesis from thiophene-2-carbonitrile and its subsequent transformation into various heterocyclic structures. Key reactions include:
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Synthesis: The formation of this compound from thiophene-2-carbonitrile and hydroxylamine (B1172632), which can be catalyzed by a base.
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Cyclization Reactions: Amidoximes are frequently used as precursors for 1,2,4-oxadiazoles through reactions with various coupling partners, often catalyzed by metals like zinc or copper.
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N-Arylation: The nitrogen atoms of the amidoxime (B1450833) can undergo cross-coupling reactions, though this is less common.
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Reductive Cyclization: In the presence of a reducing agent and a suitable catalyst, intramolecular cyclization can occur.
Q2: How do I select an appropriate catalyst for the synthesis of this compound itself?
The synthesis of this compound from thiophene-2-carbonitrile and hydroxylamine is typically a nucleophilic addition. While it can proceed without a catalyst, a mild base is often used to deprotonate hydroxylamine, increasing its nucleophilicity.
-
Recommended Catalysts: Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective. Organic bases such as triethylamine (B128534) (Et₃N) can also be used.
-
Considerations: The choice of base and solvent can influence reaction time and yield. It is crucial to maintain a non-acidic environment to prevent the protonation of hydroxylamine.
Q3: What factors should I consider when selecting a catalyst for the cyclization of this compound to form a 1,2,4-oxadiazole?
The formation of 1,2,4-oxadiazoles from amidoximes typically involves condensation with an acylating agent followed by cyclodehydration.
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Catalyst Type: Lewis acids or metal catalysts can be employed. Zinc salts, such as zinc iodide (ZnI₂), have been shown to be effective catalysts for this transformation.
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Reaction Conditions: The reaction is often carried out at elevated temperatures. The choice of solvent is also critical; polar aprotic solvents are common.
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Substrate Scope: The nature of the coupling partner (e.g., an acid chloride, anhydride, or carboxylic acid) will influence the optimal catalyst and conditions.
Troubleshooting Guides
Issue 1: Low yield during the synthesis of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Decomposition of hydroxylamine | Ensure the hydroxylamine hydrochloride is properly neutralized to free hydroxylamine just before use. Avoid excessively high temperatures. |
| Insufficient catalyst | Increase the loading of the base catalyst (e.g., Na₂CO₃) incrementally. |
| Poor solvent choice | Ensure the solvent (e.g., ethanol, methanol) can dissolve the reactants. A mixture of solvents might be necessary. |
Issue 2: Formation of multiple byproducts during the cyclization reaction.
| Potential Cause | Troubleshooting Step |
| Side reactions of the amidoxime | Lower the reaction temperature to improve selectivity. Amidoximes can undergo rearrangement or decomposition at high temperatures. |
| Catalyst-induced decomposition | Screen different Lewis acid catalysts (e.g., ZnCl₂, Cu(OTf)₂). A milder catalyst may be required. |
| Presence of water | Ensure all reagents and solvents are anhydrous. Water can hydrolyze intermediates and deactivate certain catalysts. Use freshly distilled solvents and dried glassware. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the amidoxime and the coupling partner. An excess of one reactant can lead to side products. |
Issue 3: Catalyst deactivation or poisoning.
| Potential Cause | Troubleshooting Step |
| Sulfur poisoning | The sulfur atom in the thiophene (B33073) ring can coordinate to and poison some metal catalysts, particularly palladium. Consider using a catalyst known to be more resistant to sulfur poisoning or use a higher catalyst loading. |
| Impure reagents | Ensure the purity of the this compound starting material and all other reagents. Impurities can act as catalyst poisons. Recrystallize or purify the starting material if necessary. |
| Atmospheric contamination | If using an air-sensitive catalyst (e.g., a palladium(0) complex), ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques. |
Data Presentation: Catalyst Systems for 1,2,4-Oxadiazole Synthesis
The following table summarizes typical conditions for the cyclization of an amidoxime with a carboxylic acid derivative.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |
| ZnI₂ | 10 | 100-120 | Dioxane | 75-90 | |
| Cu(OAc)₂ | 5 | 80-100 | DMF | 70-85 | General observation |
| None (thermal) | N/A | >140 | Toluene | 50-70 | General observation |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a solution of thiophene-2-carbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Stir the mixture at reflux (approximately 78 °C) for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Zinc-Catalyzed Synthesis of a 3-(Thiophen-2-yl)-1,2,4-oxadiazole
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In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), a carboxylic acid (1.2 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent like DMF.
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Stir at room temperature for 1-2 hours to form the O-acyl intermediate.
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Add zinc iodide (ZnI₂) (0.1 eq) to the reaction mixture.
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Heat the reaction to 100-120 °C and stir for 12-16 hours.
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Monitor the cyclization by LC-MS.
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Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for catalyzed reactions.
Caption: Decision pathway for initial catalyst selection.
Overcoming poor solubility of Thiophene-2-amidoxime in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Thiophene-2-amidoxime in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a crystalline solid with documented solubility in several common laboratory solvents. Available data indicates its solubility is highest in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). It exhibits moderate solubility in ethanol (B145695) and is poorly soluble in aqueous buffers like PBS (pH 7.2).[1]
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility, begin with the following fundamental techniques:
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Solvent Selection: Ensure you are using a solvent in which this compound has known solubility, such as DMF or DMSO.[1]
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Sonication: Use of an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.[2]
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Gentle Heating: Cautiously warming the mixture can significantly increase the solubility of many solid compounds. However, it is crucial to consider the thermal stability of this compound and other reactants in your specific reaction.
Q3: Can a co-solvent system improve the solubility of this compound?
A3: Yes, employing a co-solvent system is a common and effective strategy. If your primary reaction solvent is one in which this compound has low solubility, adding a small amount of a good solvent like DMSO or DMF can substantially improve its dissolution. It is important to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[3][4] Applying heat to the reaction mixture can be a straightforward method to dissolve this compound. However, the exact temperature dependence is specific to the solvent system and should be determined empirically. It is also important to be mindful of potential degradation of the compound or side reactions at elevated temperatures.
Q5: Are there any other techniques to consider for enhancing solubility?
A5: Beyond solvent choice, co-solvents, and temperature, you might explore:
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pH Adjustment: For reactions in protic media, altering the pH might change the protonation state of this compound, which could influence its solubility. This approach requires careful consideration of the reaction's pH sensitivity.
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Use of Surfactants: In some cases, particularly in aqueous or biphasic systems, the addition of a small quantity of a suitable surfactant can aid in solubilizing organic compounds.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: this compound Precipitates Out of Solution During Reaction
Problem: this compound initially dissolves but then precipitates as the reaction progresses.
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}
Caption: Troubleshooting workflow for in-reaction precipitation.
Possible Causes and Solutions:
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Change in Temperature: A decrease in temperature can cause a previously dissolved solid to precipitate.
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Solution: Ensure your reaction apparatus maintains a consistent temperature. If cooling is necessary for reaction control, you may need to select a solvent system where the compound has higher solubility at lower temperatures.
-
-
Formation of a Less Soluble Product or Intermediate: The product or an intermediate of the reaction may be less soluble than the starting material in the chosen solvent.
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Solution: Analyze the precipitate to confirm its identity. If it is the desired product, this may be a convenient method of purification. If it is an intermediate that is halting the reaction, a different solvent system that can solubilize all species is required.
-
-
Change in Solvent Composition: In some reactions, a component of the solvent system may be consumed, altering the overall solvating power of the medium.
-
Solution: If possible, add a small amount of the primary solvent or a co-solvent during the reaction to maintain the initial composition.
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Guide 2: Difficulty in Preparing a Stock Solution of this compound
Problem: Unable to achieve the desired concentration for a stock solution.
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}
Caption: Workflow for preparing a this compound stock solution.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMF | 20 | ~140.6 | - |
| DMSO | 15 | ~105.5 | [1] |
| DMSO | 100 | 703.33 | Requires sonication.[2] |
| Ethanol | 10 | ~70.3 | [1] |
| PBS (pH 7.2) | 1 | ~7.0 | [1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to address the poor solubility of this compound.
Protocol 1: General Procedure for a Reaction Requiring a Co-Solvent System
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To a dry reaction vessel under an inert atmosphere, add the this compound and other solid reagents.
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Add the primary reaction solvent (e.g., toluene, THF) in which the amidoxime (B1450833) has poor solubility.
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With stirring, add a minimal amount of a co-solvent (e.g., DMSO or DMF) dropwise until the this compound is fully dissolved. Aim to use the smallest volume of co-solvent necessary.
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Proceed with the addition of other liquid reagents and continue the reaction under the desired conditions.
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Monitor the reaction for any signs of precipitation. If observed, consider the troubleshooting steps outlined in Guide 1.
Protocol 2: Procedure for a Reaction Utilizing Thermal Assistance for Dissolution
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Combine the this compound and the chosen reaction solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.
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While stirring, slowly heat the mixture to a temperature below the boiling point of the solvent and below the decomposition temperature of any of the reactants. A temperature of 50-80 °C is often a good starting point for many common organic solvents.
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Maintain this temperature until the this compound is completely dissolved.
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Once dissolved, cool the solution to the desired reaction temperature before adding any thermally sensitive reagents.
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If the compound begins to precipitate upon cooling, the reaction may need to be run at a higher temperature, or a different solvent system should be considered.
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}
Caption: Logical relationship of solubility enhancement strategies.
References
Refinement of work-up procedures for Thiophene-2-amidoxime synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of Thiophene-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the reaction of Thiophene-2-carbonitrile with hydroxylamine (B1172632).[1][2] This reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in a protic solvent like ethanol (B145695) or methanol.[1][2]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: While specific conditions can vary, a general protocol involves reacting Thiophene-2-carbonitrile with an excess of hydroxylamine hydrochloride and a base. The reaction is often heated to reflux for several hours to ensure complete conversion. The table below summarizes common reaction parameters.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting material (Thiophene-2-carbonitrile) and the appearance of a new, more polar spot corresponding to the this compound product indicates the progression of the reaction. An optimal Rf value for the product on a silica (B1680970) gel TLC plate is typically in the range of 0.15 to 0.4 for effective separation during column chromatography.[3]
Q4: What are the common purification methods for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[4]
-
Recrystallization: This technique is effective for removing impurities. A suitable solvent system should be one in which the amidoxime (B1450833) is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] Common solvent systems for recrystallization of amidoxime derivatives include ethanol/water or dioxane/water mixtures.[4]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is employed. A typical eluent system is a gradient of hexane and ethyl acetate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Inactive hydroxylamine: Hydroxylamine hydrochloride can degrade over time. 3. Insufficient base: The amount of base may not be enough to neutralize the hydroxylamine hydrochloride and facilitate the reaction. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting material is consumed. Consider extending the reflux time. 2. Use fresh hydroxylamine hydrochloride: Ensure the reagent is of good quality. 3. Use a molar excess of base: Typically, at least two equivalents of base relative to hydroxylamine hydrochloride are used. |
| Formation of Amide Byproduct | The primary byproduct in amidoxime synthesis from nitriles is the corresponding amide (Thiophene-2-carboxamide). This can arise from the hydrolysis of the nitrile or the amidoxime under the reaction or work-up conditions. | Optimize reaction conditions: Using milder bases or shorter reaction times might minimize amide formation. Careful control of pH during work-up is also important. Purification by column chromatography is usually effective in separating the amidoxime from the amide byproduct. |
| Oily Product Instead of Solid | The product may be impure, or it may have a low melting point. "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solute.[5] | 1. Purify further: Use column chromatography to purify the product before attempting recrystallization again. 2. Choose an appropriate recrystallization solvent: Select a solvent or solvent mixture with a lower boiling point.[5] |
| Difficulty in Removing Unreacted Starting Material | Thiophene-2-carbonitrile is less polar than the amidoxime product. | Optimize column chromatography: Use a less polar eluent system initially (e.g., higher hexane to ethyl acetate ratio) to elute the starting material before increasing the polarity to elute the desired product. |
| Product is Contaminated with Inorganic Salts | Salts (e.g., NaCl, KCl) from the reaction can precipitate with the product during work-up. | Thorough washing: During the work-up, wash the organic layer extensively with water to remove water-soluble inorganic salts. A final wash with brine can help to break up emulsions and further remove water. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N'-hydroxy-2-carboximidamides.[7]
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve Thiophene-2-carbonitrile in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution to the ethanolic solution of the nitrile.
-
Prepare an aqueous solution of sodium carbonate.
-
Cautiously add the sodium carbonate solution to the reaction mixture.
-
Heat the mixture at 70°C under reflux for 5 hours.
-
Allow the reaction to cool to room temperature and leave it to stand overnight.
-
Collect the precipitated crystals by filtration through a sintered glass funnel.
-
Wash the crystals with cold water to remove inorganic impurities.
-
Dry the purified this compound.
| Parameter | Value |
| Reactant Ratio | Thiophene-2-carbonitrile : Hydroxylamine HCl : Sodium Carbonate (molar ratio) = 1 : 2 : 2 |
| Solvent | Ethanol/Water mixture |
| Temperature | 70°C |
| Reaction Time | 5 hours |
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane / Ethyl Acetate (gradient) |
| Typical Rf | 0.15 - 0.4 in an appropriate solvent mixture |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.cuni.cz [dspace.cuni.cz]
Addressing regio- and stereoselectivity in reactions of Thiophene-2-amidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-2-amidoxime. Our goal is to help you address challenges related to regio- and stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites in this compound and how does this influence regioselectivity?
A1: this compound possesses three primary nucleophilic sites: the amino nitrogen (-NH2), the oxime oxygen (-OH), and to a lesser extent, the oxime nitrogen. The regioselectivity of reactions with electrophiles is highly dependent on the nature of the electrophile and the reaction conditions. Generally, "hard" electrophiles tend to react at the more electronegative oxygen atom (O-alkylation/acylation), while "soft" electrophiles favor reaction at the nitrogen atom (N-alkylation/acylation).
Q2: How can I favor O-acylation over N-acylation of this compound?
A2: O-acylation is typically the kinetically favored pathway. To promote O-acylation, you can use activated carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid also primarily yields the O-acyl amidoxime (B1450833) intermediate.
Q3: What are the common methods for synthesizing 1,2,4-oxadiazoles from this compound?
A3: The most common method is a two-step, one-pot synthesis involving the O-acylation of this compound with a carboxylic acid or its derivative, followed by a cyclodehydration step. This cyclization can be promoted by heat (thermal cyclization) or by using a base. Microwave irradiation has also been shown to be effective in accelerating this reaction.[1][2]
Q4: Can this compound react at the thiophene (B33073) ring?
A4: While the amidoxime group is the more reactive site for most electrophiles, reactions at the thiophene ring are possible under certain conditions. The amidoxime group is an activating group, directing electrophilic aromatic substitution to the C5 position of the thiophene ring. However, this is less common and usually requires specific catalysts or forcing conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Formation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (this compound) remains unreacted. | Incomplete acylation of the amidoxime. | - Ensure your carboxylic acid is properly activated. Use a reliable coupling agent like HATU or EDC. - If using an acid chloride, ensure it is fresh and free from hydrolysis. - Use a non-nucleophilic base such as DIPEA to scavenge the acid byproduct. |
| O-acyl amidoxime intermediate is isolated, but no cyclization occurs. | Inefficient cyclodehydration. | - For thermal cyclization, increase the reaction temperature or switch to a higher boiling point solvent like xylene or toluene (B28343). - For base-mediated cyclization, consider stronger, non-nucleophilic bases like TBAF in dry THF. Superbase systems such as NaOH/DMSO can also be effective.[1] - Microwave irradiation can significantly reduce reaction times and improve yields for the cyclodehydration step.[2] |
| Formation of multiple byproducts. | Side reactions such as N-acylation, hydrolysis of the intermediate, or rearrangement. | - Ensure anhydrous reaction conditions to prevent hydrolysis. - To minimize N-acylation, use reaction conditions that favor O-acylation (see FAQ 2). - In some cases, the Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole (B8745197) product can occur, especially at high temperatures. If this is suspected, try to perform the cyclization under milder conditions. |
Issue 2: Poor Regioselectivity in Alkylation Reactions (O- vs. N-Alkylation)
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of O-alkylated and N-alkylated products is obtained. | The alkylating agent and reaction conditions do not sufficiently differentiate between the O- and N-nucleophiles. | - To favor O-alkylation: Use "harder" alkylating agents such as dimethyl sulfate (B86663) or alkyl triflates. The use of a base that generates the oximate anion (e.g., NaH) can also promote O-alkylation. - To favor N-alkylation: Use "softer" alkylating agents like alkyl iodides. Running the reaction under neutral or slightly acidic conditions can also favor N-alkylation as the oxime oxygen is less nucleophilic when protonated. |
| Low overall yield of alkylated products. | Steric hindrance or low reactivity of the alkylating agent. | - For bulky alkyl groups, consider using more reactive alkylating agents (e.g., triflates instead of bromides). - Increase the reaction temperature or use a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
Data Presentation
Table 1: Comparison of Conditions for 1,2,4-Oxadiazole Synthesis from Amidoximes
| Carboxylic Acid Derivative | Coupling/Activating Agent | Base | Solvent | Temperature | Typical Yield Range (%) | Reference |
| Carboxylic Acid | EDC/HOBt | DIPEA | DMF | Room Temp -> 120°C | 60-90 | General procedure |
| Acid Chloride | - | Pyridine | DCM | Room Temp | 70-95 | General procedure |
| Carboxylic Acid | T3P | Pyridine | Acetonitrile | 80°C | 87-97 | [3] |
| Methyl/Ethyl Ester | - | NaOH | DMSO | Room Temp | 11-90 | [3] |
| Anhydride | - | NaOH | DMSO | Room Temp | Moderate to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Thiophen-2-yl)-5-substituted-1,2,4-oxadiazoles
-
Acylation: To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous solvent such as DMF or DCM, add a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the amidoxime.
-
Cyclodehydration (Thermal): After the acylation is complete, dilute the reaction mixture with a high-boiling point solvent like toluene and heat to reflux (approx. 110-120°C) for 8-12 hours. Monitor the reaction by TLC for the formation of the oxadiazole.
-
Work-up: Cool the reaction mixture to room temperature, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Cyclocondensation of this compound with an Aldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in a protic solvent like ethanol (B145695) or acetic acid, add an aromatic aldehyde (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction can be catalyzed by the addition of a small amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine).[4]
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product, a 4,5-dihydro-1,2,4-oxadiazole, can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthesis of 1,2,4-oxadiazoles from this compound.
Caption: Troubleshooting workflow for low yields in 1,2,4-oxadiazole synthesis.
Caption: Factors influencing O- vs. N-alkylation regioselectivity.
References
Troubleshooting guide for scaling up Thiophene-2-amidoxime production
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of Thiophene-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic intermediate with the chemical formula C₅H₆N₂OS.[1] It is primarily used in pharmaceutical synthesis as a building block for more complex molecules.[1]
Q2: What are the main synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632).[2] This reaction is typically carried out in the presence of a base.
Q3: What are the key safety precautions when working with hydroxylamine and its salts?
Hydroxylamine and its derivatives can be thermally unstable and potentially explosive, especially at elevated temperatures or in concentrated form.[3][4][5] It is crucial to have effective temperature control and to understand the thermal decomposition profile of the reaction mixture.[6][7] Always consult the Safety Data Sheet (SDS) for hydroxylamine hydrochloride and the final product before starting any experiment.
Q4: How should this compound be stored?
This compound is a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] For shorter periods, storage at 4°C is acceptable.[8] It is important to store it in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Q5: What are the typical solvents for dissolving this compound?
This compound has good solubility in Dimethylformamide (DMF) (20 mg/ml) and Dimethyl sulfoxide (B87167) (DMSO) (15 mg/ml), and moderate solubility in ethanol (B145695) (10 mg/ml).[1] Its solubility is lower in aqueous buffers like PBS (pH 7.2) (1 mg/ml).[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inefficient Reaction Conditions | Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent. The reaction of nitriles with hydroxylamine is sensitive to these conditions.[9] An increase in temperature can sometimes improve conversion, but it may also lead to byproduct formation. |
| Base Selection and Stoichiometry | Evaluate Different Bases: The choice and amount of base are critical. Common bases include sodium carbonate, potassium carbonate, and triethylamine. The base neutralizes the hydrochloric acid from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. Insufficient base will result in low conversion. An excess of a strong base might promote side reactions.[2] |
| Poor Quality of Reagents | Verify Reagent Purity: Ensure the purity of your starting materials, thiophene-2-carbonitrile and hydroxylamine hydrochloride. Impurities in the nitrile can inhibit the reaction. Hydroxylamine solutions can degrade over time. |
| Presence of Moisture (for certain setups) | Ensure Anhydrous Conditions (if applicable): While aqueous hydroxylamine can be used, if the protocol specifies anhydrous conditions, ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting nitrile. This will help determine the optimal reaction time and prevent premature work-up. |
Problem 2: Formation of Significant Byproducts, Primarily Thiophene-2-carboxamide
Q: My reaction is producing a complex mixture with a significant amount of Thiophene-2-carboxamide, making purification difficult. What should I do?
A: The formation of the corresponding amide is a common side reaction in amidoxime (B1450833) synthesis from nitriles.[10] This occurs through the hydrolysis of the nitrile or the amidoxime product itself.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Milder Conditions: High temperatures and prolonged reaction times can favor amide formation.[11] Try running the reaction at a lower temperature for a longer period. |
| Excessive Base | Optimize Base Amount: An excess of a strong base can promote the hydrolysis of the nitrile to the amide.[12] Carefully control the stoichiometry of the base. |
| Work-up Procedure | Neutral or Mildly Basic Work-up: Acidic or strongly basic conditions during the work-up can hydrolyze the amidoxime to the amide. Maintain a neutral or slightly basic pH during extraction and purification. |
| Solvent Effects | Solvent Screening: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol (B129727) are commonly used, but in some cases, aprotic solvents might reduce amide formation. |
Problem 3: Difficulties in Product Purification and Isolation
Q: this compound is quite polar, and I'm struggling with its purification, especially at a larger scale.
A: The polarity of amidoximes can indeed make purification challenging.
| Purification Method | Troubleshooting and Optimization |
| Crystallization | Solvent Screening: This is often the most effective method for purifying polar compounds at scale.[13] Experiment with different solvent systems to find one that provides good crystal formation and purity. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling. |
| Column Chromatography | Stationary and Mobile Phase Selection: For highly polar compounds, standard silica (B1680970) gel chromatography can be difficult. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like amine-functionalized silica) and a mobile phase consisting of a polar aprotic solvent (e.g., acetonitrile) and water.[14] |
| Extraction | pH Adjustment: During aqueous work-up, carefully adjust the pH to ensure the amidoxime is in its neutral form to maximize its extraction into an organic solvent. |
Problem 4: Exothermic Reaction Leading to Poor Control at Scale
Q: I'm scaling up the reaction and concerned about the exotherm from the reaction of hydroxylamine.
A: The reaction of hydroxylamine can be exothermic and requires careful management, especially at a larger scale.
| Challenge | Mitigation Strategy |
| Heat Accumulation | Controlled Addition: Add the hydroxylamine solution or the base portion-wise or via a dropping funnel to control the rate of the reaction and heat generation. |
| Insufficient Cooling | Efficient Heat Transfer: Ensure the reaction vessel has adequate cooling capacity. For larger scales, a jacketed reactor with a circulating coolant is recommended. |
| Thermal Runaway Potential | Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Have a cooling bath or an emergency quenching plan ready in case of an uncontrolled temperature rise. |
| Reaction Kinetics | Understand the Reaction Profile: If possible, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the heat flow of the reaction at a small scale before proceeding to a larger scale.[6] |
Experimental Protocols
Synthesis of this compound (Multi-Gram Scale)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-2-carbonitrile in ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water.
-
Reaction: Slowly add the aqueous hydroxylamine/base solution to the solution of Thiophene-2-carbonitrile with vigorous stirring.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 60-80°C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane (B92381) as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Effect of Base on Yield and Byproduct Formation (Illustrative)
| Base (equivalents) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Thiophene-2-carboxamide Byproduct (%) |
| Na₂CO₃ (1.5) | 80 | 6 | 85 | 5 |
| K₂CO₃ (1.5) | 80 | 6 | 82 | 6 |
| Triethylamine (2.0) | 60 | 8 | 78 | 10 |
| None | 80 | 24 | <5 | Not significant |
Note: The data in this table is illustrative and may vary depending on the specific reaction conditions.
Table 2: Scale-Up Comparison of this compound Synthesis (Illustrative)
| Scale (g of Nitrile) | Reaction Volume (mL) | Yield (%) | Purity (by HPLC, %) |
| 1 | 20 | 88 | 98 |
| 10 | 200 | 85 | 97 |
| 100 | 2000 | 80 | 96 |
Note: The data in this table is illustrative. A slight decrease in yield and purity can sometimes be observed upon scale-up due to factors like mass transfer limitations and less efficient heat dissipation.
Visualizations
Caption: Synthesis pathway of this compound and the formation of the primary byproduct.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icheme.org [icheme.org]
- 5. ICSC 0661 - HYDROXYLAMINE [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. Fast and scalable purification of a therapeutic full-length antibody based on process crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Synthesis of Substituted Thiophene-2-amidoximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of substituted thiophene-2-amidoximes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiophene-2-amidoximes?
A1: The most prevalent and direct method is the reaction of a substituted thiophene-2-carbonitrile with hydroxylamine (B1172632).[1] This reaction is typically carried out in the presence of a base to generate hydroxylamine from its hydrochloride salt. Common bases include triethylamine (B128534) or sodium carbonate, and the reaction is often performed in a protic solvent like ethanol (B145695) or methanol.[1]
Q2: My reaction is resulting in a low yield of the desired thiophene-2-amidoxime. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Depending on the substituents on the thiophene (B33073) ring, the reaction can take anywhere from 1 to 48 hours.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.
-
Side Reactions: The formation of amide or other byproducts can significantly reduce the yield of the desired amidoxime (B1450833).[1] Electron-withdrawing groups on the thiophene ring can sometimes favor the formation of amide impurities.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can greatly influence the reaction outcome. It is advisable to screen different conditions to find the optimal parameters for your specific substrate. Aromatic amidoximes are generally obtained in higher yields than aliphatic ones.[1]
-
Poor Quality Starting Material: Ensure the purity of your substituted thiophene-2-carbonitrile, as impurities can interfere with the reaction.
Q3: I am observing a significant amount of an amide byproduct in my reaction mixture. How can I minimize its formation?
A3: Amide formation is a common side reaction in amidoxime synthesis. Here are some strategies to mitigate it:
-
Control of Reaction Temperature: Performing the reaction at room temperature instead of refluxing may help to reduce the formation of the amide byproduct, although this might require a longer reaction time.
-
Choice of Hydroxylamine Source: Using an aqueous solution of hydroxylamine, when possible, may be advantageous as it can lead to shorter reaction times and potentially cleaner reactions.[1]
-
Alternative Synthetic Route: If amide formation is persistent, consider converting the nitrile to a thioamide first, and then reacting the thioamide with hydroxylamine. This two-step process can sometimes provide a cleaner conversion to the amidoxime.
Q4: What are the best practices for purifying substituted thiophene-2-amidoximes?
A4: Purification can often be challenging due to the polar nature of amidoximes. The following techniques are commonly employed:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical and will depend on the specific substituents on the thiophene ring. Common solvent systems include ethanol, methanol, or mixtures of a polar solvent with a non-polar anti-solvent like hexane (B92381) or petroleum ether.
-
Column Chromatography: Silica (B1680970) gel is the most commonly used stationary phase. A gradient elution with a mobile phase consisting of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically effective. For highly polar compounds that do not move from the baseline, a more polar solvent system, such as dichloromethane (B109758) and methanol, can be used.
-
Dry Loading: For compounds that are sparingly soluble in the chromatography eluent, dry loading is recommended. This involves pre-adsorbing the compound onto a small amount of silica gel before loading it onto the column.
Q5: How do different substituents on the thiophene ring affect the synthesis?
A5: The electronic nature of the substituents can have a significant impact on the reaction:
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Br): These groups can increase the electrophilicity of the nitrile carbon, potentially accelerating the reaction. However, they can also make the resulting amidoxime more susceptible to side reactions, including the formation of amide byproducts.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups may slightly decrease the reactivity of the nitrile group, potentially requiring longer reaction times or more forcing conditions. However, they can also lead to cleaner reactions with fewer side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Not Progressing (as per TLC) | - Insufficient reaction time. - Low reaction temperature. - Inactive hydroxylamine. - Inefficient base. | - Extend the reaction time and continue monitoring by TLC. - Gradually increase the reaction temperature (e.g., from room temperature to 40-50°C). - Use a fresh batch of hydroxylamine hydrochloride. - Consider using a stronger base or a different base/solvent combination. |
| Multiple Spots on TLC (low yield of desired product) | - Formation of side products (e.g., amide). - Decomposition of starting material or product. | - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Consider an alternative synthetic route via a thioamide intermediate. - Check the stability of your starting material and product under the reaction conditions. |
| Difficulty in Isolating the Product | - High polarity of the amidoxime. - Product is highly soluble in the work-up solvent. | - After quenching the reaction, try to precipitate the product by adding a non-polar solvent. - Extract the product with a more polar solvent. - Consider using column chromatography for purification. |
| Product is an Oil Instead of a Solid | - Presence of impurities. - The product itself is a low-melting solid or an oil at room temperature. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the pure product is an oil, proceed with characterization as such. |
| Inconsistent Yields | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Use reagents from the same batch for reproducibility. - Ensure consistent stirring, temperature control, and reaction time for each run. |
Experimental Protocols
General Procedure for the Synthesis of Substituted Thiophene-2-amidoximes from Thiophene-2-carbonitriles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substituted thiophene-2-carbonitrile (1.0 eq.) in ethanol or methanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 - 2.0 eq.) and a base such as triethylamine (2.0 - 3.0 eq.) or sodium carbonate (1.5 - 2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80°C). Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various Substituted Thiophene-2-amidoximes
| Substituent (R) | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Thiophene-2-carbonitrile | Na₂CO₃ | Ethanol | Reflux | 6 | 85 | [1] |
| 3-Bromo | 3-Bromo-thiophene-2-carbonitrile | Triethylamine | Methanol | Room Temp | 24 | 78 | Fictional Example |
| 5-Nitro | 5-Nitro-thiophene-2-carbonitrile | Triethylamine | Ethanol | 50 | 12 | 65 | Fictional Example |
| 5-Methyl | 5-Methyl-thiophene-2-carbonitrile | Na₂CO₃ | Methanol | Reflux | 8 | 92 | Fictional Example |
| 4,5-Dibromo | 4,5-Dibromo-thiophene-2-carbonitrile | Triethylamine | Ethanol | 60 | 18 | 72 | Fictional Example |
Visualizations
Caption: General workflow for the synthesis of substituted thiophene-2-amidoximes.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Identification and characterization of impurities in Thiophene-2-amidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-2-amidoxime. The information is designed to assist in the identification and characterization of impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in my sample of this compound?
A1: Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation of the final compound. The most common synthesis route involves the reaction of thiophene-2-carbonitrile with hydroxylamine. Potential impurities include:
-
Starting Materials: Unreacted thiophene-2-carbonitrile and residual hydroxylamine.
-
Process-Related Impurities:
-
Thiophene-2-carboxamide: This can be formed through the hydrolysis of the amidoxime (B1450833) or as a by-product during the reaction of aromatic nitriles with hydroxylamine.
-
Metal Ions: If inorganic bases like sodium hydroxide (B78521) or potassium hydroxide are used as catalysts in the synthesis, residual metal ions can be present as impurities.[1][2]
-
-
Degradation Products: The amidoxime functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may lead to the formation of thiophene-2-carboxamide. Oxidation of amidoximes can also lead to the corresponding nitriles and amides.[3]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: A systematic approach is necessary to identify unknown peaks.
-
Review the Synthesis: Analyze the reaction scheme and consider all potential starting materials, intermediates, reagents, and solvents that could be present in the final product.
-
Mass Spectrometry (MS): Use a hyphenated technique like LC-MS to determine the mass-to-charge ratio (m/z) of the impurity. This can provide the molecular weight and potentially the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can elucidate its chemical structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. If the unknown peak increases under a specific stress condition, it provides clues about its identity and formation pathway.
Q3: My NMR spectrum of this compound shows broader peaks than expected. What could be the cause?
A3: Broad peaks in an NMR spectrum can be due to several factors:
-
Chemical Exchange: The protons on the amidoxime group (-NH₂ and -OH) can undergo chemical exchange with residual water or other protic solvents, leading to peak broadening. Running the NMR in a scrupulously dry deuterated solvent and at lower temperatures can sometimes sharpen these peaks.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. These may be introduced during the synthesis or from laboratory glassware.
-
Dynamic Processes: The molecule may be undergoing conformational changes or tautomerization on the NMR timescale, which can also lead to broader signals.
Q4: What is a typical purity for commercially available this compound?
A4: Commercially available this compound is typically offered at purities of 96% or ≥97%.[2][4] It is crucial to obtain a certificate of analysis for each batch to understand the specific impurity profile.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC Analysis
-
Possible Cause 1: Secondary interactions between the basic amidoxime group and residual acidic silanols on the silica-based column packing.
-
Troubleshooting Step: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (e.g., 0.1% v/v). This will compete for the active sites on the stationary phase and improve peak shape.
-
-
Possible Cause 2: Inappropriate mobile phase pH. The pKa of the amidoxime group will influence its ionization state.
-
Troubleshooting Step: Adjust the mobile phase pH. For basic compounds, using a mobile phase with a higher pH (e.g., using a phosphate (B84403) or borate (B1201080) buffer) can suppress ionization and lead to better retention and peak shape on a suitable column.
-
-
Possible Cause 3: Column overload.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Purity Results Between Different Analytical Methods (e.g., HPLC vs. qNMR)
-
Possible Cause 1: Presence of non-UV active impurities. HPLC with UV detection will not detect impurities that do not have a chromophore.
-
Troubleshooting Step: Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with HPLC. Quantitative NMR (qNMR) is also an excellent method for purity determination as it is not dependent on the UV activity of the analyte or impurities.
-
-
Possible Cause 2: The HPLC method may not be separating all impurities from the main peak.
-
Troubleshooting Step: Modify the HPLC method (e.g., change the mobile phase composition, gradient slope, or stationary phase) to achieve better resolution. Peak purity analysis using a photodiode array (PDA) detector can help to assess if the main peak is spectrally homogeneous.
-
-
Possible Cause 3: Differences in the response factors of the impurities in HPLC-UV.
-
Troubleshooting Step: For accurate quantification by HPLC, the relative response factor for each impurity should be determined using a pure standard of that impurity. If standards are not available, a 100% area normalization method may not be accurate.
-
Quantitative Data Summary
The following table summarizes potential impurities and their characteristics. Please note that the retention times are hypothetical and will depend on the specific analytical method used.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Expected Analytical Behavior |
| Thiophene-2-carbonitrile | Starting Material | 109.14 | Less polar than the product, elutes earlier in reverse-phase HPLC. |
| Hydroxylamine | Starting Material | 33.03 | Very polar, may not be retained on a standard C18 column. |
| Thiophene-2-carboxamide | By-product/Degradation | 127.16 | Polarity is similar to the product, may require method optimization for separation. |
| Metal Ions (e.g., Na+, K+) | Synthesis (Catalyst) | Variable | Not detectable by HPLC-UV or GC-MS. Requires techniques like ICP-MS for analysis.[1][2] |
Experimental Protocols
General Protocol for Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general starting method and may require optimization for specific impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or based on the UV spectrum of this compound (which has absorbance maxima around 243 nm and 279 nm).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
General Protocol for Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same HPLC conditions as described above. The mobile phase modifiers may need to be changed to those compatible with MS detection (e.g., formic acid instead of TFA).
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is generally suitable for amidoximes.
-
Scan Range: A range of m/z 50 to 500 should be sufficient to detect the parent compound and most expected impurities.
General Protocol for Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the exchangeable protons are often observable.
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR (with proton decoupling): Shows the number of unique carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to elucidate the full structure of an unknown impurity.
-
Visualizations
Caption: Synthetic and degradative origins of impurities.
Caption: Workflow for impurity identification.
References
Technical Support Center: Thiophene-2-amidoxime Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of Thiophene-2-amidoxime. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its storage and handling.
Troubleshooting Guide
Encountering issues with your this compound? This guide will help you identify potential causes and find solutions to common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation or Photodegradation | Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light by using an amber vial. For long-term storage, refrigeration (-20°C) is recommended.[1] |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) | Hydrolysis, Thermal Decomposition, or Oxidation | Avoid exposure to moisture and high temperatures. Store in a desiccator at recommended low temperatures.[2][3] For solutions, use anhydrous solvents and prepare them fresh before use. |
| Inconsistent Experimental Results or Loss of Biological Activity | Degradation of the compound | Re-evaluate storage conditions. If degradation is suspected, purify the compound before use. Consider preparing fresh solutions for each experiment. |
| Poor Solubility After Storage | Formation of less soluble degradation products or polymerization. | Confirm the identity and purity of the compound via analytical methods. If degradation has occurred, purification may be necessary. Ensure the appropriate solvent is being used for dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C.[2][4] Storing under an inert atmosphere of argon or nitrogen can further extend its shelf life by minimizing oxidation.[1][5]
Q2: How long can I store this compound?
When stored as a powder at -20°C, this compound can be stable for up to 3 years. At 4°C, the stability is estimated to be around 2 years.[2] For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months, while at -20°C, it is advisable to use the solution within one month.[2]
Q3: What are the main degradation pathways for this compound?
This compound is susceptible to several degradation pathways:
-
Oxidation: The thiophene (B33073) ring can be oxidized, potentially forming thiophene-S-oxides and subsequently sulfones, especially in the presence of air and light.[6][7]
-
Photodegradation: Exposure to UV or visible light can lead to the fragmentation of the molecule. Studies on similar compounds suggest that photolysis can result in the formation of thiophene-2-carbonitrile and other byproducts.[8][9]
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the amidoxime (B1450833) group and the thiophene ring.[3][10]
-
Hydrolysis: In the presence of water, the amidoxime group can be susceptible to hydrolysis, which may lead to the formation of the corresponding carboxylic acid or amide.
Q4: My this compound solution has changed color. Can I still use it?
A change in color often indicates chemical degradation. It is strongly recommended to prepare fresh solutions before use, especially for sensitive applications. If you must use an older solution, its purity should be verified by an appropriate analytical method like HPLC or LC-MS.
Q5: Can I do anything to improve the stability of my this compound solutions?
Yes. To improve stability in solution:
-
Use high-purity, anhydrous solvents.
-
Store solutions at or below -20°C, with -80°C being preferable for longer-term storage.[2]
-
Protect solutions from light by using amber vials or wrapping the container in foil.
-
Consider purging the solvent with an inert gas (argon or nitrogen) before dissolving the compound to remove dissolved oxygen.
-
For certain applications, the addition of antioxidants could be explored, as amidoximes have shown antioxidant properties themselves and their stability might be enhanced in a stabilized formulation.[2][11]
Experimental Protocols
Here are detailed protocols for key strategies to enhance the shelf life of this compound.
Protocol 1: Storage of Solid this compound Under Inert Atmosphere
This protocol describes the procedure for storing solid this compound in a glovebox to protect it from atmospheric oxygen and moisture.
Materials:
-
This compound (solid)
-
Amber glass vial with a screw cap lined with a PTFE septum
-
Spatula
-
Glovebox with an inert atmosphere (e.g., Argon or Nitrogen)
-
Labeling materials
Procedure:
-
Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Transfer all necessary materials (vial, cap, spatula, and the container of this compound) into the glovebox antechamber.
-
Cycle the antechamber with the inert gas (typically 3-5 purge-refill cycles) to remove air.
-
Once inside the glovebox, open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid compound into the pre-labeled amber vial.
-
Securely tighten the cap on the vial.
-
For additional protection, you can wrap the cap-vial interface with parafilm.
-
Transfer the sealed vial out of the glovebox through the antechamber.
-
Store the vial at the recommended temperature (e.g., -20°C).
Protocol 2: Preparation and Storage of this compound Stock Solutions
This protocol outlines the steps for preparing and storing stock solutions to minimize degradation.
Materials:
-
This compound (solid, stored under inert atmosphere as per Protocol 1)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Amber glass vial with a screw cap lined with a PTFE septum
-
Micropipettes or a gas-tight syringe
-
Inert gas source (Argon or Nitrogen) with a needle adapter
-
Vortex mixer or sonicator (optional)
Procedure:
-
Bring the vial of solid this compound and the anhydrous solvent to room temperature before opening to prevent condensation.
-
In a fume hood, open the vial of the solid compound.
-
Weigh the desired amount of this compound and place it in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
To minimize exposure to oxygen, gently flush the headspace of the vial with a stream of inert gas for a few seconds before capping.
-
Tightly seal the vial with the PTFE-lined cap.
-
If necessary, gently vortex or sonicate the vial to ensure complete dissolution.
-
Store the stock solution at -80°C for long-term storage or at -20°C for short-term use.[2]
-
For subsequent use, allow the vial to warm to room temperature before opening.
Visualizations
Below are diagrams illustrating key workflows and concepts for handling this compound.
Caption: Workflow for optimal storage of solid this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. ossila.com [ossila.com]
- 2. The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Thiophene-2-amidoxime and Benzamidoxime Reactivity: A Guide for Researchers
A comprehensive analysis of the synthesis, electronic properties, and reactivity of Thiophene-2-amidoxime and Benzamidoxime, providing researchers, scientists, and drug development professionals with a data-driven guide for selecting the appropriate scaffold in medicinal chemistry and materials science.
This guide presents a detailed comparative study of the reactivity of two key heterocyclic compounds: this compound and Benzamidoxime. While both molecules share the versatile amidoxime (B1450833) functional group, the nature of their aromatic rings—thiophene (B33073) versus benzene (B151609)—imparts distinct electronic properties that significantly influence their reactivity. This document provides a side-by-side comparison of their synthesis, acidity, and performance in key chemical transformations, supported by experimental data and protocols.
Synthesis of Amidoximes: A Comparative Overview
The most prevalent method for the synthesis of both this compound and Benzamidoxime involves the nucleophilic addition of hydroxylamine (B1172632) to the corresponding nitrile. This reaction is typically carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion.
Experimental Protocols
Synthesis of Benzamidoxime from Benzonitrile (B105546):
A common procedure involves reacting benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or sodium hydroxide (B78521).[1][2]
-
Procedure 1: In a round-bottomed flask, hydroxylamine hydrochloride (1.1-1.2 equivalents) and sodium carbonate (1.5 equivalents) are dissolved in a mixture of water and ethanol. Benzonitrile (1.0 equivalent) is then added, and the mixture is heated. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product is isolated.
-
Procedure 2: An alternative method utilizes aqueous sodium hydroxide as the base and a phase transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between the aqueous hydroxylamine and the organic benzonitrile. This method can offer high yields, with reported yields of up to 86.2%.[2]
Synthesis of this compound from Thiophene-2-carbonitrile:
The synthesis of this compound follows a similar principle to that of benzamidoxime, reacting Thiophene-2-carbonitrile with hydroxylamine.
-
General Procedure: Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion.
Comparative Reactivity: Electronic Effects of the Aromatic Ring
The difference in the aromatic core—the electron-rich thiophene ring versus the classic benzene ring—is the primary determinant of the differential reactivity between this compound and Benzamidoxime.
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is known to be more electron-rich than benzene.[3][4] This is due to the ability of the sulfur atom's lone pairs to participate in the π-system, increasing the electron density of the ring. This enhanced electron density makes the thiophene ring more susceptible to electrophilic attack compared to benzene.[3][4][5]
This electronic difference is expected to influence the reactivity of the attached amidoxime group in several ways:
-
Nucleophilicity: The increased electron density on the amidoxime nitrogen in this compound would theoretically enhance its nucleophilicity compared to benzamidoxime. This could lead to faster rates in reactions where the amidoxime acts as a nucleophile.
Data Presentation: Physicochemical Properties
| Property | This compound | Benzamidoxime |
| Molecular Formula | C₅H₆N₂OS | C₇H₈N₂O |
| Molecular Weight | 142.18 g/mol | 136.15 g/mol |
| Melting Point | 90-96 °C | 79-81 °C |
| pKa (of conjugate acid) | Not available | ~11 (estimated for the N-H proton) |
Key Reactions and Comparative Performance
A crucial reaction for evaluating the reactivity of amidoximes is their conversion to 1,2,4-oxadiazoles. This transformation typically involves acylation of the amidoxime followed by cyclodehydration.
Synthesis of 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles is a widely used reaction in medicinal chemistry. The general scheme involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acid chloride or ester) or a nitrile.[7][8][9][10][11]
General Workflow for 1,2,4-Oxadiazole Synthesis:
While direct comparative yield data under identical conditions for this compound and Benzamidoxime in this reaction is not extensively documented in the searched literature, the enhanced nucleophilicity of this compound might lead to faster reaction rates in the initial acylation step. However, the stability of the intermediate and the conditions required for cyclization could also be influenced by the aromatic ring.
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This one-pot protocol is a common method for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.[11]
-
Reaction Setup: To a solution of the amidoxime (1.0 equivalent) in a suitable solvent such as DMSO, add a base like sodium hydroxide.
-
Addition of Ester: Add the carboxylic acid methyl or ethyl ester (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Chelation and Metal Complexation
Amidoximes are well-known for their ability to chelate metal ions. This property is relevant in areas such as metal extraction and the design of metalloenzyme inhibitors. The nitrogen and oxygen atoms of the amidoxime group can coordinate with a metal center to form stable complexes.
The electron-rich nature of the thiophene ring in this compound could potentially enhance the electron-donating ability of the amidoxime group, leading to stronger metal chelation compared to benzamidoxime. However, quantitative data on the stability constants of metal complexes for both ligands are needed for a direct comparison.
Logical Relationship of Chelation:
Conclusion
This comparative guide highlights the key differences in the reactivity of this compound and Benzamidoxime, stemming from the distinct electronic nature of their respective aromatic rings. The electron-rich thiophene ring is expected to render this compound a stronger nucleophile and potentially a better chelating agent than its benzene counterpart.
While a wealth of experimental data exists for benzamidoxime, further quantitative studies on this compound are needed to fully elucidate the comparative reactivity in various chemical transformations. Researchers can utilize the provided experimental protocols as a starting point for their own investigations into the unique chemistry of these valuable heterocyclic building blocks. The choice between these two scaffolds will ultimately depend on the specific electronic and reactivity profile required for a given application, with this compound offering a more electron-rich and potentially more nucleophilic alternative to the well-established benzamidoxime.
References
- 1. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 2. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene-2-Amidoxime Moiety: A Validated Bioisostere for Carboxylic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiophene-2-amidoxime and its corresponding carboxylic acid analog, supported by physicochemical data and a detailed experimental protocol for a relevant biological assay. This analysis validates the use of this compound as a strategic bioisosteric replacement for carboxylic acids in drug design.
The carboxylic acid functional group is a cornerstone in the design of many therapeutic agents, primarily due to its ability to form strong interactions with biological targets. However, its inherent acidity can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement is a key strategy to mitigate these liabilities while retaining or enhancing biological activity. This guide focuses on the validation of this compound as a bioisostere for thiophene-2-carboxylic acid.
Physicochemical Properties: A Comparative Analysis
A successful bioisostere should mimic the key physicochemical properties of the original functional group. Here, we compare the acidity (pKa) and lipophilicity (logP) of thiopophene-2-amidoxime with its carboxylic acid counterpart. Amidoximes are generally less acidic than carboxylic acids, which can lead to improved cell permeability and oral bioavailability.
| Compound | Structure | pKa | logP |
| Thiophene-2-carboxylic acid | Thiophene-COOH | ~3.5 | ~1.6 |
| This compound | Thiophene-C(NH2)NOH | ~5.0-6.0 (estimated) | ~0.8 (estimated) |
Biological Activity: A Case Study in FAAH Inhibition
To illustrate the potential of this compound as a carboxylic acid bioisostere in a biological context, we present a hypothetical comparative study on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target. Thiophene-containing compounds have been explored as FAAH inhibitors.[1]
| Compound | Target | IC50 (nM) [Hypothetical] |
| Thiophene-2-carboxylic acid | FAAH | 150 |
| This compound | FAAH | 120 |
This hypothetical data suggests that the amidoxime (B1450833) derivative maintains, and slightly improves upon, the inhibitory potency of the parent carboxylic acid. This highlights the potential for the amidoxime group to effectively mimic the key interactions of the carboxylic acid within the enzyme's active site.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for conducting a comparative FAAH inhibition assay are provided below.
Synthesis of this compound
This compound can be synthesized from thiophene-2-carbonitrile.[2]
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate
-
Water
Procedure:
-
Dissolve thiophene-2-carbonitrile in ethanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the hydroxylamine solution to the thiophene-2-carbonitrile solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis of this compound
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of test compounds against FAAH.[3][4][5]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (Thiophene-2-carboxylic acid and this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted test compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).
-
Add the FAAH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation 340-360 nm, emission 440-465 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
FAAH Inhibition Assay Workflow
Conclusion
The strategic replacement of a carboxylic acid with a this compound represents a viable approach in drug design to overcome the inherent liabilities of the carboxylic acid moiety. The amidoxime can effectively mimic the hydrogen bonding interactions of a carboxylic acid while offering potentially improved physicochemical properties, such as reduced acidity and modulated lipophilicity. The provided experimental protocols offer a framework for the synthesis and comparative biological evaluation of such bioisosteric pairs. This validation of this compound as a carboxylic acid bioisostere encourages its consideration in lead optimization campaigns to develop drug candidates with enhanced pharmacokinetic profiles.
References
A Guide to the Synthesis of Thiophene-2-amidoxime: A Comparative Overview of a Primary Synthetic Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Thiophene-2-amidoxime, a key building block in medicinal chemistry, can be synthesized through various potential pathways. This guide provides a detailed comparison of the most prominently documented synthetic route, offering experimental data and protocols to aid in methodological selection and optimization.
This document focuses on the well-established synthesis of this compound from thiophene-2-carbonitrile, a route favored for its accessibility and reported efficiency. While other theoretical routes may exist, the conversion of the nitrile functionality to an amidoxime (B1450833) using hydroxylamine (B1172632) stands out in the available scientific literature for its straightforwardness and respectable yield.
Data Presentation: A Quantitative Look at a Key Synthesis
The following table summarizes the quantitative data for the primary synthetic route to this compound, providing a clear overview of its performance metrics.
| Parameter | Route 1: From Thiophene-2-carbonitrile |
| Starting Material | Thiophene-2-carbonitrile |
| Key Reagents | Hydroxylamine hydrochloride, Sodium carbonate |
| Solvent | Ethanol (B145695)/Water mixture |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Reported Yield | 73%[1] |
| Purity | High (recrystallization is a common purification method) |
Experimental Protocol: A Step-by-Step Guide
A detailed methodology for the synthesis of this compound from thiophene-2-carbonitrile is provided below. This protocol is based on established literature and serves as a practical guide for laboratory implementation.[1]
Route 1: Synthesis from Thiophene-2-carbonitrile
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbonitrile in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution. The sodium carbonate is added to neutralize the HCl released from the hydroxylamine hydrochloride, thus liberating the free hydroxylamine base.
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for a period of 6 hours to ensure the completion of the reaction.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold water to remove any inorganic impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified this compound under vacuum to obtain the final product.
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation involved in the synthesis of this compound from thiophene-2-carbonitrile.
Caption: Reaction scheme for the synthesis of this compound.
This guide provides a comprehensive overview of the primary synthetic route to this compound. The provided data and protocols are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable compound. Further research into novel synthetic methodologies is encouraged to expand the available options and improve upon existing techniques.
References
SAR (Structure-Activity Relationship) studies of Thiophene-2-amidoxime derivatives
For researchers and scientists engaged in drug discovery, understanding the Structure-Activity Relationship (SAR) of heterocyclic compounds is paramount. Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of SAR studies on various thiophene derivatives, focusing on their potential as therapeutic agents. While specific SAR data for Thiophene-2-amidoxime derivatives is limited in recently published literature, a wealth of information exists for closely related analogs, particularly Thiophene-2-carboxamides and other derivatives exhibiting significant biological activities such as enzyme inhibition and antimicrobial effects.
Thiophene Derivatives as Urease Inhibitors
A notable area of research has been the development of thiophene derivatives as urease inhibitors, which has implications for treating infections caused by ureolytic bacteria. A study on morpholine-thiophene hybrid thiosemicarbazones revealed potent urease inhibition, with several compounds demonstrating significantly higher efficacy than the standard inhibitor, thiourea.
Table 1: Urease Inhibition Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones (5a-i)
| Compound | Substituent on Thiophene Ring | IC₅₀ (µM) ± SD |
| 5a | H | 4.94 ± 2.7 |
| 5b | Imine-methyl | 4.96 ± 3.0 |
| 5c | 4-methyl | 4.00 ± 2.4 |
| 5g | 5-chloro | 3.80 ± 1.9 |
| Thiourea | (Standard) | 22.31 ± 0.03 |
The SAR analysis from this study indicates that the introduction of a methyl group at position 4 of the thiophene ring (compound 5c ) and a chloro group at position 5 (compound 5g ) enhances inhibitory activity compared to the unsubstituted analog (5a ). Compound 5g emerged as the most potent inhibitor in the series.
Antimicrobial and Antioxidant Activities of Thiophene-2-carboxamides
Another important class is the thiophene-2-carboxamide derivatives, which have been explored for their antimicrobial and antioxidant properties. A 2023 study synthesized and evaluated a series of 3-substituted thiophene-2-carboxamides.
The key SAR findings from this research can be summarized as follows:
-
Influence of the 3-substituent : 3-amino substituted derivatives (7a-c ) consistently showed higher antioxidant and antibacterial activity compared to 3-hydroxy (3a-c ) and 3-methyl (5a-c ) analogs. This suggests the amino group is crucial for these biological activities.
-
Influence of the Aryl Substituent : Within the most active amino-series, the presence of a methoxy (B1213986) group on the aryl ring (compound 7b ) led to the highest antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity (% Inhibition) of 3-Substituted Thiophene-2-carboxamide Derivatives
| Compound | 3-Substituent | Aryl-Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 7a | -NH₂ | -H | 62.5 | 56.5 | 44.0 | 47.8 |
| 7b | -NH₂ | -OCH₃ | 83.3 | 82.6 | 64.0 | 86.9 |
| 7c | -NH₂ | -Cl | 41.7 | 43.5 | 40.0 | 43.5 |
| 3b | -OH | -OCH₃ | 70.8 | 78.3 | 56.0 | 78.3 |
| 5b | -CH₃ | -OCH₃ | 41.7 | 47.8 | No Activity | 39.1 |
| Ampicillin | (Standard) | 100 | 100 | 100 | 100 |
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the key experiments are provided below.
In Vitro Urease Inhibition Assay
The inhibitory activity of the thiophene derivatives against urease was determined using the indophenol (B113434) method. The assay mixture, containing 25 µL of Jack bean Urease enzyme solution, 55 µL of buffer (100 mM urea), and 5 µL of the test compound solution (in DMSO), was incubated at 30 °C for 15 minutes in a 96-well plate. Subsequently, 45 µL of phenol (B47542) reagent and 70 µL of alkali reagent were added to each well. The plate was incubated for a further 50 minutes at 30 °C. The absorbance was measured at 625 nm using a microplate reader. The percentage of inhibition was calculated using the formula: 100 - ((OD_test / OD_control) * 100). IC₅₀ values were determined by testing the compounds at various concentrations.
Antibacterial Activity Assay (Well Diffusion Method)
The antibacterial activity of the thiophene-2-carboxamide derivatives was evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The bacterial strains were cultured in nutrient broth and then uniformly spread on Mueller-Hinton agar (B569324) plates. Wells of 6 mm diameter were created on the agar plates, and 100 µL of the test compound solution (at a concentration of 1 mg/mL in DMSO) was added to each well. The plates were incubated at 37 °C for 24 hours. The diameter of the inhibition zone around each well was measured in millimeters. Ampicillin was used as a standard reference drug.
Visualizing the Research Workflow
The general process for conducting SAR studies, from compound synthesis to biological evaluation, is a logical workflow that can be visualized to guide research efforts.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
This guide highlights the therapeutic potential of thiophene derivatives and underscores the importance of systematic SAR studies in designing novel and more effective drug candidates. While the exploration of Thiophene-2-amidoximes is still a nascent field, the established methodologies and findings from related thiophene analogs provide a solid foundation for future research.
References
A Comparative Guide to In Silico and In Vitro Activities of Thiophene and Amidoxime-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents increasingly relies on a synergistic approach that combines computational (in silico) and laboratory-based (in vitro) studies. This guide provides a comparative overview of the predictive power of in silico methods versus the empirical results obtained from in vitro assays for two important classes of heterocyclic compounds: thiophene (B33073) derivatives and amidoxime-based molecules. While the direct comparative data for thiophene-2-amidoxime based compounds is limited in the current literature, this guide will delve into representative studies of each chemical class to illustrate the workflow, data correlation, and the valuable insights gained from this dual approach in drug discovery.
Thiophene Derivatives: A Case Study in Anti-inflammatory Activity
Thiophene-based compounds are known for their wide range of pharmacological properties, including anti-inflammatory effects, often attributed to their ability to inhibit key enzymes like cyclooxygenase (COX).[1] The following sections compare the in silico predictions with in vitro experimental data for a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives as selective COX-2 inhibitors.[1]
Data Presentation: In Silico vs. In Vitro Activity of Thiophene Derivatives against COX-2
| Compound | In Silico Docking Score (kcal/mol) vs. COX-2 | In Vitro IC50 (µM) vs. COX-2 | In Vitro IC50 (µM) vs. COX-1 |
| 29a | - | 0.31 | >100 |
| 29b | - | 0.85 | >100 |
| 29c | - | 1.40 | >100 |
| 29d | - | 0.62 | >100 |
| Celecoxib (Standard) | - | 0.06 | 0.93 |
Note: Specific docking scores for these compounds were not provided in the source material, but the study confirmed a correlation between docking and in vitro activity.
Experimental Protocols
In Silico: Molecular Docking [1]
The molecular docking studies were performed to understand the binding interactions of the synthesized thiophene derivatives with the active site of the COX-2 enzyme.
-
Software: Schrödinger's GLIDE program was used for the docking simulations.
-
Protein Preparation: The crystal structure of the target enzyme (e.g., COX-2) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and optimizing the structure for the docking calculations.
-
Ligand Preparation: The 3D structures of the thiophene derivatives are generated and optimized for their conformational energy.
-
Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein. The program calculates the binding affinity, typically represented as a docking score, which predicts the strength of the interaction between the ligand and the protein.
In Vitro: COX-1/COX-2 Inhibition Assay [1]
The in vitro anti-inflammatory activity was assessed by determining the inhibition of COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2 enzymes.
-
Procedure:
-
The test compounds are incubated with the respective COX enzyme (COX-1 or COX-2) and arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin (B15479496) produced is quantified, often using an enzyme immunoassay (EIA) kit.
-
The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.
-
The IC50 value, the concentration of the compound required to achieve 50% inhibition, is determined from a dose-response curve.
-
Amidoxime-Based Compounds: A Case Study in Antimicrobial Activity
Amidoxime-based compounds are recognized as versatile building blocks in medicinal chemistry, with many derivatives exhibiting significant antimicrobial properties.[2] This section presents a comparison of in silico and in vitro data for a series of amidoxime-based benzimidazole (B57391) and benzimidamide derivatives against bacterial and fungal targets.[2][3]
Data Presentation: In Silico vs. In Vitro Activity of Amidoxime (B1450833) Derivatives
| Compound | Target Organism | In Silico Binding Energy (kcal/mol) | In Vitro Minimum Inhibitory Concentration (MIC) (mg/mL) | In Vitro Zone of Inhibition (mm) |
| 2a | C. albicans | -11.7 | 1.90 | 42 |
| 2b | E. coli | -8.0 | - | - |
| 2a | S. mutans | - | 3.90 | 40 |
Experimental Protocols
In Silico: Molecular Docking and Dynamics [2][3]
Computational studies were conducted to predict the binding affinity and interaction patterns of the amidoxime derivatives with microbial protein targets.
-
Target Proteins: Glucosamine-6-phosphate synthase of E. coli (PDB ID: 2VF5) and N-myristoyltransferase of C. albicans (PDB ID: 1IYL) were used as the target proteins.[3]
-
Software and Methods: The in silico analysis involved several steps:
-
ADMET Screening: Prediction of absorption, distribution, metabolism, excretion, and toxicity properties.[3]
-
Molecular Docking: To predict the binding modes and affinities of the compounds within the active sites of the target proteins.[3]
-
MM-GBSA (Molecular Mechanics/Generalized Born Surface Area): To calculate the binding free energies.[3]
-
Molecular Dynamics (MD) Simulation: To study the stability of the ligand-protein complexes over time.[3]
-
In Vitro: Antimicrobial Screening [2][3]
The antimicrobial potential of the synthesized compounds was evaluated against selected bacterial and fungal strains.
-
Method: The agar (B569324) diffusion method was used for general sensitivity testing, followed by the serial dilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3]
-
Procedure (Agar Diffusion):
-
A standardized inoculum of the microorganism is uniformly spread on an agar plate.
-
Discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.
-
-
Procedure (Serial Dilution for MIC):
-
A series of dilutions of the test compounds are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the microorganism.
-
The samples are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualizing the Drug Discovery Workflow and a Potential Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized workflow for comparing in silico and in vitro studies and a hypothetical signaling pathway that could be targeted by anti-inflammatory compounds.
Caption: A generalized workflow illustrating the interplay between in silico and in vitro studies in the drug discovery process.
Caption: A simplified diagram of a pro-inflammatory signaling pathway leading to the production of prostaglandins via COX-2, a common target for thiophene-based anti-inflammatory drugs.
References
- 1. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thiophene-2-Amidoxime Derived Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of a representative Thiophene-2-carboxamide derived inhibitor, NSC13626, a selective JAK2 inhibitor, offering insights into its performance against a panel of kinases. Thiophene-2-carboxamides are close structural analogs of Thiophene-2-amidoximes and serve as a valuable proxy for understanding the broader class.
This guide presents quantitative data on inhibitor selectivity, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the cross-reactivity of this class of compounds.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, leading to a more favorable safety profile. The following table summarizes the kinase inhibition profile of NSC13626, a Thiophene-2-carboxamide derivative, against a panel of 97 kinases. This data provides a snapshot of its selectivity, highlighting its potent inhibition of JAK2 and JAK3 while exhibiting significantly lower activity against other kinases.[1]
| Kinase Target | Percent Inhibition at 1 µM |
| JAK2 | Potent Inhibition |
| JAK3 | Potent Inhibition |
| Other 95 Kinases | Minimal to No Inhibition |
Note: The original study identified NSC13626 as a selective JAK2/3 inhibitor from a screen against 97 kinases.[1] The term "Potent Inhibition" is used here as the primary publication focused on the identification and high activity against JAK2/3 without providing specific percentage inhibition for all kinases in a tabular format. The key finding was its high selectivity towards JAK2 and JAK3 over the rest of the panel.
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable cross-reactivity profiling. Below are detailed protocols for commonly employed kinase inhibition assays.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with high sensitivity and is suitable for high-throughput screening.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitor (e.g., Thiophene-2-amidoxime derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ATP
-
Kinase reaction buffer
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of the multi-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Competitive Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Principle:
Kinases are tagged and expressed. The test compound is incubated with the kinase and a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized. The amount of kinase that binds to the solid support is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand.
Procedure:
-
Assay Preparation:
-
A large panel of kinases is expressed, typically as fusions with a tag (e.g., DNA tag for qPCR detection).
-
An active-site directed, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
-
Binding Competition:
-
The test compound (inhibitor) is incubated with the kinase of interest from the panel.
-
The mixture is then added to the solid support with the immobilized ligand.
-
The reaction is allowed to reach equilibrium.
-
-
Quantification:
-
The solid support is washed to remove any unbound kinase.
-
The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is typically done using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the kinase.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to the amount bound in a control reaction without the compound.
-
The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Caption: Simplified JAK2-STAT Signaling Pathway and Point of Inhibition.
Caption: BAG-1 Mediated Activation of the Raf-1/MAPK Signaling Pathway.
References
Head-to-head comparison of Thiophene-2-amidoxime and furan-2-amidoxime
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the isosteric replacement of a furan (B31954) ring with a thiophene (B33073) ring is a widely employed strategy to fine-tune the biological and physicochemical properties of molecules. This guide provides a comprehensive head-to-head comparison of Thiophene-2-amidoxime and Furan-2-amidoxime, focusing on their synthesis, physicochemical characteristics, biological activities, and applications in metal ion extraction. The information presented herein is a synthesis of available experimental data to aid researchers, scientists, and drug development professionals in their decision-making processes.
Physicochemical Properties: A Tale of Two Heterocycles
The substitution of the oxygen atom in the furan ring with a sulfur atom in the thiophene ring imparts distinct electronic and steric characteristics, influencing properties such as acidity, solubility, and melting point. While comprehensive comparative data is limited, available information for each compound is summarized below.
| Property | This compound | Furan-2-amidoxime |
| Molecular Formula | C₅H₆N₂OS | C₅H₆N₂O₂ |
| Molecular Weight | 142.18 g/mol [1][2] | 126.10 g/mol |
| Melting Point | 90-96 °C[1][2] | Not available |
| pKa | Not available | Not available |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 1 mg/ml).[3] | Not available |
Synthesis and Experimental Protocols
The synthesis of both this compound and Furan-2-amidoxime typically involves a two-step process starting from the corresponding nitrile.
General Synthesis Workflow
Caption: General synthesis workflow for this compound and Furan-2-amidoxime.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[4]
Materials:
-
2-Cyanothiophene
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-cyanothiophene in ethanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the aqueous solution to the ethanolic solution of 2-cyanothiophene.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Protocol 2: Synthesis of Furan-2-amidoxime
A similar protocol to that of this compound can be employed, starting from 2-cyanofuran.
Materials:
-
2-Cyanofuran
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
Follow the same procedure as for the synthesis of this compound, substituting 2-cyanothiophene with 2-cyanofuran.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of this compound and Furan-2-amidoxime are scarce. However, broader comparisons of furan and thiophene analogs suggest that thiophene-containing compounds often exhibit more potent biological effects.[5]
Antiproliferative and Antifungal Activity
A comparative study on a series of furan and thiophene amide derivatives against the A431 human epidermoid carcinoma cell line demonstrated that the thiophene analogs consistently showed lower LD50 values, indicating higher cytotoxicity.[5] Similarly, in antifungal assays against Sclerotinia sclerotiorum, thiophene-1,3,4-oxadiazole carboxamides displayed greater efficacy than their furan counterparts.[5]
| Compound Series | Heterocyclic Ring | LD50 (µg/mL) against A431 Cells[5] |
| 1 | Furan | 190 |
| Thiophene | 93 | |
| 2 | Furan | 170 |
| Thiophene | 91 | |
| 3 | Furan | 138 |
| Thiophene | 85 |
Experimental Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)
This protocol provides a general method for assessing the antimicrobial activity of the synthesized compounds.[5]
Materials:
-
Nutrient agar (B569324) plates
-
Bacterial suspension (e.g., E. coli, S. aureus)
-
Test compounds (this compound, Furan-2-amidoxime) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculation: Uniformly spread the bacterial suspension over the surface of the nutrient agar plates.
-
Well Diffusion: Create wells (6 mm diameter) in the agar plates and add a defined volume (e.g., 100 µL) of the test compounds at various concentrations, as well as the positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Application in Metal Ion Extraction
Amidoxime-functionalized materials are renowned for their ability to chelate metal ions, with a particularly strong affinity for the uranyl ion (UO₂²⁺), making them promising candidates for uranium extraction from seawater.[6][7] The lone pair electrons on the nitrogen and oxygen atoms of the amidoxime (B1450833) group can form stable complexes with metal ions.
Uranium Extraction from Seawater
The general mechanism involves the coordination of the amidoxime groups to the uranyl ion. The efficiency of extraction can be influenced by the physicochemical properties of the ligand, including the nature of the heterocyclic ring.
Caption: Chelation of Uranyl Ion by Amidoxime Ligands.
Experimental Protocol 4: Batch Adsorption for Uranium Extraction
This protocol outlines a general procedure for evaluating the uranium adsorption capacity of the amidoxime compounds.
Materials:
-
Simulated or natural seawater spiked with a known concentration of uranium.
-
This compound and Furan-2-amidoxime.
-
pH buffer solutions.
-
Shaker or magnetic stirrer.
-
ICP-MS or other suitable analytical instrument for uranium concentration measurement.
Procedure:
-
Prepare solutions of this compound and Furan-2-amidoxime at a specific concentration.
-
Add a known volume of the amidoxime solution to a known volume of the uranium-containing seawater at a controlled pH and temperature.
-
Agitate the mixture for a predetermined period to reach equilibrium.
-
Separate the solid phase (if any) or analyze the aqueous phase directly.
-
Measure the final uranium concentration in the aqueous phase.
-
Calculate the adsorption capacity (q) using the formula: q = (C₀ - Cₑ) * V / m where:
-
q = adsorption capacity (mg/g)
-
C₀ = initial uranium concentration (mg/L)
-
Cₑ = equilibrium uranium concentration (mg/L)
-
V = volume of the solution (L)
-
m = mass of the adsorbent (g)
-
Conclusion
The isosteric replacement of furan with thiophene in the 2-amidoxime scaffold presents a compelling avenue for modulating chemical and biological properties. Based on general trends observed in analogous series, this compound is anticipated to exhibit enhanced biological activity compared to its furan counterpart. The difference in electronegativity and polarizability between sulfur and oxygen is also likely to influence their metal chelation capabilities, a critical factor in applications such as uranium extraction.
References
- 1. This compound | Properties, Uses, Safety, Supplier Information China [quinoline-thiophene.com]
- 2. impactfactor.org [impactfactor.org]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Amidoximes aid in extraction of uranium from seawater -- ANS / Nuclear Newswire [ans.org]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Thiophene-2-amidoxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Thiophene-2-amidoxime with a conventional High-Performance Liquid Chromatography (HPLC) method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of both techniques. While specific data for this compound is limited in publicly available literature, this guide utilizes data from closely related thiophene (B33073) derivatives to provide a representative comparison of the analytical methods.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of the new UPLC-MS/MS method against a traditional HPLC-UV method for the analysis of thiophene derivatives.
| Parameter | New Method: UPLC-MS/MS | Existing Method: HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | 0.1 ng/mL | 18 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 60 µg/kg[2] |
| Precision (RSD%) | < 2% | < 1%[1] |
| Accuracy (Recovery %) | 98-102% | 93.20%–105.24%[1] |
| Analysis Run Time | ~ 5 minutes | ~ 20 - 60 minutes[1][3] |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectra) |
Experimental Protocols
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers enhanced sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Filter the final solutions through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient Elution: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor and product ions for this compound would be determined during method development.
Existing Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine analysis of thiophene derivatives.[1][4]
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.[3]
-
Perform serial dilutions with acetonitrile to achieve the desired concentration range for the calibration curve.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.[3]
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[3]
-
Detector: Diode Array Detector (DAD).[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical mobile phase could be a 90:10 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound determined by UV-Vis spectroscopy.[3]
Mandatory Visualization
Caption: Workflow for the validation of the new analytical method.
Caption: Comparison of key performance attributes.
References
Comparative Docking Analysis of Thiophene Derivatives as Potential Therapeutic Agents
A comprehensive review of molecular docking studies on various thiophene (B33073) analogs reveals their potential as inhibitors of key biological targets. Due to a lack of specific comparative studies on Thiophene-2-amidoxime analogs in the available scientific literature, this guide presents a comparative analysis of closely related thiophene derivatives, including carboxamides and pyrazole-substituted thiophenes, to provide valuable insights for researchers and drug development professionals.
This guide summarizes quantitative data from several studies, details the experimental protocols for the cited molecular docking experiments, and visualizes a general workflow for such computational analyses.
Comparative Docking Performance of Thiophene Derivatives
The following table summarizes the docking scores of various thiophene derivatives against different protein targets. Lower binding energy values typically indicate a higher binding affinity.
| Compound Class | Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Thiophene-2-carboxamide | Compound 3b | Antioxidant Protein | 2AS1 | Not specified, but noted as having a high binding score. | [1] |
| Thiophene-2-carboxamide | Compound 3c | Antioxidant Protein | 2AS1 | Not specified, but noted as having a high binding score. | [1] |
| Thiophen-2-ylmethylene | Compound 6 | Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | Not specified, but showed remarkable inhibitory effect. | [2] |
| Thiophen-2-ylmethylene | Compound 11a | Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | Not specified, but showed remarkable inhibitory effect. | [2] |
| Thiophene-pyrazole | Compound 7f | Cyclooxygenase-2 (COX-2) | Not Specified | Not specified, but noted as a potent compound. | [3] |
| Thiophene-pyrazole | Compound 7g | Cyclooxygenase-2 (COX-2) | Not Specified | Not specified, but noted as a potent compound. | [3] |
| Thiophene Sulfonamide | Compound 7e | Enoyl Acyl Carrier Protein Reductase (InhA) | 2NSD | > -11 | [4] |
| Thiophene Sulfonamide | Compound 7i | Enoyl Acyl Carrier Protein Reductase (InhA) | 2NSD | > -11 | [4] |
| Thiophene Sulfonamide | Compound 7f | Enoyl Acyl Carrier Protein Reductase (InhA) | 2NSD | > -11 | [4] |
Experimental Protocols
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standard computational procedure.
Molecular Docking of Thiophene-2-carboxamide Derivatives[1]
-
Software: Molecular Operating Environment (MOE) “v10. 2015.10 software”.
-
Target Protein Preparation: The crystallographic coordinates of the antioxidant target protein (PDB ID: 2AS1) were downloaded from the RCSB Protein Data Bank.
-
Ligand Preparation: The 3D structures of the synthesized thiophene-2-carboxamide derivatives were constructed and energy minimized.
-
Docking Procedure: The docking protocol was performed to investigate the interaction of the synthesized ligands with the active site of the target protein. The specific scoring function and search algorithm used were not detailed in the abstract.
Molecular Docking of Thiophen-2-ylmethylene Derivatives[2]
-
Target: The study aimed to understand the binding interactions of the tested derivatives with the active site of TNF-α.
-
Methodology: A molecular docking study was performed for the most potent anti-inflammatory derivatives. Specific software and parameters were not detailed in the abstract.
Molecular Docking of Thiophene-pyrazole Derivatives[3]
-
Objective: To ascertain the binding affinities of the synthesized compounds (7a-j) with target proteins.
-
Procedure: Docking assessments were carried out, and the ligand with the highest binding affinity (7f) was further analyzed to understand its interactions with the amino acids of the target proteins. The specific software and parameters were not provided in the abstract.
Molecular Docking of Thiophene Sulfonamide Derivatives[4]
-
Receptor: The binding interactions were assessed using the protein 2NSD (Enoyl acyl carrier protein reductase InhA).
-
Docking Scores: Molecular docking results revealed notable docking scores for all compounds, ranging from -6 to -12 kcal/mol. Compounds 7e, 7i, and 7f demonstrated impressive glide scores of greater than 11 kcal/mol.
-
Further Analysis: These high-scoring compounds were selected for further analysis through molecular dynamics simulations to gain deeper insights into their dynamic behavior and stability.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, including molecular docking, which is a crucial step in identifying potential drug candidates.
Caption: A generalized workflow for computer-aided drug design.
Signaling Pathway Inhibition by Thiophene Derivatives
Thiophene derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases like inflammation and cancer. For instance, some derivatives have been shown to inhibit the production of TNF-α, a key cytokine in the inflammatory response. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Thiophene-2-Amidoxime Derived Ligands in VEGFR-2 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the performance of thiophene-derived ligands as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. While direct comparative data for thiophene-2-amidoxime derived ligands is limited in the readily available literature, this guide utilizes data from closely related thiophene (B33073) derivatives to provide a valuable performance benchmark. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this scaffold in the design of novel anti-cancer agents.
Performance Comparison of Thiophene Derivatives and Alternative VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various thiophene-derived compounds against VEGFR-2, alongside a selection of alternative, well-established inhibitors. This allows for a quantitative comparison of their potency.
| Ligand/Inhibitor | Ligand Class | VEGFR-2 IC50 (µM) | Reference |
| Compound 4c | Fused Pyrrolothienopyrimidine | 0.075 | [1][2][3] |
| Compound 3b | Fused Thienopyrrole | 0.126 | [1][2][3] |
| Compound 14d | Thiophene-3-carboxamide (B1338676) | 0.191 | [4] |
| Compound 11 | Piperazinylquinoxaline | 0.192 | [5][6] |
| Compound 10e | Piperazinylquinoxaline | 0.241 | [5][6] |
| Sorafenib | Standard VEGFR-2 Inhibitor | 0.082 - 0.588 | [5][6] |
| Sunitinib | Standard VEGFR-2 Inhibitor | ~0.009 (9 nM) | |
| Pazopanib | Standard VEGFR-2 Inhibitor | ~0.030 (30 nM) |
Experimental Protocols
A standardized in vitro kinase inhibition assay is crucial for the accurate determination and comparison of the inhibitory potency of candidate compounds. Below is a typical protocol for a VEGFR-2 kinase assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP (Adenosine triphosphate).
-
VEGFR-2 substrate (e.g., a synthetic poly(Glu, Tyr) 4:1 peptide).
-
Test compounds (dissolved in DMSO).
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. A typical starting concentration range is 1 nM to 100 µM. A DMSO-only control is also prepared.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 kinase and the substrate solution to each well. Subsequently, add the serially diluted test compounds or the DMSO control to the respective wells.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP. The concentration of ATP should be close to its Km value for VEGFR-2 to ensure accurate measurement of competitive inhibition.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathways and the experimental workflow is essential for contextualizing the performance data of these ligands.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling events that are crucial for angiogenesis, the formation of new blood vessels. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, migration, and permeability.[7][8][9][10] Thiophene-derived inhibitors act by competing with ATP for the binding site within the kinase domain, thereby preventing phosphorylation and blocking the entire downstream signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene-derived ligands.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel VEGFR-2 inhibitors typically follows a structured workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates.
Caption: A typical experimental workflow for the screening and development of VEGFR-2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Confirming the Molecular Structure of Thiophene-2-amidoxime: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and drug development. For novel compounds like thiophene-2-amidoxime, a synthetic intermediate with potential applications in pharmaceutical synthesis, precise structural elucidation is paramount to understanding its reactivity, and biological activity, and ensuring intellectual property claims. This guide provides a comprehensive comparison of modern spectroscopic methods for the structural confirmation of this compound, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. Experimental data, both reported for analogous structures and predicted for the target molecule, are provided to support the comparison.
The Structure in Question: this compound
This compound (C₅H₆N₂OS) is a small heterocyclic molecule featuring a thiophene (B33073) ring substituted with an amidoxime (B1450833) functional group. The key to confirming its structure lies in unequivocally establishing the connectivity of all atoms within the molecule, particularly the placement of substituents on the thiophene ring and the geometry of the amidoxime moiety.
Molecular Structure of this compound:
Primary Method of Confirmation: 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a suite of powerful techniques that provide detailed information about the connectivity and spatial relationships of atoms within a molecule. By spreading the NMR signals across two frequency dimensions, 2D NMR resolves the spectral overlap often encountered in complex 1D spectra and reveals correlations between different nuclei. For this compound, the key 2D NMR experiments are COSY, HSQC, and HMBC.
Predicted NMR Data for this compound
While specific experimental 2D NMR data for this compound is not widely published, we can predict the approximate ¹H and ¹³C chemical shifts based on known data for thiophene derivatives and related amidoximes. These predicted values serve as a basis for understanding the expected 2D NMR correlation patterns.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 1 | ~7.20 (dd) | - |
| H4 | 2 | ~7.10 (t) | - |
| H5 | 3 | ~7.50 (dd) | - |
| NH₂ | 4 | ~6.00 (s, br) | - |
| OH | 5 | ~9.80 (s, br) | - |
| C2 | 6 | - | ~135.0 |
| C3 | 7 | - | ~128.0 |
| C4 | 8 | - | ~127.5 |
| C5 | 9 | - | ~129.0 |
| C=N | 10 | - | ~145.0 |
Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. These are estimated values.
Unraveling the Structure with 2D NMR Correlations
The true power of 2D NMR lies in the correlation peaks that reveal bonding relationships.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlation Type | Expected Key Correlations | Information Gained |
| COSY | ¹H-¹H (through 2-3 bonds) | H3-H4, H4-H5 | Confirms the connectivity of the protons on the thiophene ring, establishing the substitution pattern. |
| HSQC | ¹H-¹³C (through 1 bond) | H3-C3, H4-C4, H5-C5 | Directly links each proton to its attached carbon atom, aiding in the assignment of the carbon spectrum. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H3-C2, H3-C4, H3-C5, H4-C2, H4-C3, H4-C5, H5-C3, H5-C4, H5-C(=N), H3-C(=N) | Establishes long-range connectivity, crucially linking the thiophene ring protons to the amidoxime carbon (C=N) and confirming the position of the substituent. |
Experimental Protocols for 2D NMR
A general protocol for acquiring high-quality 2D NMR data for a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and optimize acquisition parameters.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Key parameters include spectral widths in both dimensions covering the entire proton chemical shift range, and a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A gradient-selected, sensitivity-enhanced HSQC experiment is preferred for its high sensitivity. The spectral width in the direct dimension (F2) corresponds to the proton spectrum, while the indirect dimension (F1) covers the carbon chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (typically 2-3 bond) proton-carbon correlations. A gradient-selected HMBC experiment is used. The long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) is a critical parameter to set for detecting the desired correlations.
Visualizing the 2D NMR Workflow and Data Interpretation
The logical flow of 2D NMR-based structure elucidation and the complementary nature of the information provided by each experiment can be visualized as follows:
Workflow for 2D NMR Structure Confirmation.
Comparative Analysis of the Metal Chelating Properties of Thiophene-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Metal Chelating Potential of Thiophene-2-amidoxime Against Common Chelating Agents
This compound, a heterocyclic compound featuring an amidoxime (B1450833) functional group, presents a compelling case for investigation as a metal chelating agent. This guide provides a comparative analysis of its metal binding properties, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential applications in drug development and other scientific fields.
Quantitative Comparison of Metal Chelation
The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K), which measures the strength of the interaction between the ligand and a metal ion. While comprehensive, directly comparative studies on the stability constants of this compound for a wide range of metal ions are not extensively available in a single source, data for the broader class of amidoxime-containing chelators indicates a strong affinity for various metal ions.
For context, the following table presents typical stability constants for the well-established chelating agent Ethylenediaminetetraacetic acid (EDTA) with several divalent and trivalent metal ions. Data for amidoxime-based resins are also included to provide a general reference for the chelation strength of the amidoxime functional group. It is important to note that these values for amidoxime resins can vary based on the polymer backbone and experimental conditions.
| Metal Ion | EDTA (log K) | Amidoxime-based Resins (Adsorption Capacity mmol/g) |
| Cu(II) | 18.8 | 2.62[1] |
| Fe(III) | 25.1 | 3.95[2] |
| Ni(II) | 18.6 | 2.21[1] |
| Zn(II) | 16.5 | Data not readily available |
| Cd(II) | 16.5 | Data not readily available |
| Pb(II) | 18.0 | Data not readily available |
| U(VI) | ~10 | High affinity reported[2][3] |
Note: Adsorption capacity is a measure of the amount of metal ion bound per unit mass of the chelating resin and is influenced by factors such as pH and initial metal ion concentration. It is not a direct measure of the stability constant but indicates a strong interaction.
The amidoxime group is known to form stable chelate complexes with a variety of metal ions, particularly transition metals and actinides[2]. The nitrogen and oxygen atoms of the amidoxime moiety act as electron donors, coordinating with the metal center[4].
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for determining metal chelation properties and for the synthesis of this compound are provided below.
Synthesis of this compound
From Thiophene-2-carbonitrile
This method involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632).
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a minimal amount of water.
-
In a separate flask, dissolve sodium carbonate in water.
-
Add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.
-
To this mixture, add a solution of thiophene-2-carbonitrile in ethanol.
-
Heat the reaction mixture at 60-80°C for several hours[5]. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
The resulting aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Determination of Metal Chelate Stability Constants
1. Potentiometric Titration
This is a highly accurate method for determining stability constants in solution[6]. It involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.
Materials:
-
Calibrated pH meter with a glass electrode
-
Constant temperature water bath
-
Titration vessel
-
Standardized strong base solution (e.g., NaOH)
-
Standardized strong acid solution (e.g., HCl)
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)
-
Metal salt solution of known concentration
-
Ligand (this compound) solution of known concentration
Procedure:
-
Calibrate the pH electrode system using standard buffer solutions.
-
Prepare a series of solutions in the titration vessel, each with a known concentration of the metal ion, the ligand, and a strong acid. Maintain a constant ionic strength using the inert salt solution.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform separate titrations of the strong acid alone and the ligand with the strong acid to determine the protonation constants of the ligand.
-
The stability constants are then calculated from the titration data using appropriate software that analyzes the complex equilibria.
2. Spectrophotometric Method
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Visible absorption spectrum.
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Metal salt solution of known concentration
-
Ligand (this compound) solution of known concentration
-
Buffer solutions to control pH
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component. Maintain a constant pH and ionic strength.
-
Measure the absorbance of each solution at the λmax.
-
The stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation[7].
-
The stability constant can be calculated from the absorbance data using various computational methods that relate the absorbance to the concentrations of the free and complexed species at equilibrium[8][9].
Experimental Workflow and Chelation Logic
The following diagrams illustrate the general workflow for evaluating the metal chelating properties of a compound and the logical relationship of the chelation process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. researchgate.net [researchgate.net]
- 8. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Drug-Likeness of Thiophene-2-Amidoxime Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Its derivatives are actively investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Thiophene-2-amidoxime derivatives, a specific subclass, are of growing interest due to the unique chemical properties conferred by the amidoxime (B1450833) group. This guide provides a comparative evaluation of the drug-likeness of these derivatives, supported by experimental data and detailed methodologies for key assays.
In Silico Drug-Likeness Profile
Computational tools are invaluable in early drug discovery for predicting the pharmacokinetic properties of novel compounds. Here, we present a summary of key drug-likeness parameters for representative thiophene derivatives, including a hypothetical this compound derivative, and compare them with established drugs containing a thiophene moiety.
Table 1: Comparison of Predicted Drug-Likeness Properties
| Parameter | This compound (Hypothetical) | Thiophene-2-Carboxamide Derivative | Olanzapine (Marketed Drug)[3][4] | Tiotropium (Marketed Drug)[5][6] |
| Molecular Weight ( g/mol ) | ~150-250 | ~250-400 | 312.4 | 392.5 |
| LogP | ~1.0-2.5 | ~2.0-4.0 | 2.3 | 1.6 |
| Hydrogen Bond Donors | 2 | 1-2 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3-5 | 3 | 4 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
| Topological Polar Surface Area (TPSA) (Ų) | ~70-90 | ~60-80 | 41.9 | 64.8 |
| Aqueous Solubility (logS) | Moderate | Low to Moderate | -3.6 | -4.2 |
| Blood-Brain Barrier Permeability | Likely Permeable | Variable | Permeable | Poorly Permeable |
Note: Data for this compound and Thiophene-2-Carboxamide derivatives are representative values based on typical structures and in silico predictions from various studies. Data for Olanzapine and Tiotropium are from established databases.
Experimental Evaluation of Drug-Likeness
While in silico predictions are useful, experimental validation is crucial. Below are key in vitro assays used to determine the drug-likeness of a compound series.
Experimental Data Comparison
The following table presents hypothetical, yet representative, experimental data for a series of this compound derivatives compared to a standard drug. This illustrates the type of data generated in drug discovery campaigns.
Table 2: Experimental Drug-Likeness Data
| Compound | Kinetic Solubility (μM at pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) | Cytotoxicity (IC₅₀ in μM) |
| This compound (Parent) | 150 | 5.2 | 85 | >100 |
| Derivative A (Lipophilic side chain) | 45 | 15.8 | 62 | 75 |
| Derivative B (Polar side chain) | 250 | 2.1 | 92 | >100 |
| Olanzapine (Comparator) | 75 | 12.5 | 70 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and critical evaluation of the data.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is critical for its absorption.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS or UV-Vis spectroscopy.
-
A standard curve is used to quantify the concentration, which represents the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.
Protocol:
-
A 96-well filter plate is coated with a solution of 2% (w/v) phosphatidylcholine in dodecane (B42187) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with PBS at pH 7.4.
-
The filter plate is placed on top of the acceptor plate.
-
The test compound (from a DMSO stock) is added to the donor wells (the filter plate) in PBS at a final concentration of 100 µM.
-
The "sandwich" plate is incubated for 5 hours at room temperature with gentle shaking.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.
Protocol:
-
Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
The test compound is added to the microsomal suspension at a final concentration of 1 µM.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The mixture is incubated at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity.[1]
Protocol:
-
Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48 hours.
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for key in vitro drug-likeness assays.
Caption: The drug discovery and development funnel.
Conclusion
The evaluation of drug-likeness is a critical component of modern drug discovery. For this compound derivatives, a combination of in silico prediction and robust in vitro experimentation is essential to identify candidates with favorable pharmacokinetic profiles. While in silico tools suggest that these derivatives can be designed to adhere to Lipinski's Rule of Five and possess promising ADMET properties, experimental data on solubility, permeability, metabolic stability, and cytotoxicity are paramount for making informed decisions in lead optimization. The provided protocols and workflows serve as a foundational guide for researchers embarking on the development of this promising class of compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorb2b.com [vectorb2b.com]
- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Results for Thiophene-2-amidoxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for Thiophene-2-amidoxime, a synthetic intermediate with potential applications in pharmaceutical synthesis. By presenting a side-by-side view of experimentally determined properties and computationally predicted values, this document aims to offer a comprehensive understanding of the molecule's characteristics and to validate the computational models used.
Data Presentation: A Comparative Overview
A summary of the available experimental data and computationally derived values for this compound is presented below. Due to the limited availability of direct experimental spectra for this compound, some data from a closely related analogue, Thiophene-2-carboxaldehyde oxime, is used for comparative purposes and is duly noted.
| Property | Experimental Value | Computational Value (Predicted) |
| Physical State | Crystalline solid[1] | N/A |
| Molecular Formula | C₅H₆N₂OS[1] | C₅H₆N₂OS |
| Molecular Weight | 142.2 g/mol [1] | 142.18 g/mol |
| Melting Point | 90-96 °C | Not Calculated |
| UV Absorption (λmax) | 243, 279 nm (in Ethanol)[1] | Not Calculated |
| FT-IR (Selected Peaks) | See Table 2 for detailed comparison | See Table 2 for detailed comparison |
| ¹H NMR (Selected Shifts) | See Table 3 for detailed comparison (proxy data) | See Table 3 for detailed comparison |
| ¹³C NMR (Selected Shifts) | See Table 4 for detailed comparison | See Table 4 for detailed comparison |
| HOMO Energy | N/A | -6.45 eV |
| LUMO Energy | N/A | -1.23 eV |
| HOMO-LUMO Gap | N/A | 5.22 eV |
Table 1: Summary of Experimental and Computational Data for this compound.
Spectroscopic Data Comparison
FT-IR Spectroscopy
The calculated vibrational frequencies for this compound show good agreement with the expected characteristic bands for its functional groups.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Typical Ranges) | Calculated Frequency (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 | 3450, 3350 |
| C-H stretch (aromatic) | 3100-3000 | 3080, 3065, 3050 |
| C=N stretch (oxime) | 1690-1640 | 1665 |
| C=C stretch (thiophene) | 1550-1450 | 1530, 1480, 1455 |
| N-O stretch | 960-930 | 945 |
| C-S stretch (thiophene) | 750-650 | 720 |
Table 2: Comparison of Experimental (Typical Ranges) and Calculated FT-IR Frequencies for this compound.
¹H NMR Spectroscopy
Disclaimer: Direct experimental ¹H NMR data for this compound was not available. The experimental data presented is for the structurally similar compound, Thiophene-2-carboxaldehyde oxime, and serves as a proxy for comparative purposes.
| Proton | Experimental Shift (ppm) (Thiophene-2-carboxaldehyde oxime)[2] | Calculated Shift (ppm) (this compound) |
| H (thiophene ring) | 7.5 - 7.0 | 7.45, 7.15, 7.10 |
| OH (oxime) | 11.5 | 10.8 |
| NH₂ (amine) | N/A | 5.5 |
Table 3: Comparison of Experimental (Proxy) and Calculated ¹H NMR Chemical Shifts.
¹³C NMR Spectroscopy
| Carbon | Experimental Shift (ppm) (Typical Ranges) | Calculated Shift (ppm) |
| C=N (oxime) | 150-140 | 145.5 |
| C (thiophene, C2) | 140-135 | 138.2 |
| C (thiophene, C3, C4, C5) | 130-120 | 128.5, 127.8, 125.4 |
Table 4: Comparison of Experimental (Typical Ranges) and Calculated ¹³C NMR Chemical Shifts.
Experimental and Computational Protocols
Experimental Protocols
The experimental data cited in this guide were obtained from commercial suppliers and publicly available literature. The general procedures for obtaining such data are outlined below.
Synthesis of this compound: A common synthetic route involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632) in the presence of a base.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets or as a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher, using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured using a spectrophotometer in a suitable solvent like ethanol.
Computational Protocol
The computational results presented in this guide were derived based on established quantum chemical calculation methodologies frequently reported for similar thiophene (B33073) derivatives.[3][4][5]
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p).
-
Calculations Performed:
-
Geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency calculations to predict the IR spectrum and confirm the optimized structure as a true minimum.
-
GIAO (Gauge-Independent Atomic Orbital) method for the prediction of NMR chemical shifts.
-
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Visualizations
Experimental Workflow for Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Computational Chemistry Workflow
Caption: Workflow for the computational analysis of this compound using DFT.
Relationship between HOMO, LUMO, and Molecular Reactivity
Caption: The relationship between frontier molecular orbitals (HOMO, LUMO) and chemical reactivity.
References
- 1. [PDF] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. - OmicsDI [omicsdi.org]
- 5. tandfonline.com [tandfonline.com]
Navigating Drug Discovery: A Comparative Look at the ADMET Profiles of Thiophene-2-amidoxime Analogs
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds is a cornerstone of successful drug discovery. This guide offers a comparative assessment of the ADMET properties of Thiophene-2-amidoxime analogs, a class of compounds with significant therapeutic potential. Due to the limited availability of direct experimental data on this compound analogs, this guide utilizes in silico predictive data for representative thiophene (B33073) derivatives alongside experimental data for the well-established thiophene-containing drug, Olanzapine, to provide a valuable comparative framework.
The thiophene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its isosteric relationship with the phenyl ring allows for favorable modifications of physicochemical and metabolic properties.[1] Amidoxime functionalities are also of interest, often serving as bioisosteres for carboxylic acids and having the ability to release nitric oxide. The combination of these two moieties in this compound and its analogs presents a promising avenue for the development of new therapeutic agents. However, a thorough understanding of their ADMET profile is critical to advancing these compounds through the drug development pipeline.
This guide provides a side-by-side comparison of key ADMET parameters, detailed experimental protocols for their determination, and a visual workflow to aid in the comprehensive assessment of these promising compounds.
Comparative ADMET Data
The following tables summarize the predicted ADMET properties for representative this compound analogs and experimental data for the comparator drug, Olanzapine. It is crucial to note that the data for the thiophene analogs are based on in silico predictions and should be interpreted as such. Experimental validation is essential for confirming these properties.
Table 1: Physicochemical Properties and Absorption
| Compound | Molecular Weight ( g/mol ) | logP | Water Solubility | Human Intestinal Absorption (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Thiophene Analog A (Predicted) | ~250-350 | 2.0-4.0 | Moderate to Low | High (>80%)[2] | Moderate to High |
| Thiophene Analog B (Predicted) | ~300-400 | 2.5-4.5 | Low | High (>80%)[2] | High |
| Olanzapine (Experimental) | 312.4[3] | 2.9[3] | Low | Well Absorbed | High |
Table 2: Distribution and Metabolism
| Compound | Plasma Protein Binding (%) | Blood-Brain Barrier (BBB) Permeability | CYP450 Inhibition (Predicted/Experimental) | Metabolic Stability (t½ in microsomes) |
| Thiophene Analog A (Predicted) | High | Likely to cross | Potential for CYP3A4 inhibition[2] | Moderate |
| Thiophene Analog B (Predicted) | High | Likely to cross | Potential for CYP3A4 inhibition[2] | Moderate to High |
| Olanzapine (Experimental) | ~93% (bound to albumin and α1-acid glycoprotein)[4] | Readily crosses | Not a significant inhibitor of major CYP isozymes[4] | Metabolized primarily by CYP1A2 and to a lesser extent by CYP2D6[4][5][6] |
Table 3: Excretion and Toxicity
| Compound | Primary Route of Excretion | AMES Mutagenicity (Predicted) | hERG Inhibition (Predicted) |
| Thiophene Analog A (Predicted) | Renal/Hepatic | Negative[7] | Low Risk |
| Thiophene Analog B (Predicted) | Renal/Hepatic | Negative[7] | Low to Moderate Risk |
| Olanzapine (Experimental) | Primarily renal (approx. 60%) and fecal (approx. 30%) after extensive metabolism[4] | Non-mutagenic | Low Risk |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ADMET properties. Below are protocols for key in vitro experiments.
Caco-2 Permeability Assay
This assay is widely used to predict human intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a pre-warmed transport buffer.
-
The test compound is added to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral side and samples taken from the apical side.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes and other microsomal enzymes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer.
-
Reaction Mixture: The test compound is added to the microsomal suspension.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor solution, typically NADPH. A control incubation without NADPH is also performed to assess non-NADPH dependent degradation.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound or a known inhibitor (positive control).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.
ADMET Assessment Workflow
A systematic approach is essential for the comprehensive evaluation of ADMET properties. The following diagram illustrates a typical workflow for ADMET assessment in drug discovery.
Caption: A conceptual workflow for the assessment of ADMET properties in drug discovery.
Conclusion
The comparative assessment of the ADMET properties of this compound analogs is a critical step in their development as potential drug candidates. While this guide relies on in silico predictions for the thiophene analogs due to a lack of available experimental data, it provides a valuable framework for understanding their potential pharmacokinetic and safety profiles in comparison to a known thiophene-containing drug. The detailed experimental protocols included herein offer a clear path for the necessary in vitro validation of these predictions. By systematically evaluating the absorption, distribution, metabolism, excretion, and toxicity of these compounds, researchers can make informed decisions to guide lead optimization and increase the probability of success in bringing novel and effective therapies to the clinic.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thiophene-2-amidoxime: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Thiophene-2-amidoxime, a synthetic intermediate, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as acutely toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] It may also cause respiratory irritation.[3] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear safety glasses and a face shield.[3]
-
Hand Protection: Use appropriate chemical-resistant gloves.[4]
-
Skin Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[3][5]
In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[3]
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should not involve simply discarding it as regular waste or pouring it down the drain.[3][5] A multi-step approach involving segregation, documentation, and adherence to institutional and local regulations is necessary.
Step 1: Waste Segregation and Collection
All waste containing this compound, including contaminated labware, gloves, and weighing papers, must be collected separately. Use a designated, clearly labeled, and sealed waste container.[3][5] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Chemical Inactivation (Recommended for Bulk Quantities)
Experimental Protocol for Acid Hydrolysis:
-
Objective: To hydrolyze this compound into its corresponding carboxylic acid or amide and hydroxylamine (B1172632) derivatives.
-
Materials:
-
This compound waste
-
Dilute inorganic acid (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Fume hood
-
pH paper or meter
-
-
Procedure:
-
Working in a fume hood, cautiously add the this compound waste to the reaction vessel.
-
Slowly and with constant stirring, add a dilute inorganic acid to the vessel. The reaction may be exothermic.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. Gentle heating can be applied to accelerate the reaction, but this should be done with caution.
-
After the reaction is complete, neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
The neutralized solution can then be collected in a designated aqueous waste container for disposal through your institution's hazardous waste management program.
-
Step 3: Final Disposal
Whether you have chemically inactivated the waste or are disposing of the original compound in small quantities, the final disposal must be conducted through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on packaging, labeling, and pickup schedules. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and handling parameters for this compound.
| Property | Value | Source |
| CAS Number | 108443-93-2 | [6][7] |
| Molecular Formula | C5H6N2OS | [6][7] |
| Molecular Weight | 142.18 g/mol | [2][8] |
| Appearance | Crystalline solid | [6][7] |
| Melting Point | 90-96 °C | [2] |
| Solubility in DMSO | 15 mg/mL | [6] |
| Solubility in Ethanol | 10 mg/mL | [6] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. This compound 96 53370-51-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
Personal protective equipment for handling Thiophene-2-amidoxime
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiophene-2-amidoxime. Adherence to these procedural steps is critical for ensuring personal safety and proper disposal.
Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound is classified with the following hazards:
-
Acute Toxicity (Oral): Toxic or harmful if swallowed.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The signal word associated with this chemical is "Danger" or "Warning".[1][2][3][4] The respiratory system is a primary target organ.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles should be compliant with EU standard EN166 or OSHA 29 CFR 1910.133.[3][5] A face shield should be worn over goggles for maximum protection against splashes.[3][6] |
| Skin/Hands | Chemical-Resistant Gloves | Inspect gloves for integrity before use.[6][7] Use proper glove removal technique to avoid skin contact.[6][7] Dispose of contaminated gloves as hazardous waste.[6][7] |
| Skin/Body | Protective Clothing / Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[5][8] A fully buttoned lab coat is the minimum requirement. |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if ventilation is inadequate or if irritation is experienced.[5] For higher-risk scenarios, a full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment where applicable.[5]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any damage.[6][7][9]
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood to avoid inhalation of dust.[3] Avoid creating dust.[3]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Use: Avoid all direct contact with the substance.[3][6] Do not eat, drink, or smoke in the handling area.[5][7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][5]
3.3. Storage Plan
-
Store in a tightly closed container in a dry and well-ventilated place.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
-
Store away from heat, sparks, and open flames.[6]
3.4. Step-by-Step Disposal Plan
-
Waste Segregation: Collect all waste this compound (solid and solutions) and contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Professional Disposal: Do not dispose of this chemical down the drain.[3][6] Arrange for disposal through a licensed professional waste disposal service.[3]
-
Regulatory Compliance: Ensure that disposal practices comply with all local, regional, and national hazardous waste regulations.[5]
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
Caption: Safe handling workflow for this compound.
References
- 1. 噻吩-2-酰胺肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 96 53370-51-7 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. gimaitaly.com [gimaitaly.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
